Dechloro perphenazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZVPIJXZDXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3533-97-9 | |
| Record name | Dechloro perphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECHLORO PERPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dechloro perphenazine synthesis and purification
An In-Depth Guide to the Synthesis and Purification of Dechloro Perphenazine
This document provides a comprehensive technical guide for the synthesis and purification of this compound, also known by its IUPAC name, 2-[4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl]ethanol[1][2]. As a key analogue and specified impurity of the antipsychotic drug Perphenazine, a reliable method for its synthesis is crucial for pharmaceutical research, development, and quality control. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and scalable process.
Part 1: Strategic Approach and Retrosynthesis
The synthesis of this compound is most logically approached through a convergent strategy. This involves the independent synthesis of two key fragments followed by their coupling in the final stages. This method enhances efficiency and simplifies the purification of intermediates.
The retrosynthetic analysis of the target molecule reveals two primary building blocks:
-
The Core Heterocycle: 10H-Phenothiazine, the unsubstituted parent core.
-
The N-Alkyl Side Chain: A functionalized piperazine chain, specifically 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, which acts as the alkylating agent.
This disconnection strategy is advantageous as it isolates the complexities of building the side chain from the critical N-alkylation of the phenothiazine core.
Caption: Retrosynthetic pathway for this compound.
Part 2: Synthesis of the Piperazine Side-Chain Intermediate
A robust synthesis of the side-chain is foundational. A common challenge in piperazine chemistry is controlling selectivity to avoid di-alkylation. While protection-deprotection strategies are effective for large-scale synthesis[3], a carefully controlled two-step sequence using readily available starting materials is presented here for laboratory-scale preparation.
Step 2.1: Synthesis of 1-(2-hydroxyethyl)piperazine
The first step involves the mono-N-alkylation of piperazine with 2-chloroethanol. Using a large excess of piperazine favors the monosubstituted product and minimizes the formation of the disubstituted byproduct.
Experimental Protocol:
-
To a round-bottom flask, add piperazine (4.0 equivalents) and a suitable solvent such as isopropanol.
-
Heat the mixture to a gentle reflux.
-
Add 2-chloroethanol (1.0 equivalent) dropwise over 1-2 hours. The slow addition is critical to maintain a high effective concentration of piperazine relative to the alkylating agent.
-
After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture and filter to remove piperazine dihydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation to yield pure 1-(2-hydroxyethyl)piperazine.
Step 2.2: Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine
The intermediate from the previous step is then alkylated with 1-bromo-3-chloropropane.
Experimental Protocol:
-
Dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) and a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents) in a polar aprotic solvent like acetonitrile[4].
-
Add 1-bromo-3-chloropropane (1.1 equivalents) to the mixture.
-
Heat the reaction to reflux (approx. 82°C) and stir overnight. Monitor for the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. This intermediate is often used in the next step without further purification, though it can be purified by column chromatography if necessary.
Part 3: Final Synthesis via N-Alkylation of Phenothiazine
This final step involves the formation of the key C-N bond between the phenothiazine core and the piperazine side chain. The secondary amine of the phenothiazine ring is weakly acidic and requires a strong base for deprotonation to form the nucleophilic phenothiazide anion.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is the base of choice. Unlike weaker bases such as K₂CO₃, NaH is strong enough to irreversibly deprotonate the phenothiazine nitrogen, driving the reaction forward and preventing side reactions[5].
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction rate.
-
Temperature: Moderate heat (e.g., 60-80°C) is applied to ensure a reasonable reaction rate without promoting decomposition of the reactants or product.
Experimental Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.
-
Slowly add a solution of 10H-phenothiazine (1.0 equivalent) in anhydrous DMF. Effervescence (H₂ gas) will be observed. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add a solution of the crude 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the mixture to 70°C and stir for 8-12 hours. Monitor the reaction progress by TLC until the phenothiazine starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
Part 4: Purification and Quality Control
Purification is critical to isolate the target compound from unreacted starting materials and side products. A multi-step approach involving chromatographic separation followed by analytical validation is required.
Sources
A Technical Guide to the Mechanism of Action of Dechloro Perphenazine: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dechloro perphenazine, the dechlorinated analogue of the typical antipsychotic perphenazine, represents a significant structural modification that is predicted to alter its pharmacological profile. While direct, quantitative data on this compound is limited in publicly accessible literature, its known qualitative activity as a dopamine D2, α-adrenergic, and σ-receptor ligand provides a framework for understanding its mechanism of action. This guide provides a comprehensive analysis of this compound's presumed mechanism, drawing detailed comparisons with its well-characterized parent compound, perphenazine. By examining the established pharmacology of perphenazine, we can infer the likely downstream signaling effects and functional consequences of this compound's receptor interactions. This document details the receptor binding profiles, illustrates key signaling pathways, and provides robust, field-proven experimental protocols for the in-vitro and in-vivo characterization of such compounds, offering a foundational resource for further research and development.
Section 1: Introduction to this compound and its Pharmacological Context
Perphenazine is a potent, first-generation (typical) antipsychotic of the piperazinyl phenothiazine class, which has been in clinical use for decades for the treatment of schizophrenia and severe nausea.[1][2] Its mechanism of action is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] Like many pharmaceuticals, perphenazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites, including 7-hydroxyperphenazine and N-dealkylperphenazine.[5][6]
This compound (CAS #: 3533-97-9), also known as Perphenazine Related Compound B, is the structural analogue of perphenazine lacking the chlorine atom on the phenothiazine ring.[7][8] This single atomic substitution can significantly impact a molecule's electronic distribution, lipophilicity, and ultimately, its interaction with biological targets. While empirical data is scarce, this compound is qualitatively described as a dopamine D2 receptor antagonist, an α-adrenergic receptor antagonist, and a σ-receptor agonist.[7] Understanding the precise nature of these interactions is crucial for elucidating its potential therapeutic efficacy and side-effect profile relative to its parent compound.
Section 2: Molecular Pharmacology and Mechanism of Action
The antipsychotic effect of typical antipsychotics is strongly correlated with their ability to block D2 receptors in the brain's mesolimbic pathway.[9] The removal of the electron-withdrawing chlorine atom from the phenothiazine nucleus to create this compound would be expected to alter the affinity of the molecule for its target receptors.
Receptor Binding Profile: A Comparative Analysis
| Receptor Subtype | Perphenazine Ki (nM) | Putative Role in Antipsychotic Action |
| Dopamine Receptors | ||
| Dopamine D2 | 0.14 - 0.7 | Primary target for antipsychotic efficacy.[1] |
| Dopamine D1 | 17 - 56 | May contribute to cognitive effects and side effects. |
| Dopamine D3 | 0.3 | Similar to D2, involved in mood and cognition.[1] |
| Serotonin Receptors | ||
| 5-HT2A | 3.6 - 8.6 | Antagonism may mitigate extrapyramidal symptoms (EPS).[4] |
| 5-HT1A | 210 | Potential role in anxiolytic and antidepressant effects. |
| 5-HT2C | 17 | May be involved in appetite regulation and mood. |
| Adrenergic Receptors | ||
| Alpha-1 (α1) | 1.8 - 9.1 | Antagonism linked to orthostatic hypotension and sedation.[4] |
| Histamine Receptors | ||
| Histamine H1 | 1.5 - 2.1 | Antagonism is a primary cause of sedation and weight gain.[4] |
| Muscarinic Receptors | ||
| Muscarinic M1 | 100 - 240 | Antagonism leads to anticholinergic side effects (dry mouth, blurred vision). |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data for perphenazine provides a reference for the expected multi-receptor activity of its analogues.
Based on its qualitative description, this compound's antagonism at D2 and α-adrenergic receptors aligns with the profile of its parent compound. The additional characterization as a sigma (σ) receptor agonist suggests a potentially more complex mechanism that could modulate glutamatergic neurotransmission and influence cognitive symptoms, a feature of interest in modern antipsychotic drug development.
Downstream Signaling Pathways of D2 Receptor Antagonism
The primary therapeutic action of this compound is presumed to be mediated by its blockade of the dopamine D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound prevents dopamine from binding, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels in hyperdopaminergic states.
Below is a diagram illustrating this fundamental signaling pathway.
Caption: D2 receptor antagonism by this compound.
Section 3: Methodologies for Elucidating Mechanism of Action
To rigorously characterize the mechanism of action of a compound like this compound, a multi-tiered experimental approach is required, progressing from molecular interactions to functional cellular responses and finally to in-vivo behavioral effects.
Experimental Workflow
The logical progression of experiments is crucial for building a comprehensive pharmacological profile. This workflow ensures that each step validates and builds upon the last, from initial target identification to preclinical proof of concept.
Sources
- 1. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perphenazine - Wikipedia [en.wikipedia.org]
- 5. In-vivo cytogenetic effects of perphenazine and chlorpromazine: a negative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Perphenazine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
- 9. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Phenothiazine Analogs: A Dechloro-Perphenazine Case Study
Preamble: Navigating the Known and the Novel
This guide addresses the topic of the pharmacokinetics and bioavailability of Dechloro-perphenazine. It is critical to establish at the outset that "Dechloro-perphenazine" is not a recognized pharmaceutical entity with publicly available, validated pharmacokinetic data. Therefore, this document is structured as an in-depth technical whitepaper for researchers, scientists, and drug development professionals, outlining the principles and methodologies required to fully characterize the pharmacokinetic profile of a novel phenothiazine derivative. We will use the well-documented antipsychotic drug, perphenazine, as a primary structural analog and reference compound. The removal of the chlorine atom from the phenothiazine ring, while seemingly minor, can induce significant changes in physicochemical properties, profoundly impacting the molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides the scientific rationale and detailed protocols to investigate these potential differences systematically.
The Structural Imperative: From Perphenazine to its Dechlorinated Analog
Perphenazine is a piperazinyl phenothiazine, a class of typical antipsychotics.[1][2] Its structure is characterized by a tricyclic phenothiazine core, a chloro-substituent at the 2-position, and a propyl-piperazine-ethanol side chain at the N-10 position.
The hypothetical Dechloro-perphenazine would possess an identical structure, absent the chlorine atom on the phenothiazine ring. This single atomic change is the starting point for our pharmacokinetic investigation, as it is predicted to alter the molecule's lipophilicity (LogP) and electronic distribution. A decrease in lipophilicity could influence membrane permeability, plasma protein binding, and volume of distribution. Furthermore, the absence of the electron-withdrawing chlorine atom may alter the reactivity of the phenothiazine core, potentially leading to different metabolic pathways.
Anticipated Pharmacokinetic Profile: A Four-Pillar Analysis (ADME)
The pharmacokinetic journey of a drug can be dissected into four key processes: Absorption, Distribution, Metabolism, and Excretion. We will explore each, using perphenazine's known parameters as a baseline to hypothesize the profile of a dechlorinated analog.
Absorption and Bioavailability
Perphenazine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high membrane permeability.[3] Following oral administration, it is well-absorbed but subject to extensive first-pass metabolism in the liver, resulting in a variable and relatively low oral bioavailability of approximately 20% to 40%.[1][4][5][6][7]
-
Causality Insight: The high lipophilicity of perphenazine contributes to its poor solubility in the gastrointestinal lumen but facilitates its high permeability across the intestinal wall.[3][6] The significant first-pass effect is a major limiting factor for its systemic availability.[7][8] For Dechloro-perphenazine, a potential slight increase in aqueous solubility might marginally improve dissolution, but the dominant factor determining its bioavailability will likely remain the extent of its first-pass metabolism.
Distribution
Phenothiazines are highly lipophilic and extensively bind to plasma proteins. Consequently, they have large apparent volumes of distribution (Vd), indicating significant distribution into tissues.[9] Perphenazine is no exception, with a Vd reported to be between 10 to 34 L/kg.[5]
-
Expertise & Experience: A large Vd implies that the drug is not primarily confined to the bloodstream but is widely distributed throughout the body, including the central nervous system (CNS), which is crucial for its antipsychotic activity. The extent of plasma protein binding and tissue partitioning will be critical parameters to determine for Dechloro-perphenazine, as they influence the concentration of free, pharmacologically active drug.
Metabolism: The Core of Phenothiazine Biotransformation
Metabolism is the most complex and consequential phase for phenothiazines. Perphenazine is extensively metabolized in the liver, primarily by the Cytochrome P450 (CYP) enzyme system.[2][4][10]
Key metabolic pathways for perphenazine include:
-
Sulfoxidation: Formation of Perphenazine sulfoxide.[3][8][11]
-
Aromatic Hydroxylation: Primarily leading to 7-hydroxyperphenazine.[3]
-
N-dealkylation: Removal of the side chain to form N-dealkylperphenazine (DAPZ).[3][12]
-
Glucuronidation: Conjugation of hydroxylated metabolites.[2][3]
The primary enzymes responsible are CYP2D6, with contributions from CYP1A2, CYP3A4, and CYP2C19.[3][10] Notably, metabolites like 7-hydroxyperphenazine may retain pharmacological activity, and DAPZ can be found in plasma at concentrations 1.5 to 2 times that of the parent drug.[3][12]
-
Trustworthiness through Mechanistic Prediction: For Dechloro-perphenazine, the same primary pathways are expected. However, the absence of the chlorine atom at the 2-position could alter the regioselectivity of aromatic hydroxylation. This necessitates a full metabolite identification study to ensure that no unique or disproportionate metabolic pathways are introduced.
Excretion
The metabolites of perphenazine, being more polar than the parent drug, are excreted primarily through the urine and to a lesser extent in the feces.[4][13] Very little of the unchanged drug is excreted by the kidneys.[13] The elimination half-life of perphenazine is approximately 9 to 12 hours, though it can extend up to 20 hours.[1][4]
Experimental Design: A Self-Validating Protocol for PK Characterization
To definitively establish the pharmacokinetic profile of Dechloro-perphenazine, a series of validated in vivo and in vitro experiments are required.
In Vivo Pharmacokinetic and Bioavailability Study Protocol
This protocol outlines a standard rodent study to determine key pharmacokinetic parameters and absolute bioavailability.
Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd), and absolute oral bioavailability of Dechloro-perphenazine in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) for serial blood sampling.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer a single 1 mg/kg bolus dose of Dechloro-perphenazine in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.
-
Group 2 (Oral): Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Dechloro-perphenazine in plasma samples using a validated LC-MS/MS method (see Section 3.3).
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Below is a diagram illustrating the experimental workflow for this in vivo study.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Protocol: Metabolite Identification and Reaction Phenotyping
Objective: To identify the major metabolic pathways and the specific CYP enzymes responsible for the metabolism of Dechloro-perphenazine.
Methodology:
-
Metabolic Stability Assay:
-
Incubate Dechloro-perphenazine (1 µM) with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system.
-
Collect aliquots at various time points (0, 5, 15, 30, 60 min) and quench the reaction with ice-cold acetonitrile.
-
Analyze the remaining parent drug concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10] This provides an early indication of the extent of hepatic metabolism.
-
-
Metabolite Identification:
-
Perform a scaled-up incubation from the stability assay for a longer duration (e.g., 60-120 min).
-
Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF LC/MS) to detect and identify potential metabolites based on their mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +16 Da for sulfoxidation, -C2H4O for N-dealkylation of the ethanol group).
-
-
CYP Reaction Phenotyping:
-
Incubate Dechloro-perphenazine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Measure the rate of metabolite formation for each isozyme.
-
The enzymes that produce metabolites at the highest rate are identified as the primary contributors to the drug's metabolism.
-
The following diagram outlines the logical flow for in vitro metabolism studies.
Caption: Decision tree for in vitro metabolism studies.
Bioanalytical Method: LC-MS/MS
For robust quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated. This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[14]
Protocol Outline:
-
Sample Preparation: A simple protein precipitation is often effective.[14] To 100 µL of plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., Dechloro-perphenazine-d4). Vortex and centrifuge to pellet proteins.
-
Chromatography: Separate the analyte from matrix components on a C18 reversed-phase column.
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure specificity.
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation. The table below shows the key pharmacokinetic parameters of perphenazine, which would serve as a benchmark for the data obtained for Dechloro-perphenazine.
| Parameter | Perphenazine Value | Reference(s) | Dechloro-perphenazine Value |
| Bioavailability (F) | ~20-40% | [1][4][5] | To be determined |
| Tmax (Oral) | 1–3 hours | [13][15] | To be determined |
| Elimination Half-life (t½) | 9–12 hours | [1][4] | To be determined |
| Volume of Distribution (Vd) | 10–34 L/kg | [5] | To be determined |
| Systemic Clearance (CL) | ~100 L/h | [5][8] | To be determined |
| Primary Metabolizing Enzyme | CYP2D6 | [3][5] | To be determined |
Conclusion
While direct pharmacokinetic data for Dechloro-perphenazine is unavailable, this guide provides a robust, scientifically-grounded framework for its complete characterization. By leveraging the extensive knowledge of its structural analog, perphenazine, we can formulate precise hypotheses and design definitive experiments. The outlined protocols for in vivo studies, in vitro metabolism assays, and bioanalytical method validation constitute a comprehensive and self-validating system to elucidate the absorption, distribution, metabolism, and excretion of this novel chemical entity. The resulting data package will be essential for any future non-clinical and clinical development, providing the foundational understanding of the compound's behavior in a biological system.
References
-
Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from [Link]
-
Hansen, C. E., Christensen, T. R., Elley, J., Hansen, L. B., Kragh-Sørensen, P., Larsen, N. E., Naestoft, J., & Hvidberg, E. F. (1976). Clinical pharmacokinetic studies of perphenazine. British Journal of Clinical Pharmacology, 3(5), 915–923. Retrieved from [Link]
-
Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2024). Retrieved from [Link]
-
Lin, K. M., Jann, M. W., Lin, S. K., & Chen, C. P. (2011). Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. The Journal of Clinical Pharmacology, 51(8), 1151-1160. Retrieved from [Link]
-
Wikipedia. (n.d.). Perphenazine. Retrieved from [Link]
-
Ayan, G. (2016). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. Research and Reviews: Journal of Chemistry, 5(3). Retrieved from [Link]
-
Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Rifai, N. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology, 20(2), 148-154. Retrieved from [Link]
-
Mohammadi, P., Mahjub, R., Mohammadi, M., Derakhshandeh, K., Ghaleiha, A., & Mahboobian, M. M. (2021). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. Drug Development and Industrial Pharmacy, 47(1), 146-152. Retrieved from [Link]
-
Olson, K. R., & Anderson, I. B. (Eds.). (2018). Poisoning & Drug Overdose (7th ed.). McGraw-Hill Education. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Perphenazine. PubChem Compound Database. Retrieved from [Link]
-
Hansen, C. E., Christensen, T. R., Elley, J., Hansen, L. B., Kragh-Sørensen, P., Larsen, N. E., Naestoft, J., & Hvidberg, E. F. (1976). Clinical pharmacokinetic studies of perphenazine. British Journal of Clinical Pharmacology, 3(5), 915–923. Retrieved from [Link]
-
Drugs.com. (2024). Perphenazine Monograph for Professionals. Retrieved from [Link]
-
Hartung, B., Sampson, S., & Leucht, S. (2015). Perphenazine for schizophrenia. Cochrane Database of Systematic Reviews, (3), CD003443. Retrieved from [Link]
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. benchchem.com [benchchem.com]
- 11. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. benchchem.com [benchchem.com]
- 15. Perphenazine Monograph for Professionals - Drugs.com [drugs.com]
Dechloro Perphenazine: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Chemical Structure, Properties, and Putative Biological Profile of a Key Perphenazine Analogue
Introduction
Dechloro perphenazine, known chemically as 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol, is a significant analogue and a specified impurity of the potent antipsychotic drug, perphenazine.[1][2] As a dechlorinated derivative, it shares the core phenothiazine structure responsible for the therapeutic effects of this class of drugs, yet the absence of the chlorine atom on the phenothiazine ring system may subtly alter its physicochemical and pharmacological properties. This guide provides a detailed technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical characteristics, inferred pharmacological profile, and relevant methodologies for its synthesis and analysis.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized by a phenothiazine nucleus linked via a propyl chain to a piperazine ring, which in turn is substituted with a hydroxyethyl group.[1] The key distinction from its parent compound, perphenazine, is the absence of a chlorine atom at the 2-position of the phenothiazine ring.[3]
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol | [1][2] |
| Synonyms | This compound, Perphenazine related compound B, Perphenazine specified impurity B | [1] |
| CAS Number | 3533-97-9 | [1] |
| Molecular Formula | C21H27N3OS | [1][2] |
| Molecular Weight | 369.53 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | >98% (commercially available) | [1] |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [1] |
Structural Visualization
The chemical structure of this compound can be visualized as follows:
Caption: Inferred metabolic pathways of this compound.
Experimental Methodologies
Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
Step-by-Step Protocol (Hypothetical):
-
Reactant Preparation: Dissolve phenothiazine in a suitable anhydrous solvent such as dimethylformamide (DMF) or toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the nitrogen of the phenothiazine ring.
-
Alkylation: Slowly add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and assess its purity by high-performance liquid chromatography (HPLC).
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method can be developed for the identification and quantification of this compound, adapting protocols used for perphenazine and other phenothiazine derivatives. [6][7][8] Instrumentation and Conditions (Suggested Starting Point):
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from related impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify the this compound peak based on its retention time compared to the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
This compound represents an important molecule for researchers in the fields of medicinal chemistry, pharmacology, and drug development. As a close structural analogue and impurity of perphenazine, a thorough understanding of its chemical and physical properties, as well as its potential biological activity, is crucial. This technical guide provides a foundational understanding of this compound, offering insights into its structure, properties, and methodologies for its synthesis and analysis. Further dedicated research is warranted to fully elucidate its pharmacological and metabolic profile, which will contribute to a more comprehensive understanding of the structure-activity relationships within the phenothiazine class of compounds.
References
-
IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. 2020;10(9):56-62. [Link]
-
Pharmaffiliates. 2-(4-(3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol | CAS#: 3684-79-5. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Perphenazine. [Link]
-
Taylor & Francis Online. Perphenazine – Knowledge and References. [Link]
-
ACG Publications. Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. 2020;14(4):304-309. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. 2022;27(21):7519. [Link]
-
PubMed Central (PMC). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. [Link]
-
Wikipedia. Perphenazine. [Link]
-
Semantic Scholar. Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. [Link]
-
PubMed. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. [Link]
-
ResearchGate. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. [Link]
-
PubMed Central (PMC). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
-
ACS Publications. Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data1. [Link]
-
PubMed. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. [Link]
-
PubMed. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. [Link]
-
ResearchGate. Structure of the phenothiazine derivatives and related compounds [1 R1 = H. [Link]
-
PubMed. Pharmacologic profile of perphenazine's metabolites. [Link]
-
PubMed Central (PMC). Perphenazine in Treatment-Resistant Schizophrenia. [Link]
-
PubMed. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. [Link]
-
Penn State University. NEUROPHARMACOLOGY AND METABOLISM OF PHENOTHIAZINES. [Link]
-
Wikipedia. Phenothiazine. [Link]
-
ResearchGate. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. [Link]
-
National Center for Biotechnology Information. Perphenazine - LiverTox. [Link]
-
PubMed. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability. [Link]
-
Patsnap Synapse. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. [Link]
-
Patsnap Synapse. What is the mechanism of Perphenazine Fendizoate?. [Link]
-
ResearchGate. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. [Link]
-
PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
-
Patsnap Synapse. What is the mechanism of Perphenazine Fendizoate?. [Link]endizoate-1721206972759-1)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japtronline.com [japtronline.com]
In vitro and in vivo discovery studies of Dechloro perphenazine
An In-Depth Technical Guide to the In Vitro and In Vivo Discovery of Dechloro Perphenazine
Authored by a Senior Application Scientist
Foreword: The Rationale for Dechlorination in Phenothiazine Scaffolds
The phenothiazine class of antipsychotics, pioneered by compounds like chlorpromazine and perphenazine, represents a cornerstone in the pharmacological management of schizophrenia.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[3][4][5] Perphenazine, a potent piperazinyl phenothiazine, has been in clinical use for decades, effectively managing the positive symptoms of schizophrenia.[2][6] However, its clinical utility is often hampered by a range of side effects, including extrapyramidal symptoms (EPS), sedation, and anticholinergic effects, which stem from its activity at other receptors like histamine H1 and alpha-1 adrenergic receptors.[3][7]
The discovery and characterization of this compound, the dechlorinated analogue of perphenazine, is a logical step in elucidating the structure-activity relationships (SAR) of this important scaffold.[8] The chlorine atom at the 2-position of the phenothiazine ring is known to influence the electronic properties and conformation of the molecule, which in turn affects its receptor binding profile and metabolic stability. By removing this halogen, we can investigate its contribution to both on-target potency and off-target liabilities. This guide provides a comprehensive framework for the in vitro and in vivo studies required to fully characterize this compound, from initial synthesis to preclinical evaluation.
Part 1: Synthesis and Characterization of this compound
The synthesis of phenothiazine derivatives is a well-established area of medicinal chemistry.[1][9][10] A plausible synthetic route to this compound (4-(3-(10H-phenothiazin-10-yl)propyl)-1-piperazineethanol) begins with the core phenothiazine heterocycle.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 10H-phenothiazine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
-
Step 1: Alkylation of Phenothiazine. To a solution of 10H-phenothiazine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. Allow the reaction to stir for 30 minutes. Add 1-bromo-3-chloropropane dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 10-(3-chloropropyl)-10H-phenothiazine.
-
Step 2: Nucleophilic Substitution. Combine 10-(3-chloropropyl)-10H-phenothiazine, 1-(2-hydroxyethyl)piperazine, sodium iodide (NaI), and potassium carbonate (K2CO3) in acetonitrile. Heat the mixture to reflux and monitor by thin-layer chromatography until the starting material is consumed.[9][10] Cool the reaction, filter, and concentrate the filtrate. Purify the resulting crude material by column chromatography to yield this compound.
-
Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Part 2: In Vitro Discovery and Profiling
The in vitro phase is designed to establish the fundamental pharmacological profile of this compound. The primary hypothesis is that the removal of the chlorine atom may alter the affinity for the primary target (D2 receptor) and potentially reduce off-target interactions.
Receptor Binding Affinity Studies
The initial step is to determine the binding affinity (Ki) of this compound at a panel of receptors known to be modulated by perphenazine. This is crucial for understanding its potential efficacy and side-effect profile.[11]
Experimental Protocol: Radioligand Binding Assays
-
Target Receptors: Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic.
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptors (e.g., HEK293 or CHO cells).
-
Radioligands:
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (this compound) and a reference compound (Perphenazine).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of the drug that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data Presentation
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | Alpha-1 Ki (nM) |
| Perphenazine | 0.5 - 1.5 | 5 - 15 | 2 - 5 | 1 - 4 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: Perphenazine values are representative ranges from literature.
Functional Activity Assays
Binding affinity does not reveal whether a compound is an agonist, antagonist, or partial agonist. Functional assays are required to determine the compound's effect on receptor signaling.[14] Since the dopamine D2 receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
Experimental Protocol: cAMP Functional Assay
-
Cell Line: Use a CHO or HEK293 cell line stably expressing the human dopamine D2 receptor.
-
Assay Principle:
-
Stimulate adenylyl cyclase with a known activator, such as forskolin, to generate a baseline level of cAMP.
-
Antagonist Mode: Add a range of concentrations of this compound in the presence of a fixed concentration of a D2 agonist (e.g., quinpirole). An antagonist will reverse the agonist-induced decrease in cAMP.
-
Agonist Mode: Add a range of concentrations of this compound alone to determine if it can inhibit cAMP production.
-
-
cAMP Detection: Quantify intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[15]
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the drug concentration.
-
Antagonist Mode: Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist response).
-
Agonist Mode: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Caption: A streamlined workflow for in vitro characterization.
Part 3: In Vivo Discovery Studies
Following a promising in vitro profile, in vivo studies in rodent models are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound.
Pharmacokinetic (PK) Studies
The goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Perphenazine itself has low oral bioavailability (~40%) due to extensive first-pass metabolism, primarily by the CYP2D6 enzyme.[5][17][18] The removal of the chlorine atom could potentially alter its metabolic fate.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Collect serial blood samples from the tail or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Bioanalysis:
-
Separate plasma by centrifugation.
-
Extract this compound from the plasma using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100) |
Pharmacodynamic (PD) / Efficacy Studies
To assess the potential antipsychotic activity of this compound, a behavioral model that reflects the hyperdopaminergic state associated with psychosis is employed.[20][21] The amphetamine- or apomorphine-induced hyperactivity model is a standard screening tool.[22]
Experimental Protocol: Amphetamine-Induced Hyperactivity Model
-
Animal Model: Male mice or rats.
-
Procedure:
-
Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitors).
-
Administer this compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time (based on PK data, e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg).
-
Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing counts) for 60-90 minutes.
-
-
Data Analysis:
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.
-
A successful antipsychotic candidate will dose-dependently attenuate the hyperactivity induced by amphetamine.
-
Calculate the dose that produces a 50% reduction in hyperactivity (ED50).
-
Caption: Antagonism of the D2 receptor by this compound.
Part 4: Data Integration and Candidate Progression
The culmination of these discovery studies is the integration of in vitro and in vivo data to form a comprehensive profile of this compound. Key questions to be answered include:
-
Potency and Selectivity: How does the D2 receptor affinity and functional potency of this compound compare to perphenazine? Has the removal of chlorine improved selectivity by reducing affinity for off-target receptors like H1 and alpha-1?
-
Pharmacokinetics: Does this compound possess a more favorable PK profile? For instance, has its bioavailability improved, or is its half-life more suitable for a once-daily dosing regimen?
-
In Vivo Efficacy: Does the compound demonstrate efficacy in a relevant animal model of psychosis? What is the therapeutic window between the efficacious dose (ED50) and doses that may cause side effects (e.g., catalepsy, a predictor of EPS)?
A successful outcome would be a compound that retains or improves upon the D2 antagonist potency of perphenazine while demonstrating a cleaner off-target profile and a more favorable pharmacokinetic profile. Such a result would provide a strong rationale for progressing this compound into more advanced preclinical safety and toxicology studies, ultimately paving the way for potential clinical development.
References
- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.Mini Reviews in Medicinal Chemistry. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcuHs_0AEcvA5kzzQ3Xry8TCt3TTbdTVZBXvItR5ImY6s_jMZN__t5EDgZSgIYB0gs_Oq8YyJIEoklPuTI6ofEG-pNoGU32vf9uG84lwudOyndapRWFhTqFVLZ_Mb_bMbqjBeN]
- What is the mechanism of Perphenazine?Patsnap Synapse. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Ac4jBl63c78EJtwuJMWDk7GB0cadADkm-wAd6DbFVc6ooezyiw95LUp5p-dfBAl5bRw1LWTuVLDYxYS-vLirN9CJMidqNOz0QmeE77ytiXDQnj3NqZ52a2803xrQrUn3ie7gcJFVQbn_1wIE__knldR9H8pYv2AKeFr_LhZ29vCrsE8=]
- Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.Drug Index | Pediatric Oncall. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl70s0n7s5fKlpvnvI3EovjWr2UspJV580tvWYz3NmCDRnJZWnKCPXZt2LnLjTtSMRZutEP1nRNmkyN2LQBcOO2stK9yGKEiJragT5AvNMyBDICnfF5Wf1cllPweAiJks7UzPyXHww2-ketDMWhzYs]
- Pharmacology of Perphenazine; Phamacokinetics, Mechanism of Action, Uses, Effects.YouTube. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP4GQRMlFQrhiTbyp54VIRzHTvPjYG2FiLLjyuQwi29US6SeSJPFvIUu92OnVmIjh5tHT2RTjZLUXKnbzeYXHOPRIxVZKV3Zlk9OFpS4-wWE4cOcoj2wn0grSkUfaB7p1CxWCwXhY=]
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFVm-GyjCgqR6bD900S2pc3zrQlQS1L1DlkwSbuohQe9lhPr4C8l3QRzU9_U9nLXC42Jtmn00fHmvXAW7Jg_sm6H1CNdW1PDYvJw8FSJkcK_Iaxe12dOjEkLqp2XHPaFjiOGm0hqgTYbNpaqds]
- Perphenazine fendizoate.Drug Information, Uses, Side Effects, Chemistry. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkppu3EShah-Z3K0I1-sHAL59Y6d7ITYnb9zf__XbW_teR4DLXV3AdyNttdpNoRqhmjMnMUJcyKZearRVnyKX_bc48RmEaRlgmnYQYB55yIZ4NoB1ertKcYnTV8U-E7CULAnEpw1k-M2J3m6_h5sH0YbjF6VqMoe7OTP1ui6X6xJqzTiKefh4J]
- Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.WebMD. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHks93yV4DaY_wURcSZwWZEVwcefkdZgqx59bv5xNdpKEmoGaoCcRjWDzMZ86DerbTMEt1GMc0upfH5BhKtsDLrC43zPr5aoWUOvOzX2-O5HJDcm91WW5giFdcQn-f1WvghL8qTqCIxw3BaghH-467TzdV2va1tbQU_ASzs]
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.ACS Omega. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKGimtIogUqWsPaKpCIhjkZJLUIR2bJQUJufvA6isqFG03hFu9CNH8IUBX5mV-aZgzdr1o1ih0_4dqFMqw1PhJAT4FnTPVtOVe5JcqCivSjbYkGNx8SuEi2z9WfqiuZxliDI91QKjDlvH_Zc8=]
- Synthesis and Characterization of Phenothiazine Derivatives.The Pharmaceutical and Chemical Journal. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu66n4umwTbiUWcxb2pppPqBbN4cLqa0KmJcEakQQXgft9TkXnBzyVAAos144gCxmmYStQNVviHvwtiNQm9YTzDeUUL8HxXh8SWZY__L8GfHUunyGyiwbMH_hAQJYfwOWbI03y5UJRu7ng0WnoPzxdaoM6YgNEAA9YEmChbSTACvxG4y-SuWM=]
- Phenothiazine.Wikipedia. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbawzy63TjtcY11X_lnxN9E9VUvmGi7gNk3MyVkT_VJUdeJlHbCif-2KFomo89u1sTtr_AsmSE-v08XefT_HHzovBRwkhTqul46A5XDr4fhM9ig8_wZSQvVkQ7io-Ke1Qr39WUQdM=]
- This compound.PubChem. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZZnGQJ-2t17DQ2QkR5QDqaZUecTQGisdHmscqyONfQRjwR-PqQ5lbsOiyCR1NusAGInfTFR509fN9n_DNnDp8jryUnLIsohcD5cWtIsl_TkuFt7tJU05rbFEXkRdF_N1S7F-9mYpOPsfyFa67Ymj-QC7VFuMf4O4yGA==]
- This compound.MedKoo Biosciences. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZmuMdYbishiZUnX7YTH8AtN9ObbMvx1Yhm6CSZfFCsDfto9jqRFa2oCDGrSbgiZKDIlsmXeNRoRp_O5yFXViciUIHvkKQC78VmAfQMvP-OcYJYYBLsfrnIt0fhc2Z1FY=]
- Animal models of schizophrenia.imprs-tp. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF65YEP9jmIe-7uT3vygcFUH4D1B8gIoCZcX6JmODC7eSFXJvpchIh1c5OfNzdqd7UzliOchacHvyQAMWSBXNF7eBRBZf1gjbRpmhk8PanNUEs_A3XVvqj8EIjPRXMhiLFB2jGONp0Hviljkspn]
- Perphenazine Deschloro Impurity.Simson Pharma Limited. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGMlwDDAQOgOJTdrHGNh37lrZTonimXR48ZXXdZuTDirgW2I-QlEDrLJEIem2eG5whvY30JyldKSUlJTw9LTas-ifeD_NSF_aPd4IMHhyOujFWlzfSbO5W0GTsVBSHe4ZjVBKOpiyl2bu7EhL5mwPWEHKnfBwfBS_3KjJX4-V]
- This compound.precisionFDA. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnfcItOvOLS219WmIOqD8cKOxGohbB8MMMVfYga4LEEtSKypdpd2rc9d1b6uwJkKTTIpVnPDlrUsIM0nkxpsFuZycuxJHIbXjENXZw1NC2yISOZ1YXkeEKMGdhpMloUZU6he5nP9fovQ8-PgqoTy00Dq7sVjBQnrHNR6cdJkquAZtn2UrKTEPgjHJh4lhlhDGE]
- The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_s7p-qqqnscQJThc1dthJ2EVNkzMASSu-vHDskMEk0QqPeIJfg75YJTmI0e2XIPXPw3g1ZEVaQCX2Oq2rci4cHe5fC4fcp-xmvI1FAIg4kNRHkWx40KZ6VWD_dSiQQrEU]
- ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS.ACNP. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWm4CEIVxzRYIwAxiSHwQC944F32mjiB7rtjEH69ionCJ1Gs2K7VIvDZWo27vvmzxdWgjffEXzjGPP0YHNZ6uyu6cJY-2XRcQQtKKowoz6P46TmczfOk3DMi5bi8-k93R2uEY-bqLcd8d41KjzFHL0dA3hOSeEcA==]
- Perphenazine.LiverTox - NCBI Bookshelf - NIH. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokrrrgo9CRJW7XhN1vtL945Ty8n73nxCZD5qJQi8T0tB4BBywxe_YUlx2p2512Jor4ESkxvy1RTup8RiezEcMeJMgDBWg6JDf1nl5EDFCLPqzVG3BFuT8cs5-YPPEZECpBurwMZguag==]
- Perphenazine.Wikipedia. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFIa3M0PTtiJHvcmgTYdbhzk5en0YX10w4L2BCf2YpwOXGe3KwumOzl6tSj35m-D9u5b5Qrj2spW3gg8fHWAYVOnR74NlsoW49Dmesl7gdie2DGwljpsA6f5uFi0Z_2er3PZPX0Q==]
- Animal Models of Psychosis: Current State and Future Directions.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH64UULHWr92NAtlIhNDlQgwBeNcmvNUoWr8Fy2hkgE7qpIyZXD08GSvH1rH_j-qK4HfQ7j_nxeNetbkT3T5f8GOmOXXqaKDTq93uoIfqfZu5LCMx8DQooGh0HOGA67RbzlFjyUpbxaktaxLl8=]
- Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDZdRhUgZCP7pKf6tSO7c0fkbFCRdKlnAyFt9y-7qUOeb7r9J_Y_x_iF6fUAq0NuXMvOPatfNcOFPrhRj19ivDXgO2g_FIKQxpNMbsP1heGK7LKrDD0oQlOmLaAeWgJW-k8qE=]
- BEHAVIORAL MODELS OF PSYCHOSISA.ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiG-bQyuyrgaUeNwW9CfAZEZp2IRhTZQC2N3YUaQXd5zqcEetqNJQjAlMbcukvmCeMDVOCh-RfMnvL0NVklnZ2d7cvDljVZUrGKUQR6jbjDkkTtzZsCuaIuENHsBojfHDcEROZncxB6a2sBOLjYcF7nZGxFHTsmMxxnMW-_5iXV30CAqarM7lXAOM1aFc=]
- Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP9-A3MzmrN__-9gTM6KBomfaMGBwd0-zIquIjhW8quF7ivj2cdpDvh6OoxAXgxunnw4BmGhzI7OGwgi7WAIEhx-WH_tJ9jPHF7kMSQlR_0eLfJLCMB3vs-zPU472NwM4bW3P]
- cAMP assay provides flexibility and stable pharmacology.Revvity. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXQ9PppdXY1CdgwfYdnLWTDVcr9QlAkm8G5MrxYPvYfgIZNocN7Sutc2HMHGtOOVaS8RUpZBZFhU2_nrGsxDzezBQoj_sqmxxokC4AM7SEwBTRW0-uXHuSG--Xk1zNq6LblY4k6vhSbSbtvHcRQ1joJFzVEavxaJz9sDCQ6_J9nEk2VSav2hHVfiSILKZJ4luJfaUpLfVX4evRM4A=]
- Clinical pharmacokinetic studies of perphenazine.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq0BXjgzGX9jN7UmWIXGbf5OZH2bNqW97V_CspsF9McbGbp9jRg-b17PvyhvIw9zMOJCVniJGHxPEsai29WGLqtJVAmTtI85CH2p2zAkcmbSw0VcKuhh-Up8c3AEuGzpCzmAGSk4vZ2IF6v-k=]
- Perphenazine Tablets (Perphenazine): Side Effects, Uses, Dosage, Interactions, Warnings.RxList. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXc8oVTWkHYOfafqxAuRmZf2RPorWbFqmQg-hJYnUSwBlsuHxcyBhxD1_ucX9bYkVl4j9CldczKE5xbKjNcK7thFdbgkh-2jABUnDBV_UU0vkQd3DiSU33EMl7hJpsSPy0N8eyQ2o]
- cAMP Assays in GPCR Drug Discovery.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrVNOYFulKaiI4pn0EggFOgCW2Hruf5ZgpoPcssHTCiB8DomsQlAgYgVkUnCd5NeYF-P5Yqi81ynDoPnjljarX1IS9EVQsyfglShU16zPCAY67XJNuCmR_xNqcp9vF-QqTYVD]
- Receptor binding affinity of the first generation antipsychotics in the butyrophenones chemical class.ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcSVmdZy2RhBrqt5Sz8_KKipn_R7OjBkN6edRKezYRe8YakhDXMshRWMXil12Pbp2RWo2sjpjh4JnJYOCEgADhn0ldC2lYrzFcAig5p9gNb_ZfkEyDJdSKBgdXs8kmCb2Q-YK9pR-s7eOL1FB6ww0JWVHElrIwRouQ-nhDY0qke-wRgmqUywmizSKPZ9cIMNF1bfxYYrjY20FqWB-vLvZg2nsR_hQJ2hJrAF1E6azlzGC-r89IQwdIYPA-UwwOduR-dU4FQw==]
- Functional Assays.Gifford Bioscience. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIphLtOmS74ODhECeGGModVHOLRo0ZbMy0CX4Wx0E0m65AJQrlCppzMAVCYSWZm_1A_aumKK1HrXJCAWlHNSdbN26HvGrUlN7gHiGDizkFw6QlzHWlkmVbDBrU2-JC6RvcjwgobIzDRMcxItql7g==]
- Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention.Frontiers. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_kv8mrgWXIeNifV-Y9R1MngZ6UNls5UBnKeKMLXmPUTUdLvgDbgeEdF76gvKEi2M-HrbHn1KXG3aGJJXsuhTq_e-DI8ZIF6YyYEDho9mSXlQn5pi1is22uw41hPgoBRD-iESHPmkJmcXqoa6rsYxN6hO8HI6XHqg5drOxCbDgOUl2on24-MRV0-hK29T19UDfjJsWJkxt2e7MpC_Ys4=]
- Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYM8Q0PXf-Qkt6603lTEAYD0AS1djO4ADAi4UkY4U4i1APwYQ8bTdB1dp4u8TpVJVoGMtKxgHP8zzBoFMOlE2MIwMZxKdN579zmlRDrjqnGj9oHd18-C4vtgUWgJDH7juhxddNz0EQZ4em_nk=]
- The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxQsMM2fFnvrR1EwxG3WpUNy4HJlfwhJRK_U9eVeQASP10wMAk0xSnrqia--66mqTFvm056qTyDE8Hui1OQohRm5wC75lrWmK-Lknx2X9CkrwOuA30ugae_Dki76prSwwNpaxK]
- Perphenazine.PubChem. [Link: https://vertexaisearch.cloud.google.
- Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4yfOMbo5YpPd3nMwRlx4d515E2xVSJhueL-jCzPwdL3E-sqq7Rjzraese7rpWwmcoMQ2MnBmVxfqSdmeHcehcfmswu1D75C7Z8P_RBAqyxVfeeBCA4oSK5N8C2WavIilKpBzACFefyeBjeqw=]
- Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia.PubMed Central. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--f_pXBzIAxwO7mzUDbTdZ5eEMAYI25_S11YpHAdFQ2PIw8qMg6edsh-VhTIXlbgRUqP2LWTzltmQceSq06YGoGkXRGPH2axxevTtZ39RdYfefSekKY43Jjcm3xitV50g4r2RCAs7ff-wbQRX]
- Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQB8mueoQv2b9EKbrwqrHVm8655zZ8kLpIyuACWYy8luSIyAmsLaeuq_yaKCHmJpX-hhFSJ9E5b6WoPd6UhQfyYkH6HFe7Z03dDIuJbcOSSlcROIMS82GntNSQCHCq8jxp7A=]
- In vitro affinity (pKi) of various antipsychotic drugs for cloned...ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF20B4G6zpwuo0XzQshUaHLTKRXSh2LK3ullYO1Hrxr7KJQGnLhytCh2q9onn14dndo8PUXuxutcvuto2ipoRL5y5iOc8Q6-UuUBiQxT8jtE6AFkiR23Btrj7WxZTg83z9yUcKaDHJSZaoHVsVXF1eFUSfhhcqGgCGikjSExeFynucYD7KBiW-pRLzMwA9S_LWOxE9HvnwF5z_TAT6wHxyDbEgLXWIJCRmF9-6mRfiEIh85CSuorTV16_PspPm1Hg==]
- In vivo and in vitro studies of perchloroethylene metabolism for physiologically based pharmacokinetic modeling in rats, mice, and humans.PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2IdBh92MNw7aODVh0-nZZdv9cW5lom7X89a-B_K5d5y7qVF1_IGrafIKXL2Eh4H7N6XLyYVa0i_Be0xeGZ_Cc1e-_bXqWihcvvhebQXIx2xL2L0d10C92u-ukOoyoXB5Er4=]
Sources
- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Perphenazine Tablets (Perphenazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. medkoo.com [medkoo.com]
- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 21. acnp.org [acnp.org]
- 22. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the molecular targets of Dechloro perphenazine
An In-Depth Technical Guide to Identifying the Molecular Targets of Dechloro perphenazine
Abstract
This compound, the dechlorinated analog of the well-characterized antipsychotic perphenazine, presents a compelling case for molecular target identification. While its structural similarity to perphenazine suggests an overlapping pharmacological profile, a comprehensive deconvolution of its molecular targets is essential for understanding its precise mechanism of action, potential therapeutic applications, and off-target effects. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of this compound. We will explore both hypothesis-driven and unbiased screening methodologies, delving into the causality behind experimental choices and presenting self-validating protocols. This document is intended to serve as a practical, in-depth resource, integrating established techniques with expert insights to navigate the complexities of target identification in drug discovery.
Introduction: The Rationale for Target Deconvolution of this compound
Perphenazine is a typical antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1][2][3][4] It also exhibits activity at other receptors, including serotonergic, adrenergic, and histaminergic receptors.[1] this compound, as its direct analog, is presumed to share some of these targets.[5] However, the absence of the chloro group on the phenothiazine ring may alter its binding affinities and lead to a unique polypharmacological profile.[6][7] A thorough investigation into its molecular targets is therefore crucial for several reasons:
-
Mechanism of Action (MoA) Elucidation: Precisely defining the direct binding partners of this compound will clarify its MoA, moving beyond assumptions based on its parent compound.
-
Therapeutic Repurposing: Identifying novel targets could open avenues for repositioning this compound for new therapeutic indications.[8]
-
Safety and Toxicology: A comprehensive target profile will enable the prediction of potential off-target effects and adverse drug reactions.
-
Lead Optimization: Understanding the structure-activity relationship (SAR) by comparing the target profiles of perphenazine and this compound can guide the design of more selective and potent derivatives.
This guide will focus on a multi-pronged approach, combining established, robust methodologies to build a high-confidence portfolio of this compound's molecular targets.
Strategic Overview: A Multi-Faceted Approach to Target Identification
A successful target identification strategy for a small molecule like this compound should not rely on a single method. Instead, a combination of orthogonal approaches provides a more robust and validated dataset. We advocate for a parallel workflow that includes both affinity-based and label-free methods.
Caption: A multi-phase workflow for this compound target identification.
Unbiased Target Discovery: Casting a Wide Net
The initial phase of target identification should aim to capture a broad range of potential binding partners without preconceived bias. Here, we detail two powerful, complementary techniques: Affinity Chromatography coupled with Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic and robust method relies on the immobilization of the small molecule to capture its binding partners from a complex biological sample, such as a cell lysate.[9][10][11] The captured proteins are then identified by mass spectrometry.
Causality Behind Experimental Choices:
The success of AC-MS hinges on the design of the affinity probe. A linker must be attached to a position on this compound that is not critical for target binding. Based on the structure of perphenazine and its derivatives, the hydroxyl group on the ethanolamine side chain is a suitable point for linker attachment, as modifications at this position are less likely to disrupt the core pharmacophore's interaction with its targets.[7][12]
Experimental Protocol: On-Bead Affinity Matrix Approach
-
Synthesis of this compound-linker-bead conjugate:
-
Synthesize a derivative of this compound with a reactive functional group (e.g., a carboxylic acid or an amine) on the ethanolamine side chain.
-
Covalently couple the derivatized this compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads) via a flexible linker like polyethylene glycol (PEG) to minimize steric hindrance.[13]
-
-
Preparation of Cell Lysate:
-
Culture relevant cells (e.g., human neuroblastoma SH-SY5Y or astrocytoma U-373 MG cells) to a high density.[14]
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble material.
-
-
Affinity Pull-down:
-
Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For a competition control, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise unique protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Data Presentation: AC-MS Hit Prioritization
| Protein ID | Spectral Counts (Test) | Spectral Counts (Control) | Spectral Counts (Competition) | Fold Enrichment | Biological Function |
| Protein A | 150 | 5 | 10 | 30 | G-protein coupled receptor |
| Protein B | 80 | 2 | 5 | 40 | Ion channel |
| Protein C | 25 | 20 | 22 | 1.25 | Cytoskeletal protein |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that assesses target engagement in a physiological context by measuring changes in protein thermal stability upon ligand binding.[15][16][17][18] A drug binding to its target protein generally increases the protein's resistance to heat-induced denaturation.[15][18]
Causality Behind Experimental Choices:
CETSA's key advantage is its label-free nature, avoiding potential artifacts from chemical modification of the drug.[18] It also allows for the confirmation of target engagement in intact cells, providing a more physiologically relevant readout.[15][16] This is crucial for validating hits from in vitro methods like AC-MS.
Experimental Protocol: CETSA with Western Blotting
-
Cell Treatment:
-
Culture cells of interest in multi-well plates.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time.
-
-
Heating:
-
Heat the plates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the abundance of the target protein in the soluble fraction at each temperature by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and drug-treated samples to generate melting curves. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.
-
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Target Validation and Hypothesis Testing
Once a list of potential targets is generated from the unbiased screens, the next critical step is to validate these interactions and test the initial hypotheses derived from the parent compound, perphenazine.
Direct Binding Assays
Direct binding assays are essential to confirm a physical interaction between this compound and the putative target protein and to quantify the binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine if this compound binds to the Dopamine D2 receptor (D2R) and to measure its binding affinity (Ki).
-
Materials:
-
Assay Setup:
-
In a 96-well plate, add the D2R membrane preparation.
-
Add a fixed concentration of [³H]Spiperone (typically at its Kd value).
-
Add increasing concentrations of this compound.
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add radioligand, membranes, and a saturating concentration of haloperidol.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[19]
-
-
Quantification:
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Functional Assays
Confirming that the binding of this compound to a target leads to a functional consequence is the ultimate validation.
Experimental Protocol: cAMP Assay for D2 Receptor Functional Antagonism
The D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[20] An antagonist will block this effect.
-
Cell Culture:
-
Use a cell line stably expressing the human D2R and a cAMP biosensor (e.g., using Nomad biosensor technology).[20]
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with increasing concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a D2R agonist (e.g., quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor like IBMX.
-
-
Signal Detection:
-
Measure the intracellular cAMP levels using a plate reader capable of detecting the biosensor's signal (e.g., fluorescence).
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of this compound to determine its IC50 for functional antagonism.
-
Potential Targets and Signaling Pathways
Based on the pharmacology of perphenazine, the following are high-priority targets and pathways to investigate for this compound.[1][2][4][5]
-
Dopamine D2 Receptor: As discussed, this is a primary target for perphenazine and likely for its dechlorinated analog. Antagonism of D2R is central to the antipsychotic effects of this class of drugs.[1][2][3][4]
-
Histamine H1 Receptor: Perphenazine is known to be an H1 receptor antagonist, which contributes to its sedative side effects.[1][21] The H1 receptor is a Gq-coupled GPCR that activates the phospholipase C (PLC) signaling pathway upon activation by histamine.[21][22]
Caption: Simplified Histamine H1 Receptor signaling pathway.
-
Sigma Receptors (σ1 and σ2): Perphenazine has affinity for sigma receptors, which are intracellular chaperone proteins involved in cellular stress responses and ion channel modulation.[23][24][25][26][27] The functional consequences of ligand binding to these receptors are complex and context-dependent.
Conclusion and Future Directions
The methodologies outlined in this guide provide a comprehensive and robust framework for the deconvolution of this compound's molecular targets. By integrating unbiased discovery techniques like AC-MS and CETSA with rigorous validation through direct binding and functional assays, researchers can build a high-confidence target profile. This knowledge is paramount for understanding the full pharmacological spectrum of this compound, paving the way for potential therapeutic applications and a deeper understanding of phenothiazine pharmacology. Future work should focus on in vivo target engagement studies and exploring the downstream effects of target modulation on cellular and physiological systems.
References
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Cellular thermal shift assay. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 707. [Link]
-
Patsnap. (2024, July 18). What is the mechanism of Perphenazine? Synapse. [Link]
-
Wikipedia. (2023, December 19). Histamine H1 receptor. Retrieved from [Link]
-
Karolinska Institutet. (n.d.). CETSA. Retrieved from [Link]
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Perphenazine. Drug Index. [Link]
-
Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19–28. [Link]
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5086. [Link]
-
ResearchGate. (2023, October). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2749–2758. [Link]
-
WebMD. (2024, November 1). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
YouTube. (2025, January 29). Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
DrugBank Online. (n.d.). Perphenazine fendizoate. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Yoshikawa, T., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Current Issues in Molecular Biology, 43(3), 1243–1254. [Link]
-
Wikipedia. (2023, November 29). Phenotypic screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Target identification in phenotypic drug discovery (PDD). Retrieved from [Link]
-
Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]
-
Rudrawar, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening, 12(5), 456–466. [Link]
-
Kourrich, S., et al. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 6, 168. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636–654. [Link]
-
Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 18(27), 4268–4278. [Link]
-
Wikipedia. (2023, December 19). Sigma-1 receptor. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Histamine receptor. Retrieved from [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]
-
Yoshikawa, T., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Current Issues in Molecular Biology, 43(3), 1243–1254. [Link]
-
Almeida, M. V., & Cass, Q. B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35), 12–21. [Link]
-
Almeida, M. V., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 10, 1249718. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 132–139. [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769–1775. [Link]
-
Wu, J., et al. (2024). Affinity-Resolved Size Exclusion Chromatography Coupled to Mass Spectrometry: A Novel Tool to Study the Attribute-and-Function Relationship in Therapeutic Monoclonal Antibodies. Analytical Chemistry. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Motohashi, N., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 40(8), 1047–1056. [Link]
-
Wikipedia. (2023, November 29). Perphenazine. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Perphenazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate. Retrieved from [Link]
Sources
- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 2. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate | C31H44ClN3O2S | CID 62873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. CETSA [cetsa.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. innoprot.com [innoprot.com]
- 21. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 22. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 24. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 27. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Contributors: A Technical Guide to the Metabolites of Perphenazine and Their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine, a piperazinyl phenothiazine, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors.[2] However, the journey of perphenazine in the body is far from simple. Following administration, it undergoes extensive metabolism, primarily in the liver, giving rise to a host of metabolites.[3] While often viewed as mere byproducts of drug clearance, these metabolites are pharmacologically active entities in their own right, with the potential to contribute to both the therapeutic and adverse effects of the parent drug.[2]
This guide provides an in-depth exploration of the major metabolites of perphenazine, with a particular focus on their formation, pharmacological activity, and the analytical and experimental methodologies used to characterize them. While the term "dechloro perphenazine" suggests an interest in a specific analogue, publicly available information on its unique metabolites is scarce. This compound is recognized as the dechlorinated analogue of perphenazine and is primarily used as a research chemical with known activity as a D2 dopamine receptor antagonist, α-adrenergic receptor antagonist, and σ-receptor agonist.[4] This guide will, therefore, focus on the well-documented and clinically relevant metabolites of the parent compound, perphenazine.
I. The Metabolic Fate of Perphenazine: Pathways and Key Players
Perphenazine is extensively metabolized through several key pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[3] The cytochrome P450 (CYP) enzyme system is the primary driver of these transformations, with CYP2D6 playing a major role.[5][6] However, other isoforms, including CYP1A2, CYP3A4, and CYP2C19, also contribute significantly, particularly to the N-dealkylation pathway.[7] The interplay of these enzymes leads to the formation of three principal metabolites:
-
Perphenazine Sulfoxide
-
7-Hydroxyperphenazine
-
N-dealkylperphenazine (DAPZ)
The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in perphenazine metabolism, affecting plasma concentrations of the parent drug and its metabolites and potentially influencing clinical outcomes and side effect profiles.[6]
Caption: Major metabolic pathways of perphenazine.
II. Pharmacological Profile of Perphenazine Metabolites
The metabolites of perphenazine are not inert molecules; they possess distinct pharmacological profiles that can modulate the overall effect of the parent drug. Their activity is primarily defined by their binding affinities to various neurotransmitter receptors, particularly dopamine and serotonin receptors.
A. Receptor Binding Affinities
The following table summarizes the known receptor binding affinities of perphenazine and its major metabolites.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | α1-Adrenergic Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) |
| Perphenazine | Potent antagonist | Moderate antagonist | Moderate antagonist | Weak antagonist |
| Perphenazine Sulfoxide | 5.9[8] | - | 24[8] | 683[8] |
| 7-Hydroxyperphenazine | Higher than 5-HT2A affinity[9] | Lower than D2 affinity[9] | - | - |
| N-dealkylperphenazine (DAPZ) | Lower than 5-HT2A affinity[9] | Higher than D2 affinity[9] | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and direct comparative values are not always available.
B. Functional Activity and Clinical Implications
Perphenazine Sulfoxide: This metabolite demonstrates a significant affinity for D2 and α1-adrenergic receptors.[8] Its contribution to the overall antipsychotic effect is plausible, though likely less potent than perphenazine itself. Interestingly, it has also been shown to inhibit glutamate dehydrogenase in vitro and may influence platelet aggregation.[8][10]
7-Hydroxyperphenazine: This metabolite retains a higher affinity for D2 receptors compared to 5-HT2A receptors, suggesting a pharmacological profile similar to the parent drug.[9] Its activity is considered comparable to that of perphenazine in vitro.[7] The formation of this metabolite is significantly influenced by CYP2D6 activity.
N-dealkylperphenazine (DAPZ): DAPZ presents a unique profile with a higher affinity for 5-HT2A receptors than for D2 receptors, a characteristic shared by some atypical antipsychotics.[9] This has led to the hypothesis that DAPZ might contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS). However, clinical studies in elderly patients have not found a direct correlation between DAPZ concentrations and the onset of EPS.[9] This may be due to its lower overall potency at these receptors compared to perphenazine.[9]
III. Experimental Protocols for Metabolite Characterization
A thorough understanding of perphenazine metabolites requires robust analytical and experimental methodologies. This section outlines key protocols for their identification, quantification, and functional characterization.
A. Analytical Methods for Quantification
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of perphenazine and its metabolites in biological matrices.
-
Principle: The method relies on the differential partitioning of the analytes between a stationary phase (e.g., C18 column) and a mobile phase.
-
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation using acetonitrile or methanol.[11]
-
This is followed by liquid-liquid extraction to isolate the analytes of interest.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.[11]
-
Detection: UV detection at a specific wavelength (e.g., 265 nm) is often used.[11]
-
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[11]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of perphenazine and its metabolites, making it the gold standard for therapeutic drug monitoring and pharmacokinetic studies.[12][13]
-
Principle: This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.
-
Sample Preparation: A simple protein precipitation step is often sufficient.[12][14]
-
LC-MS/MS Parameters:
-
Chromatography: A rapid chromatographic separation is achieved using a C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.[15]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[13]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for highly selective quantification.[15]
-
Caption: Workflow for LC-MS/MS analysis of perphenazine metabolites.
B. In Vitro Assays for Functional Activity
1. Receptor Binding Assays
These assays are crucial for determining the affinity of the metabolites for their molecular targets.
-
Principle: Competition binding assays are commonly used, where the ability of the test compound (metabolite) to displace a radiolabeled ligand from its receptor is measured.
-
Methodology:
-
Prepare cell membranes from cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with dopamine D2 or serotonin 5-HT2A receptors).[9]
-
Incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The data is then used to calculate the Ki value, which represents the affinity of the test compound for the receptor.
-
2. Functional Assays
Functional assays provide information on whether a metabolite acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
Principle: These assays measure the downstream cellular response following receptor activation or blockade.
-
Examples:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) like dopamine receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured.[16]
-
Second Messenger Assays: For receptors like 5-HT2A that couple to phospholipase C, the accumulation of second messengers like inositol phosphates can be quantified.[17]
-
Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to receptor activation.
-
C. In Vivo Models for Assessing Pharmacological Effects
Animal models are indispensable for understanding the in vivo effects of perphenazine metabolites, particularly their potential contribution to therapeutic efficacy and side effects like EPS.[18][19]
-
Models for Antipsychotic Efficacy:
-
Amphetamine- or PCP-induced Hyperlocomotion: The ability of a compound to reverse the hyperlocomotor activity induced by these psychostimulants is a common screen for antipsychotic potential.[18]
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and this model assesses the ability of a drug to restore this sensorimotor gating function.[19]
-
-
Models for Extrapyramidal Side Effects (EPS):
-
Catalepsy Test: This test measures the time a rodent remains in an externally imposed, awkward posture and is predictive of the liability of a drug to induce Parkinsonian-like side effects.[18] The induction of catalepsy is often correlated with high D2 receptor occupancy (around 80%) in the striatum.[18]
-
Vacuous Chewing Movements (VCMs): Chronic administration of antipsychotics can induce these oral movements in rodents, which are considered an animal model of tardive dyskinesia.[20]
-
Caption: In vivo models for assessing the activity of perphenazine metabolites.
IV. Conclusion
The metabolites of perphenazine are not merely inactive byproducts but are pharmacologically active compounds with the potential to significantly influence the clinical profile of the parent drug. A comprehensive understanding of their formation, receptor binding profiles, and functional activities is crucial for optimizing antipsychotic therapy and for the development of novel therapeutic agents with improved efficacy and safety profiles. The methodologies outlined in this guide provide a framework for the continued investigation of these unseen contributors to the complex pharmacology of perphenazine. Future research should aim to further elucidate the specific contributions of each metabolite to the therapeutic and adverse effects of perphenazine, ultimately leading to more personalized and effective treatments for individuals with psychotic disorders.
V. References
-
Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from [Link]
-
Savi, L., de Souza, G. A., & de Oliveira, A. C. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 33(1), 74-83.
-
Gobira, P. H., & Prediger, R. D. (2014). An animal model of extrapyramidal side effects induced by antipsychotic drugs: relationship with D2 dopamine receptor occupancy. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 48, 14-23.
-
Patsnap. (2024, July 18). What is the mechanism of Perphenazine? Synapse. Retrieved from [Link]
-
Uteshev, V. V. (2025, February 18). The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation. Antioxidants, 14(2), 432.
-
Slawson, M. H., & Urry, F. M. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 57-65). Humana Press.
-
McMillin, G. A., & Juenke, J. M. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Methods in molecular biology (Clifton, N.J.), 1065, 247–255.
-
Feng, Y., Bies, R. R., & Bigos, K. L. (2013). Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. The AAPS journal, 15(4), 1017–1025.
-
Geyer, M. A., & Ellenbroek, B. A. (2022). Animal models for the evaluation of antipsychotic agents. Fundamental & clinical pharmacology, 37(1), 22-47.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82341, Perphenazine sulfoxide. Retrieved from [Link]
-
Grace, A. A., & Lodge, D. J. (2021). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 22(16), 8888.
-
Slawson, M. H., & Urry, F. M. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 57-65.
-
Wikipedia. (n.d.). Perphenazine. Retrieved from [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for perphenazine and CYP2D6. Retrieved from [Link]
-
PharmaCompass. (n.d.). Perphenazine. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Perphenazine Tablets Label. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
-
Borroto-Escuela, D. O., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 23(11), 5961.
-
Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144795.
-
Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 148–154.
-
Srinija, G. (2022). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Form by using RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research, 7(3), 1-8.
-
Patel, M. J., & Patel, C. N. (2012). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Inventi Rapid: Pharm Analysis & Quality Assurance.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6611263, this compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 7-HYDROXYPERPHENAZINE. Retrieved from [Link]
-
Wójcikowski, J., & Daniel, W. A. (2007). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacological reports : PR, 59(3), 316–323.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Perphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10432233, 7-Hydroxyperphenazine. Retrieved from [Link]
-
Movsisyan, L., et al. (2019). The suggested synthesis route of phenothiazine‐derived compounds. ResearchGate. Retrieved from [Link]
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medkoo.com [medkoo.com]
- 5. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. scielo.br [scielo.br]
- 19. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
An Integrated In Silico and In Vitro Strategy for Early-Stage Toxicity Profiling of Dechloroperphenazine
Abstract
This technical guide outlines a comprehensive, tiered strategy for the early-stage toxicity profiling of Dechloroperphenazine, a phenothiazine derivative. Proactive safety assessment is paramount in modern drug discovery to mitigate late-stage attrition, reduce development costs, and minimize reliance on animal testing.[1][2] By integrating predictive in silico modeling with a battery of robust in vitro assays, this guide provides a self-validating framework for identifying potential liabilities associated with cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies described herein are designed to furnish drug development professionals with the critical data needed to make informed go/no-go decisions, embodying the principles of scientific rigor and translational relevance.
Introduction: The Imperative for Early Safety Profiling
Dechloroperphenazine is a chemical analog of perphenazine, a piperazinyl phenothiazine with antipsychotic properties. The phenothiazine class is associated with a range of pharmacological activities and, consequently, potential toxicities. Early identification of these liabilities is a cornerstone of efficient drug development.[3][4] This guide eschews a one-size-fits-all template, instead presenting a logical, tiered workflow tailored to the specific chemical class of Dechloroperphenazine. We begin with computational predictions to forecast potential hazards, followed by a multi-parametric in vitro assessment to generate a robust, human-relevant preliminary safety profile.
Chemical Identity of Dechloroperphenazine
-
Molecular Formula: C₂₁H₂₇N₃OS[5]
-
Molecular Weight: 369.53 g/mol [5]
-
Chemical Class: Phenothiazine
-
Anticipated Metabolism: Based on its structural similarity to other phenothiazines like perphenazine and prochlorperazine, metabolism is expected to proceed via sulfoxidation, N-dealkylation, hydroxylation, and glucuronidation.[6][7][8] These metabolic pathways can potentially lead to the formation of reactive metabolites, a key consideration in toxicity assessment.
Stage 1: In Silico Toxicity Prediction
Before committing resources to wet-lab experiments, computational modeling provides a rapid, cost-effective initial screen.[9][10] Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict the likelihood of various toxicities based on the chemical structure of Dechloroperphenazine.[11]
Methodology: The chemical structure of Dechloroperphenazine is submitted to a suite of validated predictive toxicology software platforms (e.g., MolToxPred, DEREK Nexus, TOPKAT).[10][12] These tools leverage vast databases of existing toxicological data to identify structural alerts—substructures known to be associated with specific toxic endpoints.[10]
Endpoints for Prediction:
-
Bacterial Mutagenicity (Ames Test)
-
hERG Channel Inhibition
-
Hepatotoxicity
-
Carcinogenicity
-
Skin Sensitization
Causality and Interpretation: This initial computational screen serves as a hypothesis-generating step. A structural alert for hERG inhibition, for example, does not confirm cardiotoxicity but elevates its priority for in vitro verification. The absence of alerts provides a degree of confidence but does not preclude toxicity, as novel toxicophores may not be represented in the training data.[11] Machine learning-based tools like MolToxPred can further refine these predictions by moving beyond simple structural alerts to more complex model-based assessments.[12][13]
Stage 2: Core In Vitro Safety Assessment
This stage employs a battery of foundational in vitro assays to assess general cellular health and genetic integrity upon exposure to Dechloroperphenazine.
General Cytotoxicity Profiling
The initial and most fundamental question is whether the compound is toxic to living cells.[14] We employ assays that measure distinct cytotoxicity mechanisms to create a more complete picture.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for parallel cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed human cell lines (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Dechloroperphenazine in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, a potential precursor to cancer.[15] A standard two-test in vitro battery, consisting of a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay, is sufficient to detect the vast majority of in vivo genotoxins.[16]
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Rationale: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.[17][18]
-
Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA471 or E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to detect pro-mutagens that require metabolic activation to become genotoxic.[19]
-
Procedure: Mix the bacterial strain, Dechloroperphenazine at various concentrations, and either S9 mix or a buffer into a top agar. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.
Protocol 3: In Vitro Micronucleus Assay (OECD 487)
-
Rationale: This assay identifies substances that cause chromosomal damage.[17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[17][19]
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or CHO-K1 cells.
-
Treatment: Treat cell cultures with at least three concentrations of Dechloroperphenazine, a vehicle control, and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).
-
Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division (binucleated cells), which is where micronuclei are scored.
-
Harvest and Staining: Harvest cells, fix, and stain the DNA with a fluorescent dye (e.g., DAPI).
-
Scoring: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Stage 3: Organ-Specific Toxicity Profiling
Following the core assessment, we investigate toxicity in organ systems that are common targets for drug-induced injury: the liver and the heart.
In Vitro Hepatotoxicity
The liver is a primary site of drug metabolism and is highly susceptible to toxicity.[20] We utilize the human hepatoma cell line HepG2, a widely accepted model for in vitro cytotoxicity studies.[21][22] While HepG2 cells have lower metabolic activity compared to primary human hepatocytes (hPHs), they offer high reproducibility for screening purposes.[22]
Experimental Workflow: Multi-parametric Hepatotoxicity
Caption: High-content screening workflow for hepatotoxicity.
Protocol 4: HepG2 Cytotoxicity and Mitochondrial Health Assay
-
Cell Plating: Seed HepG2 cells in 96- or 384-well black, clear-bottom microplates suitable for high-content imaging.[21] Culture for 24 hours.
-
Treatment: Treat cells with a concentration range of Dechloroperphenazine for 24-72 hours. Include a vehicle control and a known hepatotoxin (e.g., Acetaminophen) as a positive control.
-
Staining: In the final hour of incubation, add a staining cocktail containing:
-
Hoechst 33342: A nuclear stain to count total cells.
-
TMRM (Tetramethylrhodamine, Methyl Ester): A dye that accumulates in active mitochondria. A decrease in TMRM fluorescence indicates loss of mitochondrial membrane potential, a key indicator of cellular stress.[21]
-
CellROX Green: A dye that fluoresces upon oxidation, indicating the presence of reactive oxygen species (ROS).[21]
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify cell count, TMRM intensity per cell, and CellROX Green intensity per cell. A decrease in cell count and TMRM signal, coupled with an increase in CellROX signal, points toward mitochondrially-mediated hepatotoxicity.[23]
In Vitro Cardiotoxicity: hERG Liability
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia known as Torsades de Pointes.[24] Therefore, assessing hERG inhibition is a critical safety checkpoint in early drug discovery.[25]
Protocol 5: Automated Patch-Clamp hERG Assay
-
Rationale: This electrophysiological assay directly measures the flow of ions through the hERG channel in the presence of the test compound.[26] Automated patch-clamp systems provide higher throughput compared to traditional manual patch-clamp.[26]
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[26]
-
System Preparation: Prepare the automated patch-clamp instrument (e.g., QPatch) with appropriate intracellular and extracellular solutions.
-
Compound Application: A single cell is captured, and a whole-cell recording configuration is established. After recording a stable baseline current, Dechloroperphenazine is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).[24][25] A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[24][26]
-
Data Acquisition and Analysis: The peak tail current is measured at each concentration. The percentage of current inhibition relative to the vehicle control is calculated. This data is used to generate a concentration-response curve and determine the IC₅₀ value.
Data Integration and Risk Assessment
The final step is to synthesize the data from all assays into a coherent toxicity profile. This involves comparing the potency of the compound across different toxicological endpoints.
Table 1: Hypothetical Early-Stage Toxicity Profile for Dechloroperphenazine
| Assay Platform | Endpoint Measured | Result | Risk Flag |
| In Silico | Structural Alerts | hERG inhibition alert identified | Medium |
| Cytotoxicity (HepG2) | Cell Viability (MTT) | IC₅₀ = 25 µM | Low |
| Genotoxicity (Ames) | Bacterial Mutagenicity | Negative in 5 strains (± S9) | Low |
| Genotoxicity (Micronucleus) | Chromosomal Damage | Negative up to 30 µM | Low |
| Hepatotoxicity (HCS) | Mitochondrial Potential | IC₅₀ = 18 µM | Medium |
| Cardiotoxicity (hERG) | Channel Inhibition | IC₅₀ = 2.1 µM | High |
Interpretation and Decision Making:
-
Therapeutic Index: The primary driver for decision-making is the therapeutic index—the ratio between the toxic concentration and the effective concentration. In this hypothetical profile, the compound shows low general cytotoxicity and no genotoxicity, which is favorable.
-
Hepatotoxicity Concern: The mitochondrial toxicity observed in HepG2 cells occurs at a concentration (18 µM) lower than general cytotoxicity, suggesting a specific mechanism of liver toxicity that warrants monitoring.
-
Cardiotoxicity as the Primary Hurdle: The most significant finding is the potent hERG inhibition (IC₅₀ = 2.1 µM). An IC₅₀ value below 10 µM is a major concern for cardiotoxicity.[24][27] This result, predicted by the in silico analysis and confirmed in vitro, represents a significant hurdle for the continued development of Dechloroperphenazine.
-
Go/No-Go Decision: Based on this profile, the project team would face a critical decision. The high risk of cardiotoxicity would likely trigger a "No-Go" decision or, at a minimum, initiate a medicinal chemistry effort to design analogs that retain the desired pharmacological activity but have a significantly reduced affinity for the hERG channel.
Conclusion
The integrated, multi-tiered approach detailed in this guide provides a robust framework for the early-stage toxicity profiling of Dechloroperphenazine. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, this strategy enables a comprehensive risk assessment before significant resources are invested. The self-validating nature of the protocols, which include appropriate positive and negative controls, ensures data integrity and confidence in the final profile. This proactive approach to safety science is indispensable for navigating the complexities of modern drug development and ultimately delivering safer medicines to patients.
References
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
-
Jaiswal, A., Kumar, A., & Raghava, G. P. S. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Briefings in Bioinformatics, 25(1), bbad469. [Link]
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
-
Kim, J. S., Sung, J. H., Lee, J. E., et al. (2012). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials, 2012, 841432. [Link]
-
Curlew Research & ASAP Discovery Consortium. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]
-
Jaiswal, A., Kumar, A., & Raghava, G. P. S. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Briefings in Bioinformatics, 25(1). [Link]
- Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
- Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing.
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
-
Fowler, P., Smith, K., Young, J., et al. (2020). Assessment of the three-test genetic toxicology battery for groundwater metabolites. Mutagenesis, 35(3), 255-265. [Link]
- Kirkland, D., Kasper, P., Müller, L., et al. (2007). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 628(2), 118-128.
- Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells.
- BenchChem. (2025). Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant.
-
Cortes-Ciriano, I., Firth, M. A., & Bender, A. (2023). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. ACS Medicinal Chemistry Letters, 14(6), 723-730. [Link]
- Jaiswal, A., Kumar, A., & Raghava, G. P. S. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. [PDF].
- Van den Eede, N., & van der Meer, T. (2021).
- Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
-
Choi, Y. J., Lee, J. Y., Kim, S. Y., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 89-101. [Link]
- precisionFDA. (n.d.). DECHLORO PERPHENAZINE.
- Ramirez, T., Strigun, A., & Hengstler, J. G. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 91(10), 3439-3454.
- Certara. (2022, January 24). Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development.
- FDA. (2023, December 6). Safety Considerations in Clinical Drug Development.
-
Gaertner, H. J., Breyer, U., & Liomin, G. (1975). Tissue metabolites of trifluorperazine, fluphenazine, prochlorperazine, and perphenazine. Kinetics in chronic treatment. Biochemical Pharmacology, 24(11-12), 1081-1087. [Link]
- AFMPS. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects.
- ResearchGate. (2025, August 7). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites.
- TrialAssure. (n.d.). Clinical Trial Phases 1–3: A Comprehensive Guide for Pharmaceutical IT Professionals.
- National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
- Penn State University. (n.d.). NEUROPHARMACOLOGY AND METABOLISM OF PHENOTHIAZINES.
-
Post, M. L., Kennard, O., & Horn, A. S. (1981). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. European Journal of Medicinal Chemistry, 16(4), 325-331. [Link]
- National Center for Biotechnology Information. (n.d.). Prochlorperazine. In StatPearls.
-
Gaertner, H. J., & Breyer, U. (1974). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: in vitro and urinary metabolites. Biochemical Pharmacology, 23(2), 303-311. [Link]
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. certara.com [certara.com]
- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Tissue metabolites of trifluorperazine, fluphenazine, prochlorperazine, and perphenazine. Kinetics in chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: in vitro and urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pozescaf.com [pozescaf.com]
- 10. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] MolToxPred: small molecule toxicity prediction using machine learning approach | Semantic Scholar [semanticscholar.org]
- 14. kosheeka.com [kosheeka.com]
- 15. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daneshyari.com [daneshyari.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 26. benchchem.com [benchchem.com]
- 27. creative-bioarray.com [creative-bioarray.com]
Dechloro Perphenazine: A Technical Guide to its Historical Context and Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dechloro perphenazine, a significant analog of the potent antipsychotic drug perphenazine. We will delve into the historical development of phenothiazine-based neuroleptics, the critical structure-activity relationships that govern their function, and a detailed, logical synthesis pathway for this compound. This document is designed to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Historical Perspective: The Dawn of Phenothiazine Antipsychotics
The journey of phenothiazine derivatives from industrial dyes to revolutionary psychiatric medications is a landmark in the history of medicine.[1][2][3] The parent compound, phenothiazine, was first synthesized by August Bernthsen in 1883.[1] For decades, its utility was confined to applications such as dyes, antiseptics, and insecticides.[1]
The paradigm shift occurred in the mid-20th century. In the 1940s, researchers at Rhône-Poulenc laboratories in France began creating derivatives of phenothiazine, leading to the development of promethazine, a compound with potent antihistaminic and sedative effects.[4] This pioneering work culminated in the synthesis of chlorpromazine in 1950, which was serendipitously discovered to possess profound antipsychotic properties.[2][5] This discovery heralded the modern era of psychopharmacology, offering the first effective treatment for schizophrenia and other psychotic disorders.[2]
The success of chlorpromazine spurred the development of a vast array of phenothiazine analogs, including perphenazine, which was introduced in 1959.[6] These second-generation phenothiazines were developed to enhance potency and modify side-effect profiles. Perphenazine, a piperazine derivative of phenothiazine, proved to be a highly effective antipsychotic.[7][8]
Structure-Activity Relationship (SAR): The Rationale for this compound
The therapeutic efficacy of phenothiazine antipsychotics is intrinsically linked to their chemical structure.[9][10][11] Key structural features determine their interaction with dopamine receptors, particularly the D2 receptor, which is the primary target for their antipsychotic action.[9][12][13]
Several key SAR principles for phenothiazines have been established:
-
Substitution at the 2-position: The presence of an electron-withdrawing group at the 2-position of the phenothiazine nucleus is crucial for antipsychotic activity.[10][11] In perphenazine, this substituent is a chlorine atom. Other groups, such as trifluoromethyl (in fluphenazine), can further enhance potency.[9] The removal of this group, as in this compound, is expected to significantly alter the compound's pharmacological profile.
-
The Three-Carbon Propyl Chain: A three-carbon alkyl chain separating the phenothiazine nitrogen (at position 10) and the terminal amino group is optimal for neuroleptic activity.[7][10][11] Shortening or lengthening this chain generally leads to a decrease in potency.[14]
-
The Piperazine Side Chain: Phenothiazines with a piperazine side chain, like perphenazine, generally exhibit the highest antipsychotic potency compared to those with aliphatic or piperidine side chains.[10][14] The hydroxyethyl group on the piperazine ring of perphenazine also contributes to its activity.[9]
The synthesis and study of this compound are driven by the desire to understand the precise role of the 2-position substituent. By removing the chlorine atom, researchers can investigate its contribution to receptor binding, efficacy, and side-effect profile, providing valuable insights for the design of novel antipsychotic agents.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be logically approached by adapting the well-established synthetic routes for perphenazine. The core of this synthesis involves two key stages: the formation of the phenothiazine nucleus and the subsequent N-alkylation with the appropriate side chain.
Synthesis of the Phenothiazine Core
The foundational method for creating the phenothiazine nucleus is the Bernthsen synthesis, which involves the reaction of diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.[4][15] For this compound, the starting material would be the unsubstituted diphenylamine.
Experimental Protocol: Bernthsen Synthesis of Phenothiazine
-
Materials: Diphenylamine, elemental sulfur, iodine (catalyst).
-
Procedure:
Modern variations of phenothiazine synthesis exist, including metal-free, three-component methods that offer alternative routes to the core structure.[16]
Synthesis of the Piperazine Side Chain
The side chain, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, is a crucial intermediate. A common method for its synthesis is the reaction of N-(2-hydroxyethyl)piperazine with 1-bromo-3-chloropropane. A Chinese patent describes a process for synthesizing a similar side chain using toluene and xylene as solvents.[17]
N-Alkylation of Phenothiazine
The final step is the N-alkylation of the phenothiazine core with the pre-synthesized side chain.[18] This reaction is typically carried out in the presence of a strong base, such as sodium amide in liquid ammonia, to deprotonate the nitrogen of the phenothiazine, making it a potent nucleophile.[19]
Experimental Protocol: N-Alkylation to form this compound
-
Materials: Phenothiazine, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, sodium amide, liquid ammonia, and an appropriate organic solvent (e.g., toluene or DMF).
-
Procedure:
-
Phenothiazine is dissolved in a suitable solvent.
-
A strong base, such as sodium amide, is added to deprotonate the phenothiazine nitrogen.[19]
-
The synthesized side chain, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, is then added to the reaction mixture.
-
The reaction is allowed to proceed, often with heating, to facilitate the nucleophilic substitution.
-
After the reaction is complete, the mixture is worked up to isolate and purify the final product, this compound.
-
Continuous flow synthesis methods have also been explored for the derivatization of the phenothiazine core, offering a more efficient and controlled approach to this type of reaction.[6][20]
Physicochemical Properties and Characterization
This compound has a molecular formula of C21H27N3OS and a molecular weight of 369.53 g/mol .[21] Its structure and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.
| Property | Value | Source |
| Molecular Formula | C21H27N3OS | [21][22] |
| Molecular Weight | 369.53 g/mol | [21] |
| IUPAC Name | 2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | [22] |
| CAS Number | 3533-97-9 | [21] |
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthesis pathway for this compound.
Conclusion
This compound represents an important tool for probing the structure-activity relationships of phenothiazine antipsychotics. Its synthesis, based on established chemical principles, allows for a deeper understanding of the role of the 2-position substituent in the pharmacological activity of this class of drugs. The historical context of phenothiazine development underscores the significance of serendipity and systematic chemical modification in drug discovery. This technical guide provides a solid foundation for researchers and scientists working to develop the next generation of neuropsychiatric therapeutics.
References
-
Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. [Link]
-
Shen, W. W. (1999). A history of antipsychotic drug development. Comprehensive Psychiatry, 40(6), 407-414. [Link]
-
Lunkad, A. (2021, January 16). Phenothiazines: Structural Activity Relationship (SAR). YouTube. [Link]
-
Molla, S. (2016, November 28). SAR of phenothiazine.pptx. SlideShare. [Link]
-
Pharma Helpers. (2018, May 1). Structure Activity Relationship of Antipsychotic Drug. SlideShare. [Link]
-
Wikipedia. (n.d.). Phenothiazine. [Link]
-
Li, P., Wang, L., & Wang, M. (2018). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 16(33), 6063-6067. [Link]
-
Movsisyan, M., Heugebaert, T. S. A., & Van der Eycken, E. V. (2019). Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. Chemistry–A European Journal, 25(59), 13501-13505. [Link]
-
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23. [Link]
-
Talreja, S. (2019). The story of antipsychotics: Past and present. Delhi Psychiatry Journal, 22(1), 4-7. [Link]
-
Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: The seven lives of pharmacology's first lead structure. Drug discovery today, 16(11-12), 518-522. [Link]
-
Chen, M. H., Chen, C. H., & Chen, Y. H. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
- CN106967008A - A kind of preparation technology of perphenazine. (2017).
-
eGPAT. (2019, August 6). Chemistry of phenothiazine antipsychotics. [Link]
-
National Center for Biotechnology Information. (n.d.). Perphenazine. PubChem. [Link]
-
Keglevich, G., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(21), 6599. [Link]
-
Neptune, M., & McCreery, R. L. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of medicinal chemistry, 21(4), 362-368. [Link]
-
Patsnap. (2024, July 18). What is the mechanism of Perphenazine?. Synapse. [Link]
-
Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267. [Link]
- EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines. (2001).
-
ResearchGate. (n.d.). The suggested synthesis route of phenothiazine-derived compounds. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. egpat.com [egpat.com]
- 8. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. m.youtube.com [m.youtube.com]
- 11. SAR of phenothiazine.pptx [slideshare.net]
- 12. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. if-pan.krakow.pl [if-pan.krakow.pl]
- 15. benchchem.com [benchchem.com]
- 16. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. CN106967008A - A kind of preparation technology of perphenazine - Google Patents [patents.google.com]
- 18. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 19. PERPHENAZINE synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
- 22. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dechloro Perphenazine Receptor Binding Affinity Studies
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting receptor binding affinity studies for dechloro perphenazine, a key analog of the typical antipsychotic, perphenazine. We delve into the theoretical underpinnings, experimental design rationale, detailed step-by-step protocols for radioligand binding assays across key central nervous system (CNS) receptors, and robust data analysis methodologies. By explaining the causality behind experimental choices and grounding protocols in established principles, this guide serves as a practical and authoritative resource for characterizing the pharmacological profile of novel psychotropic compounds. Visual workflows and data presentation formats are included to enhance clarity and reproducibility.
Introduction: The Rationale for Characterizing this compound
Perphenazine is a well-established typical antipsychotic of the piperazinyl phenothiazine class, which primarily exerts its therapeutic effects through potent antagonism of the dopamine D2 receptor.[1][2][3] Like many antipsychotics, its clinical profile is a composite of its interactions with a wide array of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic subtypes.[2][4] This polypharmacology is responsible for both its therapeutic efficacy and its side-effect profile, such as extrapyramidal symptoms (EPS), sedation, and weight gain.[5][6]
The study of structural analogs like this compound—where the chlorine atom on the phenothiazine ring is removed—is crucial for understanding structure-activity relationships (SAR). The removal of this electron-withdrawing group is predicted to alter the molecule's electronic distribution and conformation, thereby modifying its binding affinity and selectivity for various receptors. A comprehensive receptor binding profile is the foundational step in predicting the potential therapeutic window and side-effect liability of such a novel compound. This guide outlines the robust, validated methodologies required to generate a high-quality, reliable binding affinity dataset for this compound.
Theoretical Framework: Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[7] These assays are predicated on the principle of allowing a radiolabeled ligand (a molecule with a radioactive isotope) to bind to its receptor target. The affinity of an unlabeled test compound (e.g., this compound) is then determined by its ability to displace the radioligand.
The two primary types of assays relevant to this guide are:
-
Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[7] This is a critical preliminary step to characterize the assay system.
-
Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound.[7] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the compound's affinity.[8]
Experimental Design and Strategic Rationale
A successful receptor binding study hinges on meticulous experimental design. The choices made at each step are critical for generating reproducible and meaningful data.
Receptor Source Selection
-
Rationale: The ideal system for an initial binding profile is a panel of recombinant human receptors individually expressed in stable cell lines (e.g., HEK293 or CHO cells). This approach offers several advantages over native tissue preparations:
-
Specificity: It eliminates the confounding variable of endogenous ligands and other receptor subtypes that may be present in brain homogenates.
-
Consistency: It provides a consistent and high-density source of the target receptor, improving the signal-to-noise ratio.[9]
-
Human Relevance: It ensures the data is directly applicable to human pharmacology.
-
Target Receptor Panel
-
Rationale: The selection of receptors should be guided by the known pharmacology of the parent compound, perphenazine, and other antipsychotics.[10][11] An appropriate initial screening panel would include:
-
Dopamine Receptors: D1, D2, D3, D4 (Primary therapeutic targets and EPS liability).[1]
-
Serotonin Receptors: 5-HT2A, 5-HT2C (Modulation of negative symptoms, cardiometabolic side effects).[5][10]
-
Adrenergic Receptors: α1, α2 (Orthostatic hypotension, sedation).[11]
-
Muscarinic Receptors: M1-M5 (Anticholinergic side effects like dry mouth, blurred vision).[11][12]
-
Radioligand Selection
-
Rationale: The choice of radioligand is critical. An ideal radioligand exhibits high affinity and selectivity for the target receptor and has a low level of non-specific binding. For each target, a well-characterized radioligand should be used.
Detailed Experimental Protocols
The following protocols provide a self-validating system for determining the receptor binding affinity of this compound.
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes the isolation of cell membranes containing the expressed receptor of interest.[16][17]
Materials:
-
Cultured cells expressing the target receptor subtype.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[16]
-
High-speed refrigerated centrifuge.
-
Dounce homogenizer or polytron.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-25 strokes) or a polytron on a low setting, keeping the sample on ice at all times.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[17]
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[16]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[17]
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: General Competition Radioligand Binding Assay
This protocol is a template that can be adapted for each specific receptor target by changing the radioligand and non-specific binding agent.
Materials:
-
96-well microplates.
-
Membrane preparation (from Protocol 1).
-
Radioligand (specific to the receptor target).
-
This compound (test compound), serially diluted.
-
Non-specific binding (NSB) agent: A high concentration (typically 1-10 µM) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2, Mianserin for H1).[14]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).[17]
Assay Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Set up the 96-well plate in triplicate for each condition: Total Binding (TB), Non-Specific Binding (NSB), and Test Compound concentrations.
-
To the appropriate wells, add 50 µL of Assay Buffer (for TB), 50 µL of NSB agent, or 50 µL of the serially diluted this compound.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.
-
Initiate the binding reaction by adding 150 µL of the thawed and resuspended membrane preparation to all wells, for a final volume of 250 µL.[17]
-
Incubate the plate with gentle agitation for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[17]
-
Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding using the formula: Specific Binding = Total Binding (counts) - Non-Specific Binding (counts)
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[8] Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value represents the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity.
Data Presentation: Receptor Binding Affinity Profile
The final data should be summarized in a clear, concise table. This allows for easy comparison of affinities across the different receptor targets.
Table 1: Receptor Binding Affinity (Ki) Profile of this compound
| Receptor Target | Radioligand | Ki (nM) |
| Dopaminergic | ||
| Dopamine D1 | [³H]SCH23390 | Data |
| Dopamine D2 | [³H]Spiperone | Data |
| Serotonergic | ||
| Serotonin 5-HT2A | [³H]Ketanserin | Data |
| Serotonin 5-HT2C | [³H]Mesulergine | Data |
| Adrenergic | ||
| α1-Adrenergic | [³H]Prazosin | Data |
| Histaminergic | ||
| Histamine H1 | [³H]Mepyramine | Data |
| Muscarinic | ||
| Muscarinic M1 | [³H]Pirenzepine | Data |
| Note: Data presented in this table is hypothetical and would be generated by following the described protocols. |
Mechanistic Context: GPCR Signaling Pathways
Understanding the binding affinity is the first step. The functional consequence of this binding is determined by the downstream signaling pathway of the GPCR. Most antipsychotic targets are GPCRs that signal through heterotrimeric G proteins or via β-arrestin pathways.[18][19] For example, the D2 receptor canonically couples to the Gi/o family of G proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[20]
GPCR Signaling Diagram
Caption: Simplified canonical GPCR signaling via a Gi-coupled receptor.
Conclusion and Future Directions
This guide provides a comprehensive methodology for determining the in-vitro receptor binding affinity profile of this compound. The resulting Ki values will establish a foundational understanding of its pharmacological targets.
However, binding affinity does not reveal the functional activity of the compound. The essential next step is to conduct functional assays to determine whether this compound acts as an antagonist, partial agonist, agonist, or inverse agonist at the high-affinity targets.[4] Suitable assays include:
-
GTPγS Binding Assays: To measure G-protein activation.[14]
-
Calcium Mobilization Assays: For Gq-coupled receptors like H1 or 5-HT2A.[21][22]
-
cAMP Assays: For Gs or Gi-coupled receptors like D1 and D2.
-
β-Arrestin Recruitment Assays: To investigate biased agonism, a paradigm where a ligand can selectively activate G protein or β-arrestin pathways.[4][18]
By integrating high-quality binding data with functional activity profiles, researchers can build a complete pharmacological picture of this compound, enabling informed decisions in the drug development process.
References
- In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed.
- Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders. PMC.
- Simplified receptor binding affinity profiles for atypical antipsychotics. ResearchGate.
- Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed.
- Integrated approaches to understanding antipsychotic drug action at GPCRs. PMC.
- G Protein-coupled Receptors (GPCRs) as Potential Therapeutics for Psychiatric Disorders. CNS & Neurological Disorders - Drug Targets.
- Decoding the Signaling of a GPCR Heteromeric Complex Reveals a Unifying Mechanism of Action of Antipsychotic Drugs. National Institutes of Health.
- perphenazine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Pharmacologic profile of perphenazine's metabolites. PubMed.
- Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed.
- Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays. Benchchem.
- High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
- What is the mechanism of Perphenazine?. Patsnap Synapse.
- Atypical Antipsychotic Agents. NCBI Bookshelf.
- The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. MDPI.
- Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors. Benchchem.
- In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. ResearchGate.
- Mechanisms of Therapeutic Actions and Adverse Side Effects. NEI Congress.
- Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. Benchchem.
- Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com.
- Perphenazine. Wikipedia.
- Histamine H1 Receptor Assay. Innoprot.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. Thermo Fisher Scientific.
- Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol. Benchchem.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Springer Nature.
- Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand. Revvity.
- PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr. RJPT SimLab.
- Radioligand Binding Assay. Gifford Bioscience.
- Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature.
- What is the Difference Between D1 and D2 Receptors?. Celtarys.
- Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Psychiatrist.com.
- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Semantic Scholar.
- Striatal D1- and D2-dopamine receptor sites are separately detectable in vivo. PubMed.
- Differences in agonist-independent activity of 5-Ht2A and 5-HT2c receptors revealed by heterologous expression. PubMed.
- Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed.
- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PMC.
- Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. ResearchGate.
- Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed.
- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One.
- Structural insights into the human D1 and D2 dopamine receptor signaling complexes. eLife.
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
-
Receptor Binding Assay - Part 1. YouTube. Available at: [Link]
- Contribution of Dopamine D1 and D2 Receptors to Amygdala Activity in Human. The Journal of Neuroscience.
- Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience.
- Receptor Binding Assay Conditions a. ResearchGate.
- 5-HT2A Serotonin Receptor Assay. Innoprot.
Sources
- 1. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. Perphenazine - Wikipedia [en.wikipedia.org]
- 4. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.neiglobal.com [cdn.neiglobal.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G Protein-coupled Receptors (GPCRs) as Potential Therapeutics for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. innoprot.com [innoprot.com]
- 22. innoprot.com [innoprot.com]
Methodological & Application
Topic: Dechloro Perphenazine Dose-Response Assay Protocol
An Application Note and In-Depth Protocol
This guide provides a comprehensive, technically detailed protocol for conducting an in vitro dose-response assay for dechloro perphenazine. It is designed for researchers and scientists in pharmacology and drug development, offering a framework for determining the potency and efficacy of this compound. The narrative explains the scientific rationale behind the protocol design, ensuring a robust and reproducible methodology.
Introduction: Pharmacological Context and Assay Rationale
Perphenazine is a well-characterized typical antipsychotic of the phenothiazine class that exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1][2][3][4] this compound is a dechlorinated analogue of perphenazine, also identified as a D2 dopamine receptor antagonist.[5] To characterize its pharmacological activity, a dose-response assay is fundamental. This assay quantifies the relationship between the concentration of this compound and its biological effect on the D2 receptor, allowing for the determination of key parameters such as potency (IC50) and efficacy.
The protocol described herein is a cell-based functional assay designed to measure the antagonist properties of this compound at the human D2 receptor, a G-protein coupled receptor (GPCR).
Assay Principle: Interrogating the Gi-Coupled D2 Receptor Pathway
The dopamine D2 receptor is coupled to an inhibitory G-protein, Gαi.[6] Upon activation by an agonist (like dopamine), the Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]
To measure the activity of an antagonist like this compound, a functional assay must be designed to quantify its ability to block this inhibitory effect. This is achieved through the following steps, illustrated in Figure 1:
-
Intracellular cAMP levels are first elevated by directly stimulating adenylyl cyclase with forskolin .
-
A D2 receptor agonist is then added, which activates the Gi pathway and subsequently reduces the forskolin-stimulated cAMP production.
-
This compound , the antagonist, is introduced at varying concentrations. By blocking the D2 receptor, it prevents the agonist from inhibiting adenylyl cyclase, thereby restoring cAMP levels in a dose-dependent manner.
-
The resulting changes in cAMP are measured, typically using a luminescence or fluorescence-based detection kit.
Figure 1: Antagonist assay principle at the Gi-coupled D2 receptor.
Experimental Workflow Overview
The end-to-end process involves preparation, execution, and analysis phases. Each phase contains critical steps that ensure the accuracy and reproducibility of the final data.
Figure 2: High-level experimental workflow for the dose-response assay.
Detailed Materials and Protocols
Materials and Reagents
| Reagent/Material | Example Source | Purpose |
| This compound | MedKoo Biosciences | Test Compound (Antagonist) |
| Dopamine or Quinpirole | Sigma-Aldrich | D2 Receptor Agonist |
| Forskolin | Sigma-Aldrich | Adenylyl Cyclase Activator |
| CHO-K1/D2R Stable Cell Line | GenScript | Biological System |
| F-12K Medium | ATCC | Cell Culture Medium |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Medium Supplement |
| Penicillin-Streptomycin | Thermo Fisher | Antibiotic |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| cAMP-Glo™ Assay Kit | Promega | cAMP Detection |
| 384-well Solid White Plates | Corning | Assay Plates |
Cell Line Selection and Culture
Rationale: Chinese Hamster Ovary (CHO-K1) cells are an industry standard for heterologous expression of GPCRs because they provide a "blank slate" with minimal endogenous receptor interference, ensuring that the observed signal is specific to the recombinantly expressed D2 receptor.[9][10][11] A stable cell line is preferred over transient transfection for screening campaigns to ensure consistent receptor expression levels.[12]
Protocol:
-
Culture the CHO-K1/D2R stable cell line in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C, 5% CO₂ humidified incubator.
-
Passage cells at 80-90% confluency using standard cell culture techniques. Do not allow cells to overgrow, as this can impact receptor expression and cell health.
-
For the assay, harvest cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
Compound Plate Preparation
Rationale: Accurate serial dilutions are critical for generating a high-quality dose-response curve. Using an intermediate dilution plate minimizes errors from pipetting very small volumes of concentrated stock. The final DMSO concentration must be kept below 0.5% to prevent solvent-induced artifacts.
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series. For a 10-point curve with a 1:3 dilution factor, starting at 100 µM final concentration:
-
Dispense assay buffer into wells 2-10 of a 96-well plate.
-
Add the appropriate amount of 10 mM stock to well 1 to make a concentrated starting solution.
-
Serially transfer one-third of the volume from well 1 to well 2, mix, then transfer from well 2 to well 3, and so on.
-
Include a "vehicle control" well containing only DMSO diluted to the same final concentration.
-
Step-by-Step Assay Protocol
This protocol is designed for a 384-well plate format using the Promega cAMP-Glo™ Assay.
1. Cell Seeding:
- Resuspend harvested CHO-K1/D2R cells in serum-free F-12K medium to a density of 0.25 x 10⁶ cells/mL.
- Dispense 10 µL of the cell suspension into each well of a 384-well white plate (2,500 cells/well).
- Incubate for 1 hour at room temperature.
2. Compound Addition (Antagonist):
- Add 5 µL of the this compound serial dilutions (or vehicle control) to the appropriate wells.
- Incubate for 30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the D2 receptors.
3. Agonist and Forskolin Addition:
- Prepare a solution containing the D2 agonist (e.g., Quinpirole) at 2x its final EC₈₀ concentration and Forskolin at 2x its final concentration (e.g., 30 µM). The EC₈₀ concentration of the agonist provides a robust signal window for measuring inhibition.
- Add 5 µL of this agonist/forskolin mix to all wells except the "negative control" (unstimulated) wells.
- To negative control wells, add 5 µL of assay buffer.
- Incubate for 30 minutes at room temperature.
4. cAMP Detection:
- Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Reagent to room temperature.
- Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well.
- Incubate for 10 minutes at room temperature.
- Add 20 µL of the cAMP-Glo™ Detection Reagent to each well.
- Incubate for 20 minutes at room temperature in the dark.
5. Data Acquisition:
- Measure luminescence using a plate reader (e.g., a BMG PHERAstar or similar). The luminescence signal is inversely proportional to the cAMP concentration in the well.
Data Analysis and Interpretation
1. Normalization:
- The raw luminescence data must be normalized to represent the percentage of inhibition.
- 0% Inhibition (Positive Control): Signal from wells with vehicle + agonist/forskolin. This represents the maximum agonist-induced inhibition of cAMP.
- 100% Inhibition (Negative Control): Signal from wells with vehicle + forskolin only. This represents the signal without any D2 receptor-mediated inhibition.
- Formula: % Inhibition = 100 * (Sample Signal - Positive Control) / (Negative Control - Positive Control)
2. Curve Fitting:
- Plot the % Inhibition (Y-axis) against the log[this compound] (X-axis).
- Fit the data using a four-parameter logistic (sigmoidal) non-linear regression model.
- From this curve, the IC50 value is derived. The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to achieve 50% of the maximum inhibition, serving as the primary measure of its potency.
Assay Validation and Trustworthiness
To ensure the protocol is a self-validating system, rigorous quality controls are essential:
-
Controls: Each plate must include positive (agonist + forskolin), negative (forskolin only), and vehicle controls to allow for proper data normalization.
-
Z'-Factor: The quality and robustness of the assay should be assessed by calculating the Z'-factor from the control wells. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.
-
Reference Compound: A known D2 antagonist with a well-defined IC50 should be run in parallel to confirm that the assay is performing within expected parameters.
-
Reproducibility: The experiment should be repeated independently to ensure the IC50 value is consistent and reproducible.
References
- MedchemExpress. (n.d.). Perphenazine.
- Stroup, T. S., & Gray, N. (2018). Perphenazine in Treatment-Resistant Schizophrenia. Psychopharmacology bulletin, 48(3), 60–66.
- Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & B-A, M. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 247-251.
- Wikipedia. (2024). Perphenazine.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perphenazine. Retrieved from
- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell. Revvity.
- Koganti, S., & Yadav, V. (2017). cAMP Assays in GPCR Drug Discovery. Methods in cell biology, 142, 51–57.
- Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101799.
-
MedKoo Biosciences. (n.d.). This compound. Retrieved from
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.
- Wang, T., Li, Z., & Cvijic, M. E. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Waters, C., & Rabel, E. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells.
-
Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Retrieved from
- ResearchGate. (n.d.). cAMP Measurement for Antagonists of a G αs -Coupled Receptor.
-
GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Dopamine D2 Receptor Antagonist Concentration for Cell-Based Assays. Retrieved from
-
Neuromics. (n.d.). GPCR CHO-K1 Growth Media. Retrieved from
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from
- ResearchGate. (n.d.). BRET 2 -based agonist and antagonist dose-response curves for the D2L-R....
- Patsnap Synapse. (2024, July 18). What is the mechanism of Perphenazine?.
- Pharmacology Lectures. (2025, January 29). Pharmacology of Perphenazine.
-
Pediatric Oncall. (n.d.). Perphenazine: Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from
- Ostuzzi, G., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis.
-
WebMD. (2024, November 1). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from
- Ostuzzi, G., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis.
Sources
- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. medkoo.com [medkoo.com]
- 6. innoprot.com [innoprot.com]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR CHO-K1 Growth Media [neuromics.com]
- 12. genscript.com [genscript.com]
Application Notes and Protocols for Dechloro Perphenazine in Neuronal Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dechloro perphenazine in neuronal cell culture models. This document outlines the compound's presumed mechanism of action based on its parent compound, perphenazine, and provides detailed protocols for its application and the subsequent assessment of its effects on neuronal cell viability.
Introduction and Scientific Context
Perphenazine is a well-established typical antipsychotic drug belonging to the piperazinyl phenothiazine class.[1] Its primary therapeutic action is attributed to its potent antagonism of the dopamine D2 receptor.[2][3][4] this compound, a derivative of perphenazine, is studied to understand the structure-activity relationships within this class of compounds. For the purposes of these protocols, it is presumed to share the primary mechanism of action of its parent compound, acting as a dopamine D2 receptor antagonist.
The dopaminergic system is fundamental to numerous neurological processes, including motor control, motivation, and cognition.[5][6] Dysfunction in this system is implicated in a variety of neuropsychiatric disorders, making compounds that modulate dopamine receptors valuable tools for research.[5] These notes will guide the user through the application of this compound in two common neuronal models: the human neuroblastoma cell line SH-SY5Y, a widely used model for studying dopaminergic neurons, and primary neuronal cultures, which offer a more physiologically relevant system.[7][8][9]
Principle: Mechanism of Action
Dopamine receptors are G protein-coupled receptors (GPCRs). The D2 receptor, the primary target of perphenazine, is coupled to an inhibitory G-protein (Gαi/o).[10][11] Upon binding dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state of downstream targets and modulating neuronal excitability and gene expression.[12][13]
As a D2 receptor antagonist, this compound is expected to bind to the D2 receptor and block the binding of dopamine, thereby preventing the downstream signaling cascade. This blockade can help elucidate the role of dopaminergic signaling in various cellular processes. However, it is crucial to note that at higher concentrations, the parent compound perphenazine has been shown to induce mitochondria-mediated apoptosis in SH-SY5Y cells, an important consideration for experimental design and data interpretation.[14]
Signaling Pathway Diagram
Caption: General experimental workflow from cell culture to data analysis.
References
- SH-SY5Y Cell Culture and Editing Protocols. (2025). Vertex AI Search.
- DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.Moodle@Units.
- Protocol for the Primary Culture of Cortical and Hippocampal neurons.Source Protocol.
- SH-SY5Y culturing. (2022). Protocols.io.
- SH-SY5Y Cell Line Culture Protocol and Research Applic
- Dopamine receptor signaling pathways and associated diseases.
- How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. (2024). Procell.
- Culturing primary neurons from rat hippocampus and cortex.PMC - PubMed Central.
- Perphenazine and trifluoperazine induce mitochondria-mediated cell de
- Dopamine receptor.Wikipedia.
- Neural Cell Culture Protocols.Thermo Fisher Scientific.
- D2 receptor antagonists: What They Are and How to Keep Up with the L
- Primary Culture of Cortical Neurons.Bio-protocol.
- Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons.MDPI.
- D2 receptor antagonists: Significance and symbolism. (2025). Synapse.
- Dopamine: Functions, Signaling, and Association with Neurological Diseases.PMC - PubMed Central.
- The Signaling and Pharmacology of the Dopamine D1 Receptor.Frontiers.
- Biochemistry, Dopamine Receptors.
- Perphenazine and trifluoperazine induce mitochondria-mediated cell death in SH-SY5Y cells.Kyung Hee University.
- What are D2 receptor antagonists and how do they work? (2024).
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol.Abcam.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures.PMC - PubMed Central.
- Assessment of cell viability in primary neuronal cultures.PubMed - NIH.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.Source Document.
- Dopamine D1 and D2 antagonist effects on Response Likelihood and Dur
- What is the mechanism of Perphenazine? (2024).
- Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in r
- Effect of antipsychotic drug perphenazine on fast sodium current and transient outward potassium current in r
- Perphenazine.Wikipedia.
- Perphenazine.LiverTox - NCBI Bookshelf.
- Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.WebMD.
- Prototypical antipsychotic drugs protect hippocampal neuronal cultures against cell death induced by growth medium depriv
- Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability.PubMed.
- Antipsychotics may prove effective in killing drug-resistant cancer cells. (2018).
- Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023).
- Perphenazine Tablets, USP.DailyMed.
- Protocol for Culturing R
- What is the mechanism of Perphenazine Fendizoate? (2024).
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. accegen.com [accegen.com]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Dechloro Perphenazine Administration in Animal Models of Psychosis
Introduction: Contextualizing Dechloro Perphenazine in Psychosis Research
Schizophrenia and related psychotic disorders are complex neuropsychiatric conditions characterized by a range of symptoms, including "positive" symptoms like hallucinations and delusions, "negative" symptoms such as social withdrawal and anhedonia, and cognitive deficits.[1] The "dopamine hypothesis" has been a cornerstone of psychosis research, postulating that a hyperdopaminergic state in subcortical brain regions underlies the positive symptoms.[2][3] This hypothesis is strongly supported by the clinical efficacy of antipsychotic medications that act as antagonists at the dopamine D2 receptor.[4][5]
Perphenazine is a well-established typical antipsychotic of the phenothiazine class that has been in clinical use for decades.[6][7] Its primary mechanism of action involves the potent blockade of dopamine D2 receptors in the brain's mesolimbic pathways.[8][9][10] This pharmacological action makes perphenazine a critical reference compound in the preclinical evaluation of new potential antipsychotics.
This compound is the dechlorinated analogue of perphenazine.[11][12] In research settings, analogues like this compound are invaluable tools for structure-activity relationship (SAR) studies. By comparing the biological activity of a parent compound (perphenazine) to its analogue, researchers can elucidate the role of specific chemical moieties (in this case, the chlorine atom) in receptor binding, potency, and overall pharmacological profile. This guide provides a comprehensive framework for administering this compound in validated animal models of psychosis, using perphenazine as a benchmark for interpreting results.
Section 1: Mechanism of Action - The Dopamine D2 Receptor Target
The therapeutic effects of typical antipsychotics are primarily attributed to their antagonism of dopamine D2 receptors.[4][13] In a hyperdopaminergic state, excessive dopamine signaling at the postsynaptic neuron is thought to drive psychotic symptoms. Perphenazine, and by extension its analogue this compound, physically blocks these D2 receptors, preventing dopamine from binding and transducing its signal.[7][8] This action helps to normalize dopamine neurotransmission in key brain circuits like the mesolimbic pathway.[9]
Beyond its primary action on D2 receptors, perphenazine also interacts with a variety of other neurotransmitter receptors, including serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors.[7][8] This multi-receptor profile contributes to both its therapeutic effects and its side-effect profile, which can include sedation and extrapyramidal symptoms (EPS).[8][14] Investigating whether this compound retains this receptor-binding profile is a key objective for its characterization.
Caption: Dopamine D2 receptor antagonism by this compound.
Section 2: Essential Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is critical for designing meaningful in vivo experiments. It dictates the route of administration, dosage, and the crucial pre-treatment time required before behavioral testing. While specific data for this compound is not widely available, the pharmacokinetics of perphenazine in animal models provides an essential starting point.
Perphenazine exhibits relatively low oral bioavailability (~40%) due to extensive first-pass metabolism in the liver.[6][15] In animal studies, this often necessitates intraperitoneal (i.p.) or subcutaneous (s.c.) administration to ensure more reliable systemic exposure. The elimination half-life in humans is approximately 8 to 12 hours, with similar ranges observed in animal models, allowing for a sufficient therapeutic window for most behavioral paradigms.[14][16]
| Parameter | Species | Value | Route | Citation |
| Bioavailability | Rat | ~40% (Oral) | Oral | [15] |
| Tmax (Time to Peak Plasma Conc.) | Rabbit | ~1.04 h (ODTs) | Oral | [17] |
| Elimination Half-life (t1/2) | Human | 8-12 h | Oral/IV | [14][16] |
| Brain Distribution | Rat | 16-fold increase with SLN vs. suspension | Oral | [15] |
Table 1: Summary of key pharmacokinetic parameters for Perphenazine. (SLN: Solid Lipid Nanoparticles, ODTs: Orally Disintegrating Tablets).
Section 3: Validated Animal Models for Antipsychotic Screening
No single animal model can fully replicate the complexity of schizophrenia. Therefore, a battery of tests targeting different symptom domains is employed. For screening potential antipsychotics like this compound, two models are particularly robust and widely used: amphetamine-induced hyperlocomotion and prepulse inhibition.
-
Amphetamine-Induced Hyperlocomotion (AIH): This model has high predictive validity for the positive symptoms of psychosis. Psychostimulants like d-amphetamine increase locomotor activity by promoting dopamine release in the nucleus accumbens, creating a hyperdopaminergic state analogous to psychosis.[18][19] A compound with antipsychotic potential, like a D2 antagonist, is expected to attenuate this hyperactivity.[20]
-
Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, the neurological process of filtering out irrelevant sensory information.[21] Individuals with schizophrenia consistently show deficits in PPI.[22] This test measures the extent to which a weak, non-startling sensory stimulus (the "prepulse") can inhibit the reflexive startle response to a subsequent, intense stimulus (the "pulse").[23][24] Antipsychotic drugs can often restore PPI deficits in animal models, making it a valuable tool for assessing therapeutic potential.[25][26]
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Causality: Proper drug preparation is the foundation of a reproducible experiment. The choice of vehicle must ensure the compound is fully dissolved or uniformly suspended to deliver an accurate dose. Intraperitoneal (i.p.) injection is often preferred over oral administration in rodents to bypass the first-pass metabolism of phenothiazines.[15]
-
Materials:
-
This compound powder (Verify purity >98%)[11]
-
Vehicle: Sterile 0.9% saline is a common first choice. For compounds with poor water solubility, a solution of 5% Dimethyl Sulfoxide (DMSO), 5% Tween 80, and 90% sterile saline may be used.
-
Vortex mixer and/or sonicator.
-
Sterile syringes (1 mL) and needles (25-27 gauge for i.p. injection in mice/rats).
-
Precision animal scale.
-
-
Procedure:
-
Calculation: Calculate the required weight of this compound to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution for a 10 mg/kg dose in a mouse (injection volume of 10 mL/kg), you would need 1 mg of compound per mL of vehicle.
-
Dissolution: On the day of the experiment, weigh the compound and add it to the appropriate volume of vehicle. Vortex vigorously. If solubility is an issue, brief sonication in a water bath may be necessary. Ensure the final solution is clear and free of precipitates. If a suspension is used, ensure it is uniformly mixed before drawing each dose.
-
Dosing: Weigh each animal immediately before injection to calculate the precise volume needed. Administer the calculated volume via i.p. injection.
-
Control Group: The vehicle control group must receive an identical volume of the same vehicle used to dissolve the test compound.
-
Protocol 2: Amphetamine-Induced Hyperlocomotion Assay
Causality: A habituation period is essential to reduce the influence of novelty-induced locomotion on the results. The pre-treatment time for this compound allows the drug to be absorbed and reach its site of action before the dopaminergic challenge with amphetamine.
Caption: Experimental workflow for the Amphetamine-Induced Hyperlocomotion assay.
-
Apparatus: Open-field arenas equipped with infrared photobeam arrays to automatically track locomotor activity (e.g., distance traveled, beam breaks).[19]
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[18]
-
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the animals to the testing room for 1 hour and then to the locomotor activity chambers for 30-60 minutes.[19]
-
Baseline: On the test day, place animals in the chambers and record baseline locomotor activity for 30 minutes.
-
Pre-treatment: Remove animals, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle, and return them to their home cages. A typical pre-treatment time is 30-60 minutes.[27]
-
Challenge: After the pre-treatment period, administer d-amphetamine (e.g., 2-5 mg/kg, s.c. or i.p.) or saline.[18][28] Immediately place the animals back into the activity chambers.
-
Data Collection: Record locomotor activity for the next 60-90 minutes.[19]
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Amphetamine
-
This compound (Dose 1) + Amphetamine
-
This compound (Dose 2) + Amphetamine
-
(Optional) Perphenazine (Positive Control) + Amphetamine
-
-
Protocol 3: Prepulse Inhibition (PPI) Assay
Causality: The acclimation period with background noise is critical for establishing a stable baseline startle response. The trial types are pseudorandomized to prevent the animal from predicting the stimulus, which would confound the measurement of the reflexive inhibition.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) assay.
-
Apparatus: Acoustic startle chambers equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.[27]
-
Procedure:
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to placing the animal in the chamber.[27]
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[24]
-
Habituation: Present 5-10 startle pulses alone (e.g., 120 dB, 40 ms duration) at the beginning of the session. These trials are for habituation and are not included in the PPI calculation.[27]
-
Test Session: The session consists of a pseudorandomized presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weak prepulse (e.g., 74, 78, or 82 dB for 20 ms) is presented 100 ms before the onset of the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The primary endpoint is the percent prepulse inhibition (%PPI), calculated as: %PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100 ]
-
Section 5: Data Interpretation and Expected Outcomes
The data generated from these models will allow for a clear assessment of the antipsychotic-like potential of this compound.
-
In the AIH model, a dose-dependent reduction in the distance traveled in the amphetamine-treated groups compared to the vehicle+amphetamine group would indicate efficacy. The potency of this compound can be directly compared to that of a reference compound like perphenazine.
-
In the PPI model, psychosis-disrupting agents (like apomorphine or PCP) are often used to create a deficit in PPI. A successful antipsychotic compound would significantly restore this deficit, bringing the %PPI back towards the level of control animals.
| Model | Drug Administration | Expected Outcome for an Active Compound |
| Amphetamine-Induced Hyperlocomotion | This compound (1-10 mg/kg, i.p.) 30 min prior to d-Amphetamine (2-5 mg/kg, s.c.) | Dose-dependent decrease in total distance traveled compared to the Vehicle + Amphetamine group. |
| Prepulse Inhibition (PPI) | This compound (1-10 mg/kg, i.p.) 30 min prior to PPI test (with or without a disrupting agent like PCP). | Reversal of any pharmacologically-induced PPI deficit; increase in %PPI at various prepulse intensities. |
Table 2: Summary of experimental designs and expected outcomes.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vivo characterization of this compound. By leveraging well-validated animal models of psychosis and using the parent compound, perphenazine, as a benchmark, researchers can effectively determine if this compound possesses an antipsychotic-like profile.
Successful outcomes in these initial screening models would warrant further investigation. Future studies could explore its efficacy in models of negative and cognitive symptoms, assess its liability for extrapyramidal side effects using catalepsy tests, and perform detailed receptor binding assays to build a complete pharmacological profile. This systematic approach is essential for advancing our understanding of phenothiazine pharmacology and the development of novel therapeutics for psychotic disorders.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Perphenazine Fendizoate?
- Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29).
- Pediatric Oncall. (n.d.). Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
- WebMD. (2024, November 1). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- PubMed. (n.d.). Testing Prepulse Inhibition of Acoustic Startle in Rodents.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perphenazine.
- PubMed. (n.d.). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles.
- PubMed Central. (n.d.). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection.
- PubMed. (n.d.). Animal behavior models of the mechanisms underlying antipsychotic atypicality.
- Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for WAY 163909 Administration in Rodent Prepulse Inhibition Studies.
- MedKoo Biosciences. (n.d.). This compound.
- Augusta University. (n.d.). Pre-pulse Inhibition.
- PubMed Central. (n.d.). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice.
- JoVE. (2011, May 2). Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents.
- PubMed Central. (n.d.). Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia.
- Semantic Scholar. (n.d.). Animal behavior models of the mechanisms underlying antipsychotic atypicality.
- PubMed Central. (n.d.). Animal models of schizophrenia.
- PubMed. (n.d.). Aberrant dopamine D2-like receptor function in a rodent model of schizophrenia.
- PubMed Central. (n.d.). From antipsychotic to anti-schizophrenia drugs: role of animal models.
- b-neuro. (n.d.). Amphetamine induced hyperlocomotion.
- PubMed. (n.d.). Dopamine D2 receptors as treatment targets in schizophrenia.
- Wikipedia. (n.d.). Perphenazine.
- SciELO. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
- PNAS. (2018, March 12). Deletion of dopamine D2 receptors from parvalbumin interneurons in mouse causes schizophrenia-like phenotypes.
- PubMed. (2013, October 1). Are dopamine D2 receptors out of control in psychosis?.
- PubMed Central. (n.d.). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background.
- Patsnap Synapse. (2024, July 18). What is the mechanism of Perphenazine?
- PubMed Central. (n.d.). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice.
- PubMed Central. (n.d.). Clinical pharmacokinetic studies of perphenazine.
- PubMed. (n.d.). Pharmacokinetics of orally disintegrating tablets of perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits.
- ResearchGate. (2025, August 6). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background.
- precisionFDA. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.
Sources
- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dopamine D2 receptors as treatment targets in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are dopamine D2 receptors out of control in psychosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perphenazine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 8. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 9. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medkoo.com [medkoo.com]
- 12. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of orally disintegrating tablets of perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. b-neuro.com [b-neuro.com]
- 20. scielo.br [scielo.br]
- 21. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pre-pulse Inhibition [augusta.edu]
- 23. med-associates.com [med-associates.com]
- 24. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 25. Animal behavior models of the mechanisms underlying antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 27. benchchem.com [benchchem.com]
- 28. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dechloroperphenazine Distribution in Brain Tissue via LC-MS/MS
Introduction: The Rationale for Brain Tissue Analysis
Perphenazine is a potent, first-generation antipsychotic of the piperazinyl phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic and adverse effects are mediated through its interaction with various neurotransmitter systems in the central nervous system (CNS), most notably as a high-affinity antagonist of the dopamine D2 receptor.[3][4] The clinical efficacy and toxicological profile of perphenazine are intrinsically linked to its concentration not just in systemic circulation, but critically, within the brain tissue itself. Understanding the pharmacokinetics of perphenazine and its metabolites within the brain is paramount for elucidating its mechanism of action, optimizing dosing strategies, and developing next-generation therapeutics with improved brain penetration and target engagement.
Perphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites, including 7-hydroxyperphenazine and N-dealkylperphenazine.[2][5][6] The potential for metabolic dechlorination, resulting in the formation of Dechloroperphenazine, represents a significant structural modification that could alter the compound's lipophilicity, receptor binding affinity, and blood-brain barrier permeability. Therefore, accurately quantifying the parent drug and its key metabolites, such as Dechloroperphenazine, in specific brain regions is a critical objective in preclinical and clinical drug development.
This application note provides a comprehensive, validated protocol for the sensitive and selective quantification of Dechloroperphenazine in rodent brain tissue. The methodology leverages a robust sample preparation strategy using bead-based homogenization and Hybrid Solid-Phase Extraction (SPE) followed by analysis using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[7] The entire workflow is designed to overcome the unique challenges presented by the brain matrix—a complex, lipid-rich environment—to ensure data of the highest accuracy and reproducibility, in accordance with international bioanalytical method validation guidelines.[8][9]
Scientific Principles and Methodological Choices
Overcoming the Brain Matrix Challenge
Brain tissue is one of the most challenging biological matrices for small-molecule quantification. It possesses a high lipid content (phospholipids, sterols, etc.), which can cause significant matrix effects during LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.[10][11] Furthermore, the extensive protein content requires efficient removal to prevent clogging of the analytical column and interference with the ionization process. Our chosen methodology directly addresses these challenges.
Rationale for Hybrid Solid-Phase Extraction (SPE)
To achieve the necessary sample cleanup, this protocol employs a Hybrid SPE-Precipitation technology. This technique offers a dual mechanism for interference removal.[7]
-
Protein Precipitation: The initial step uses a water-miscible organic solvent (acetonitrile) to precipitate the majority of proteins from the brain homogenate.[10]
-
Phospholipid Removal: The supernatant, though depleted of proteins, remains rich in phospholipids. The Hybrid SPE plate contains a specialized sorbent that combines reversed-phase retention for the analyte of interest with a mechanism for selectively capturing and removing phospholipids, resulting in an exceptionally clean extract for analysis.[12]
The Power of UHPLC-MS/MS
For the quantification of low-abundance analytes in complex biological samples, UHPLC-MS/MS is the gold standard.[13]
-
Specificity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity. It monitors a specific precursor-to-product ion transition for the analyte, effectively filtering out background noise from co-eluting matrix components.[7]
-
Sensitivity: The technique can achieve Lower Limits of Quantification (LLOQ) in the low ng/g or even pg/g range, essential for accurately profiling drug distribution in tissue.[14]
-
Speed: UHPLC allows for rapid chromatographic separations, enabling high-throughput analysis of study samples.[15]
Materials and Reagents
| Item | Supplier | Grade/Part Number |
| Dechloroperphenazine Analytical Standard | Commercially Available | ≥98% Purity |
| Perphenazine-d8 (Internal Standard) | Commercially Available | ≥98% Purity |
| Acetonitrile (ACN) | Fisher Scientific | Optima™ LC/MS Grade |
| Methanol (MeOH) | Fisher Scientific | Optima™ LC/MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade, ~98% |
| Deionized Water | Millipore | Milli-Q®, 18.2 MΩ·cm |
| Hybrid SPE-PPT+ 96-well Plate | Waters | Part No. 186007237 |
| 2 mL Homogenization Tubes | Sarstedt | e.g., Screw Cap Micro Tubes |
| 1.0 mm Zirconium Oxide Beads | Next Advance | e.g., ZROB10 |
| Rat Brain Tissue (Control) | BioIVT | Drug and naïve |
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Dechloroperphenazine and Perphenazine-d8 (Internal Standard, IS) and dissolve in an appropriate volume of DMSO to create 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare a series of working stock solutions of Dechloroperphenazine by serially diluting the primary stock with 50:50 ACN:H₂O. These will be used to spike the calibration curve (CAL) and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Perphenazine-d8 primary stock in ACN to a final concentration of 100 ng/mL.
-
Preparation of CAL and QC Samples:
-
Pool and homogenize control (drug-naïve) rat brain tissue as described in Protocol 4.2.
-
Spike the control brain homogenate with the appropriate Dechloroperphenazine working stock solutions to create a calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/g).
-
Independently prepare QC samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
-
Protocol 2: Brain Tissue Homogenization
This protocol is based on established bead-beating methods for effective tissue disruption.[16][17]
-
Weighing: On an analytical balance, accurately weigh a frozen portion of a specific brain region (e.g., cortex, striatum) into a pre-tared 2 mL homogenization tube. A typical sample mass is 50-100 mg. Record the weight.
-
Bead Addition: Add ~200 mg of 1.0 mm zirconium oxide beads to the tube.
-
Buffer Addition: Add ice-cold deionized water at a ratio of 3:1 (v/w) to the tissue mass. For example, for 100 mg of tissue, add 300 µL of water.
-
Homogenization: Place the tubes in a bead mill homogenizer (e.g., Bullet Blender™). Homogenize at a high-speed setting for 5 minutes.[16]
-
Cooling: Place the tubes on ice for 2 minutes to dissipate heat generated during homogenization.
-
Repeat: Repeat the homogenization and cooling steps (4 and 5) one more time to ensure complete tissue lysis.
-
Storage: The resulting homogenate can be used immediately or stored at -80°C.
Caption: Workflow for brain tissue homogenization using a bead mill.
Protocol 3: Hybrid SPE-PPT+ Sample Extraction
-
Sample Aliquoting: Vortex the brain homogenate. Aliquot 50 µL of homogenate (CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of the IS working solution (100 ng/mL Perphenazine-d8 in ACN). This step simultaneously precipitates protein and adds the internal standard.
-
Vortex & Centrifuge: Vortex the tubes vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Load SPE Plate: Transfer 150 µL of the clear supernatant to the wells of the Hybrid SPE-PPT+ 96-well plate.
-
Elute: Apply a vacuum to the plate (e.g., using a positive pressure or vacuum manifold) to pull the sample through the sorbent bed into a clean 96-well collection plate. The flow-through contains the purified analyte.
-
Evaporation: Evaporate the contents of the collection plate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
-
Analysis: Seal the plate and place it in the autosampler for UHPLC-MS/MS analysis.
Caption: Principle of the Hybrid SPE cleanup process.
Protocol 4: UHPLC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| LC Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B |
| Run Time | 4.0 minutes |
| Column Temp | 45°C |
| Injection Volume | 5 µL |
| MS Parameter | Condition |
| Instrument | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions (Hypothetical) | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| Dechloroperphenazine | 370.2 | 143.1 | 35 |
| Perphenazine-d8 (IS) | 412.2 | 143.1 | 35 |
Note: The exact m/z values for Dechloroperphenazine should be determined by direct infusion of the analytical standard. The product ion is based on a common fragment of the piperazine side chain.
Bioanalytical Method Validation
To ensure the trustworthiness and reliability of the data, the method must be fully validated according to regulatory guidelines from agencies like the FDA and EMA.[8][9][18][19]
| Parameter | Description | Acceptance Criteria |
| Selectivity | Analyze blank brain homogenate from ≥6 sources to check for interferences at the retention time of the analyte and IS. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS). |
| Linearity & Range | Analyze a calibration curve with ≥6 non-zero standards over at least three independent runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples (LLOQ, L, M, H) in replicate (n=6) on ≥3 separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples from different tissue lots to the response in a clean solution. | The CV of the matrix factor across lots should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in brain homogenate under various conditions: freeze-thaw (3 cycles), bench-top (room temp), and long-term (-80°C). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Solid-phase micro-extraction of drugs from biological matrices Source: Journal of Chromatography A URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest Source: Forensic Science International URL: [Link]
-
Title: Protocol for Brain Tissue Homogenization in the Bullet Blender Source: Scientific Instrument Services, Inc. URL: [Link]
-
Title: A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content Source: Frontiers in Endocrinology URL: [Link]
-
Title: UHPLC–MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine Source: Drug Metabolism and Disposition URL: [Link]
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 5. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-metabolizing cytochrome P450s in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sisweb.com [sisweb.com]
- 17. nextadvance.com [nextadvance.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. ema.europa.eu [ema.europa.eu]
Dechloro perphenazine in competitive binding assays
Application Note & Protocol
Characterization of Dechloro Perphenazine Binding Affinity at Dopamine D2 and Sigma-1 Receptors Using Competitive Radioligand Binding Assays
Abstract
This document provides a comprehensive guide for determining the binding affinity of this compound for the dopamine D2 and sigma-1 receptors using competitive radioligand binding assays. This compound is a derivative of the typical antipsychotic perphenazine, and understanding its receptor interaction profile is crucial for elucidating its pharmacological activity and potential therapeutic applications. This application note details the scientific principles underlying competitive binding assays, provides step-by-step protocols for their execution, and offers guidance on data analysis and interpretation. The methodologies described herein are designed to be robust and reproducible, enabling researchers in pharmacology and drug development to accurately characterize the binding properties of this and other novel compounds.
Introduction: The Significance of Receptor Binding Affinity
In the field of drug discovery and development, a thorough understanding of a compound's interaction with its molecular targets is paramount. The binding affinity of a ligand for a receptor is a fundamental parameter that dictates its potency and potential for therapeutic efficacy, as well as its off-target effects. Competitive binding assays are a cornerstone of in vitro pharmacology, providing a quantitative measure of the affinity of an unlabeled compound by assessing its ability to displace a labeled ligand from a receptor.
Perphenazine is a well-established phenothiazine antipsychotic that exhibits high affinity for dopamine D2 receptors, a key target in the treatment of psychosis. It also interacts with a variety of other receptors, including sigma receptors, which are implicated in a range of neurological functions and are targets for various psychiatric and neurological disorders. This compound, a derivative of perphenazine, is of interest for its potentially altered receptor affinity and selectivity profile. This application note provides a detailed protocol for characterizing the binding of this compound to human dopamine D2 and sigma-1 receptors.
The Principle of Competitive Binding Assays
Competitive binding assays operate on the principle of the law of mass action. A fixed concentration of a high-affinity radioligand and a known amount of receptor are incubated in the presence of varying concentrations of an unlabeled test compound (the "competitor," in this case, this compound). The test compound will compete with the radioligand for binding to the receptor. As the concentration of the test compound increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.
The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound. This results in a sigmoidal dose-response curve, from which the IC50 value can be determined. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To determine a true measure of the affinity of the test compound for the receptor, the Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation. The Ki is an intrinsic property of the compound and is independent of the assay conditions.
Cheng-Prusoff Equation:
Where:
-
Ki: The inhibition constant, or binding affinity, of the test compound.
-
IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L]: The concentration of the free radioligand in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
Below is a conceptual diagram illustrating the principle of competitive binding.
Caption: Step-by-step workflow for the competitive binding assay.
Assay Plate Setup:
-
Total Binding (TB): Contains assay buffer, radioligand, and receptor membranes. Represents the maximum binding of the radioligand.
-
Non-Specific Binding (NSB): Contains assay buffer, radioligand, receptor membranes, and a high concentration of an unlabeled ligand to saturate the receptors. This measures the binding of the radioligand to non-receptor components.
-
Competitive Binding: Contains assay buffer, radioligand, receptor membranes, and varying concentrations of this compound.
Step-by-Step Procedure:
-
To the wells of a 96-well plate, add the components in the following order (example volumes for a 200 µL final volume):
-
100 µL of assay buffer.
-
20 µL of either assay buffer (for TB), NSB ligand (for NSB wells), or this compound dilution.
-
40 µL of radioligand working solution.
-
-
Initiate the binding reaction by adding 40 µL of the diluted receptor membrane preparation to all wells.
-
Incubate the plate for a sufficient time to reach equilibrium. For both D2 and sigma-1 receptors, incubation for 60-90 minutes at room temperature (25°C) is typically adequate.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and allow it to equilibrate.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB)
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding:
-
% Specific Binding = (CPM in sample - NSB) / (TB - NSB) * 100
-
-
Plot the % Specific Binding against the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value. The Kd of the radioligand must be known and should ideally be determined under the same experimental conditions.
-
Example Data Presentation
The results of a competitive binding experiment can be summarized in a table as follows:
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Dopamine D2 | [³H]-Spiperone | Experimental Value | Calculated Value |
| Haloperidol (Control) | Dopamine D2 | [³H]-Spiperone | Experimental Value | Calculated Value |
| This compound | Sigma-1 | [³H]-(+)-Pentazocine | Experimental Value | Calculated Value |
| Haloperidol (Control) | Sigma-1 | [³H]-(+)-Pentazocine | Experimental Value | Calculated Value |
Trustworthiness and Self-Validation: Critical Considerations
To ensure the reliability and validity of the results, several factors must be carefully controlled:
-
Receptor Concentration: The concentration of receptors should be kept low (ideally <10% of the radioligand concentration) to avoid ligand depletion, which can affect the accuracy of the Ki calculation.
-
Radioligand Concentration: The radioligand concentration should be at or below its Kd. Using a higher concentration will result in an overestimation of the IC50 value.
-
Equilibrium Conditions: It is crucial to ensure that the binding reaction has reached equilibrium. This can be verified by performing a time-course experiment.
-
Non-Specific Binding: NSB should ideally be less than 20% of the total binding. High NSB can be caused by issues with the membranes, radioligand, or filtration process.
-
Data Quality: The data points should form a well-defined sigmoidal curve with a clear upper and lower plateau. The Hill slope of the curve should be close to 1.0, indicating a simple competitive interaction.
Conclusion
This application note provides a robust and detailed framework for the characterization of this compound's binding affinity at dopamine D2 and sigma-1 receptors. By following the outlined protocols and considering the critical parameters for assay validation, researchers can obtain high-quality, reproducible data that will contribute to a deeper understanding of the pharmacological profile of this compound. The principles and methods described are broadly applicable to the study of other ligand-receptor interactions in the context of drug discovery and neuropharmacology.
References
-
Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
Application Notes and Protocols for Utilizing Dechloroperphenazine in Neuropharmacological Research
Introduction: Unveiling the Role of a Key Antipsychotic Analog
Dechloroperphenazine is a chlorinated analog of perphenazine, a well-established typical antipsychotic medication.[1] Perphenazine is recognized for its potent antagonism of the dopamine D2 receptor, a key mechanism in the therapeutic action of many antipsychotic drugs.[1] Dechloroperphenazine, by virtue of its structural similarity, serves as an invaluable research tool in neuropharmacology. Its primary utility lies in its application as a reference compound and investigational tool for dissecting the molecular and behavioral consequences of D2 receptor modulation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Dechloroperphenazine in neuropharmacological research, with a focus on in vitro and in vivo methodologies.
Mechanism of Action: Probing the Dopamine D2 Receptor Signaling Cascade
The principal mechanism of action of Dechloroperphenazine is anticipated to be the competitive antagonism of the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family. D2 receptors are predominantly coupled to the Gi/o class of G proteins.[2] In their native state, agonist binding (e.g., by dopamine) to the D2 receptor activates these G proteins, leading to the inhibition of adenylyl cyclase, a consequent decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][3] By blocking the binding of dopamine, Dechloroperphenazine is expected to inhibit these downstream signaling events.
Caption: Workflow for D2 Receptor Binding Assay.
Objective: To determine the IC50 and subsequently the Ki of Dechloroperphenazine for the dopamine D2 receptor.
Principle: This assay measures the ability of Dechloroperphenazine to compete with a radiolabeled D2 receptor ligand (e.g., [3H]Spiperone) for binding to the D2 receptor in a cell membrane preparation. The concentration of Dechloroperphenazine that inhibits 50% of the specific binding of the radioligand is the IC50.
Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human Dopamine D2 Receptor (e.g., CHO or HEK293 cells). [2]* Radioligand: [3H]Spiperone or a similar high-affinity D2 antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., Haloperidol).
-
Dechloroperphenazine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer. [4] * Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control. [4] * Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of Dechloroperphenazine. [4]2. Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Dechloroperphenazine.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of Dechloroperphenazine to functionally antagonize the D2 receptor by blocking dopamine-induced inhibition of cAMP production. [2][3] Objective: To determine the potency of Dechloroperphenazine as a functional antagonist of the D2 receptor.
Principle: D2 receptor activation by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator like forskolin. An antagonist, like Dechloroperphenazine, will reverse the agonist-induced decrease in cAMP.
Materials and Reagents:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor. [2]* Cell culture medium (e.g., DMEM/F-12) with supplements. [2]* Dopamine (agonist).
-
Forskolin.
-
Dechloroperphenazine.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well assay plates.
Step-by-Step Procedure:
-
Cell Plating: Seed the D2R-expressing cells into 96-well or 384-well assay plates at a density that allows them to reach 80-90% confluency on the day of the assay. [2]2. Compound Addition:
-
Prepare serial dilutions of Dechloroperphenazine in assay buffer.
-
Add the Dechloroperphenazine dilutions to the appropriate wells.
-
Add a fixed, sub-maximal concentration of dopamine (e.g., EC80) to the wells, except for the basal control wells.
-
Add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis:
-
Normalize the data to the forskolin-only control (100% cAMP production) and the maximal dopamine inhibition control (0% cAMP production).
-
Plot the percentage of cAMP production against the log concentration of Dechloroperphenazine.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of Dechloroperphenazine that reverses 50% of the dopamine-induced inhibition.
In Vivo Protocol 3: Rodent Model of Conditioned Avoidance Response
The conditioned avoidance response (CAR) is a behavioral paradigm used to screen for antipsychotic drug activity. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not cause sedation or motor impairment. [5] Objective: To assess the antipsychotic-like activity of Dechloroperphenazine in vivo.
Principle: In a shuttle box, an animal (typically a rat or mouse) learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic compounds selectively block this avoidance response.
Materials and Reagents:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Automated shuttle box apparatus.
-
Dechloroperphenazine.
-
Vehicle control (e.g., saline with a small amount of Tween 80).
Step-by-Step Procedure:
-
Acclimation and Training:
-
Acclimate the animals to the testing room and handling.
-
Train the animals in the shuttle box. Each trial consists of a conditioned stimulus (CS; e.g., a 10-second light/tone) followed by an unconditioned stimulus (US; e.g., a 0.5 mA foot shock for 5 seconds).
-
An avoidance response is recorded if the animal moves to the other side of the shuttle box during the CS. An escape response is recorded if it moves during the US.
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Administration:
-
Administer Dechloroperphenazine or vehicle via the desired route (e.g., intraperitoneal injection) at various doses. [6] * The timing of administration before testing should be based on the pharmacokinetic profile of the compound.
-
-
Testing:
-
Place the animal back in the shuttle box at the designated time after drug administration and run a test session (e.g., 20-30 trials).
-
Record the number of avoidance, escape, and no-response trials.
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal and each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Dechloroperphenazine to the vehicle control.
-
A significant reduction in avoidance responses without a significant increase in escape failures (indicating motor impairment) is indicative of antipsychotic-like activity. [5]
Data Interpretation and Expected Outcomes
-
In Vitro Binding: Dechloroperphenazine is expected to exhibit high affinity for the D2 receptor, with a Ki value in the low nanomolar range, comparable to perphenazine.
-
In Vitro Functional Assay: Dechloroperphenazine should act as a potent antagonist, dose-dependently reversing the dopamine-induced inhibition of cAMP production.
-
In Vivo Behavioral Studies: Dechloroperphenazine is predicted to produce a dose-dependent decrease in conditioned avoidance responding, a hallmark of antipsychotic activity.
Safety and Handling
As a potent neuroactive compound, Dechloroperphenazine should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Assays to Study Piribedil's Effect on Dopamine Receptor Binding. BenchChem.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- ResearchGate. (n.d.). Study protocol details.
- Revvity. (n.d.). DOPAMINE D2 LABELED CELLS. Revvity.
- World Health Organiz
- ClinicalTrials.gov. (2016). Clinical Trial Protocol. ClinicalTrials.gov.
- Li, M., He, W., & Li, D. (2010). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology, 212(2), 149-158.
- Clifton, J. D. (2013). In vivo screening for anti-psychotic drugs using zebrafish. Frontiers.
- Wyska, E. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 20(14), 3569.
- Wikipedia. (n.d.). Perphenazine. Wikipedia.
- Tardy, M., Huhn, M., Kissling, W., Engel, R. R., & Leucht, S. (2014). Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia.
- University of Oxford Department of Pharmacology. (n.d.). Neuropharmacology. University of Oxford.
- Lerer, B., Ran, A., Blacker, M., & Silver, H. (1985). Immediate Effects of Chlorpromazine and Perphenazine Following Neuroleptic Washout on Word Association of Schizophrenic Patients. Psychopharmacology, 86(3), 374-377.
- GoodRx. (n.d.). Perphenazine vs. Trifluoperazine for Schizophrenia: Important Differences and Potential Risks. GoodRx.
- Cubeddu, L. X., Hoffmann, I. S., Fuenmayor, N. T., & Finn, A. L. (1983). Antiemetic effect of perphenazine versus prochlorperazine intravenously before cisplatin therapy. American Journal of Hospital Pharmacy, 40(7), 1161-1165.
- precisionFDA. (n.d.). DECHLORO PERPHENAZINE. precisionFDA.
- Raval, M., & Bagada, H. (2021). Solubility and Dissolution Study of Prochlorperazine Maleate Nanoparticle Prepared by Design of Experiment. BioNanoScience, 11(2), 485-496.
- Semantic Scholar. (2021). Solubility and Dissolution Study of Prochlorperazine Maleate Nanoparticle Prepared by Design of Experiment. Semantic Scholar.
- Kim, J., Lee, S., & Kim, S. J. (2022). Neural probe system for behavioral neuropharmacology by bi-directional wireless drug delivery and electrophysiology in socially interacting mice.
- Regenstrief Institute. (2019). First study to see if de-prescribing commonly used drug class prevents or delays dementia. EurekAlert!.
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Dechloro-perphenazine as a Chemical Probe for Receptor Studies
Abstract
This technical guide provides a comprehensive framework for utilizing dechloro-perphenazine, the dechlorinated analog of the well-characterized antipsychotic perphenazine, as a chemical probe in receptor pharmacology.[1][2][3] While perphenazine is a potent antagonist at the dopamine D2 receptor, structure-activity relationship (SAR) studies of the phenothiazine class indicate that the chlorine atom at the 2-position is critical for high-affinity D2 binding.[4][5][6][7] The removal of this moiety in dechloro-perphenazine is predicted to significantly reduce its affinity for D2 receptors while retaining the core phenothiazine scaffold. This property makes dechloro-perphenazine an ideal negative or scaffold control for researchers seeking to delineate the D2-receptor-mediated effects of perphenazine from its off-target or structure-dependent activities. We present the scientific rationale for its use, its anticipated receptor binding profile, and detailed protocols for its characterization using radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays.
Part 1: Scientific Rationale and Mechanism of Action
The Pharmacological Profile of Perphenazine
Perphenazine is a typical antipsychotic of the phenothiazine class that has been in clinical use for decades.[8] Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9][10][11][12] This D2 receptor blockade is central to its antipsychotic efficacy.[10] However, like many CNS-active drugs, perphenazine is pharmacologically promiscuous, exhibiting affinity for a range of other G-protein coupled receptors (GPCRs), including serotonergic (5-HT2A), histaminic (H1), and adrenergic (α1) receptors.[10][13] This complex receptor profile contributes to both its therapeutic effects and its side-effect profile, such as sedation and orthostatic hypotension.[10][12]
The Critical Role of the 2-Position Chlorine: A SAR Perspective
The structure-activity relationship of phenothiazine antipsychotics is well-established. A key determinant of antipsychotic potency is the presence of an electron-withdrawing substituent at the 2-position of the phenothiazine ring system.[4][5][7] Molecular modeling and experimental data suggest that this substituent engages in favorable van der Waals interactions with the side chain, promoting a conformation that mimics dopamine and enhances binding to the dopamine receptor.[6] The potency of these substituents generally follows the order of their electron-withdrawing strength (e.g., -CF3 > -Cl > -H).[7][14]
Dechloro-perphenazine: An Ideal Chemical Probe
A chemical probe is a small molecule used to selectively modulate a specific protein's function, enabling the study of biological processes.[15] An essential component of a chemical probe toolkit is a structurally similar but biologically inactive analog, often referred to as a negative or scaffold control.
Dechloro-perphenazine fits this role perfectly for studies involving perphenazine. By removing the critical chlorine atom from the 2-position, its affinity for the D2 receptor is expected to be substantially diminished. However, it retains the tricyclic phenothiazine core and the piperazinyl-ethanol side chain. This allows researchers to ask a crucial question: Is the observed biological effect of perphenazine due to its high-affinity D2 receptor antagonism or a consequence of its chemical scaffold interacting with other cellular components?
Applications include:
-
Target Validation: Confirming that a cellular or physiological response to perphenazine is indeed mediated by D2 receptors.
-
Off-Target Effect Identification: Isolating and studying potential off-target effects that are independent of D2 antagonism.
-
Assay Specificity: Ensuring that a developed assay is reporting on D2 receptor activity and not an artifact of the phenothiazine chemical structure.
Part 2: Receptor Binding Profile
The following table summarizes the known binding affinities (Ki) of perphenazine for key CNS receptors and the predicted profile for dechloro-perphenazine based on established SAR principles. The values for dechloro-perphenazine are hypothetical and require experimental validation using the protocols provided in this guide.
| Receptor Target | Perphenazine Ki (nM) | Dechloro-perphenazine (Predicted Ki) | Rationale for Prediction |
| Dopamine D2 | ~0.3 - 0.7[8] | >1000 nM | Removal of the critical electron-withdrawing 2-Cl substituent drastically reduces D2 affinity.[4][5][6][7] |
| Serotonin 5-HT2A | ~2 - 5 | Moderately Reduced | The core phenothiazine structure contributes to 5-HT2A binding, but the 2-Cl group also plays a role.[16] |
| Histamine H1 | ~1 - 3 | Largely Unchanged | H1 affinity is primarily driven by the side chain and tricyclic core, not the 2-position substituent.[10] |
| Adrenergic α1 | ~1 - 4 | Largely Unchanged | α1 affinity is primarily driven by the side chain and tricyclic core.[10] |
Part 3: Experimental Protocols and Workflows
Workflow for Characterizing Dechloro-perphenazine
The overall workflow involves confirming the predicted low D2 affinity through a binding assay, followed by functional assays to measure its impact on downstream signaling pathways.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of dechloro-perphenazine for the human dopamine D2 receptor by measuring its ability to compete with a high-affinity radioligand.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity > 60 Ci/mmol).
-
Non-specific Determinate: Haloperidol (10 µM final concentration).
-
Test Compounds: Dechloro-perphenazine and Perphenazine (for control).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Compound Preparation: Prepare serial dilutions of dechloro-perphenazine and perphenazine in assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding Wells: 50 µL assay buffer.
-
Non-specific Binding (NSB) Wells: 50 µL of 10 µM Haloperidol.
-
Competition Wells: 50 µL of each concentration of test compound (dechloro-perphenazine or perphenazine).
-
-
Add Radioligand: Add 50 µL of [³H]-Spiperone to all wells. The final concentration should be at or near its Kd value (typically 0.1-0.3 nM).
-
Add Receptor Membranes: Add 100 µL of diluted D2 receptor membranes (typically 5-15 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells. Wash each well 3-4 times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Gαi-Coupled cAMP Functional Assay
This assay measures the ability of dechloro-perphenazine to function as an antagonist at the D2 receptor by quantifying its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
D2 Agonist: Quinpirole or Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on HTRF, BRET, or luminescence (e.g., Promega GloSensor™).[17][18][19]
-
Equipment: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the D2-expressing cells into a 96-well or 384-well white opaque plate and incubate overnight.
-
Compound Pre-incubation (Antagonist Mode):
-
Remove the culture medium.
-
Add assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX).
-
Add serial dilutions of dechloro-perphenazine or perphenazine to the wells. Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add the D2 agonist (e.g., Quinpirole) at a final concentration equal to its EC₈₀ (the concentration that gives 80% of its maximal effect).
-
Simultaneously, add Forskolin (typically 1-10 µM final concentration) to all wells to stimulate a detectable level of cAMP production that can then be inhibited by the Gαi pathway.
-
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.[20][21]
-
Data Acquisition: Read the plate on a suitable plate reader.
Data Analysis:
-
Normalize the data, setting the signal from cells treated with Forskolin + Agonist (but no antagonist) as 0% inhibition and the signal from cells treated with Forskolin alone as 100% inhibition.
-
Plot the percentage of inhibition against the log concentration of the antagonist (dechloro-perphenazine).
-
Fit the data using a non-linear regression model to determine the IC₅₀ value. This value represents the functional potency of the compound as an antagonist.
Protocol 3: β-Arrestin Recruitment BRET Assay
This protocol assesses whether dechloro-perphenazine affects the recruitment of β-arrestin 2 to the D2 receptor upon agonist stimulation, a key process in receptor desensitization and G-protein-independent signaling.[22] Bioluminescence Resonance Energy Transfer (BRET) is an ideal technology for this.[23][24][25][26]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Dechloro perphenazine | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. SAR of phenothiazine.pptx [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egpat.com [egpat.com]
- 8. Perphenazine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 11. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 15. Chemical probe - Wikipedia [en.wikipedia.org]
- 16. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. GloSensor™ cAMP Assay Protocol [promega.com]
- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 22. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 24. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 25. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 26. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Methods for Solubilizing Dechloro perphenazine in Aqueous Buffers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effective methods for solubilizing Dechloro perphenazine in aqueous buffers. This compound, a phenothiazine derivative and a critical analogue of Perphenazine, exhibits poor aqueous solubility, posing significant challenges for in vitro assays, formulation development, and pharmacokinetic studies.[1][2] This guide details systematic approaches including pH adjustment, the use of co-solvents, micellar solubilization with surfactants, and complexation with cyclodextrins. Each method is explained with its underlying physicochemical principles and is accompanied by detailed, step-by-step protocols to ensure reproducibility and success in the laboratory setting.
Introduction: The Challenge of this compound Solubility
This compound is the dechlorinated analogue of Perphenazine, a potent D2 dopamine receptor antagonist.[1] Like many phenothiazine derivatives, its core structure is a hydrophobic tricyclic scaffold, which confers low water solubility.[2] This poor solubility is a primary rate-limiting step for absorption and bioavailability, making it a critical hurdle to overcome during early-stage research and development.[3] Achieving a stable, homogenous aqueous solution is essential for accurate pharmacological screening, dose-response studies, and the development of viable dosage forms. This application note presents a selection of field-proven strategies to systematically address and overcome this challenge.
Physicochemical Properties Analysis
Understanding the inherent properties of this compound is the foundation for selecting an appropriate solubilization strategy. The molecule's structure, featuring a large, nonpolar phenothiazine core and a basic piperazine side chain, dictates its behavior in aqueous media.
| Property | Value | Significance for Solubility |
| Molecular Formula | C21H27N3OS | Indicates a relatively large, predominantly organic structure.[1][4] |
| Molecular Weight | 369.53 g/mol | High molecular weight contributes to lower aqueous solubility.[1][4] |
| LogP (Octanol/Water) | ~3.6 - 4.2 (Estimated) | The positive LogP value indicates high hydrophobicity. The value is estimated based on its structural similarity to Perphenazine (LogP ≈ 4.2).[4][5] |
| pKa (Estimated) | ~7.8 | As a weak base (due to the piperazine nitrogen), its ionization state is highly dependent on pH.[6] This is a critical parameter to exploit for solubility enhancement. |
Strategic Approaches to Solubilization
Based on the physicochemical profile, several strategies can be employed. The choice of method depends on the desired final concentration, buffer composition, and downstream application (e.g., cell culture, animal studies).
Strategy 1: pH-Dependent Solubilization
Mechanism: As a weak base, this compound's solubility can be dramatically increased by lowering the pH of the aqueous buffer.[7][8] At a pH below its pKa, the piperazine nitrogen atoms become protonated, converting the molecule into a more soluble cationic salt. The Henderson-Hasselbalch equation governs this equilibrium.
Causality: This is often the simplest and most direct method. By preparing a concentrated stock in a mild acidic solution, it can then be diluted into the final, higher-pH experimental buffer. The key is to ensure the final concentration in the buffer remains below the solubility limit at that final pH to prevent precipitation.
Strategy 2: Co-Solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[9]
Causality: Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are effective because their hydrocarbon regions disrupt the hydrogen bonding network of water, creating a more favorable environment for nonpolar molecules.[9][11] This method is widely used for preparing high-concentration stock solutions for in vitro assays.[12]
Strategy 3: Micellar Solubilization using Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic phenothiazine core of this compound can partition into the micellar core, effectively solubilizing it within the aqueous phase.[14][15]
Causality: This technique mimics biological membranes and can be advantageous for drug delivery applications.[14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are generally preferred due to their lower toxicity and high solubilization capacity for phenothiazines.[11][13]
Strategy 4: Inclusion Complexation with Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The nonpolar phenothiazine portion of this compound can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[17][18] This complex presents a hydrophilic exterior to the aqueous environment, significantly enhancing the apparent solubility of the drug.[18][19]
Causality: This method is highly effective for creating stable, aqueous formulations and can improve bioavailability by protecting the drug from degradation and facilitating its transport across biological membranes.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[12]
Experimental Protocols
Safety Precaution: Always handle this compound powder and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Solubilization by pH Adjustment
-
Stock Solution Preparation (10 mM): a. Weigh 3.70 mg of this compound powder. b. Add 900 µL of sterile water. c. While stirring, add 1N HCl dropwise until the powder completely dissolves. The solution should become clear. d. Adjust the final volume to 1.0 mL with sterile water. The final pH should be in the range of 3.0-4.0. e. Filter the stock solution through a 0.22 µm syringe filter for sterilization.
-
Working Solution Preparation: a. Dilute the acidic stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. b. Critical Step: Add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that could cause precipitation. c. Visually inspect for any signs of precipitation. If turbidity occurs, the final concentration exceeds the solubility limit at that pH, and a lower concentration or different method should be used.
Protocol 2: Solubilization using a Co-Solvent (DMSO)
-
Stock Solution Preparation (50 mM in DMSO): a. Weigh 18.5 mg of this compound powder. b. Add the powder to a sterile vial. c. Add 1.0 mL of high-purity, sterile-filtered DMSO. d. Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Working Solution Preparation: a. Serially dilute the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, PBS). b. Self-Validation: Ensure the final concentration of DMSO in the working solution is non-toxic for the intended application (typically <0.5% for cell-based assays).[12] c. Prepare a vehicle control using the same final concentration of DMSO in the buffer to account for any solvent effects.
Protocol 3: Micellar Solubilization with Polysorbate 80 (Tween® 80)
-
Vehicle Preparation (10% Tween® 80 in Saline): a. Prepare a sterile saline solution (0.9% NaCl in water). b. Add 10 mL of Tween® 80 to 90 mL of sterile saline. c. Stir gently until a homogenous, clear solution is formed. Avoid vigorous shaking to prevent foaming.
-
Solubilization: a. Weigh the required amount of this compound powder. b. Add a small volume of the 10% Tween® 80 vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while stirring or sonicating. d. Gentle warming (37-40°C) can be used to facilitate dissolution. e. Once dissolved, the solution can be further diluted with a standard aqueous buffer as needed.
Protocol 4: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Stock Solution Preparation (Co-evaporation Method): a. Determine the molar ratio of Drug:HP-β-CD (a 1:2 ratio is a good starting point). b. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).[20][21] c. In a separate container, dissolve the HP-β-CD in sterile water. d. Add the drug solution dropwise to the aqueous HP-β-CD solution while stirring continuously.[16] e. Stir the mixture for 24 hours at room temperature to allow for complex formation. f. Remove the solvent via rotary evaporation or lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.[22]
-
Reconstitution: a. The resulting powder can be readily dissolved in the desired aqueous buffer to the target concentration. b. Weigh the powder and add the buffer, vortexing briefly to achieve a clear solution. c. Filter through a 0.22 µm filter before use.
Visualization of Workflows and Mechanisms
Decision Workflow for Solubilization
Caption: Decision tree for selecting the optimal solubilization protocol.
Mechanism of Micellar Solubilization
Caption: Drug encapsulation within the hydrophobic core of a surfactant micelle.
Summary and Comparative Analysis
| Method | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple, rapid, inexpensive. | Risk of precipitation upon dilution; may not be suitable for all buffers or cell lines. | Quick preparation of low-concentration solutions for initial screening. |
| Co-solvents (DMSO) | High solubilization capacity; well-established for in vitro stocks. | Potential for solvent toxicity; may affect protein structure or cell membranes at high concentrations. | High-throughput screening; preparing concentrated stocks for in vitro assays. |
| Surfactants | High solubilization power; can enhance stability. | Can interfere with some assays; potential for cell toxicity depending on the surfactant and concentration. | Formulations where co-solvents are not viable; mimicking biological environments. |
| Cyclodextrins | Low toxicity; enhances stability and bioavailability; forms a true solution. | More complex preparation process; can be more expensive. | In vivo studies, oral and parenteral formulation development. |
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- This compound | C21H27N3OS | CID 6611263. PubChem.
- Solubilization of aqueous-insoluble phenothiazine drug in TX-100 micellar solution and interactions of cationic/anionic surfactants with phenothiazine–TX-100 system.
- Effect of Ethanol on Partition and Binding Equilibrium of Phenothiazine in Anionic and Nonionic Micellar Solutions. Science Alert.
- Solubilization of phenothiazine in aqueous surfactant micelles.
- How to dissolve a hydrophobic compound?
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Perphenazine | C21H26ClN3OS | CID 4748. PubChem - NIH.
- This compound | CAS#: 3533-97-9. MedKoo Biosciences.
- Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Semantic Scholar.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.
- How can I dissolve hydrophobic compounds in DMEM media?
- Perphenazine (CAS 58-39-9) - Chemical & Physical Properties by Cheméo.
- Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI.
- CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds. Benchchem.
- CAS No : 3533-97-9| Product Name : Perphenazine - Impurity B.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Solubility data and pK a values of a few drugs that demonstrate...
- Perphenazine. DrugFuture.
- PERPHENAZINE | 58-39-9. ChemicalBook.
- Perphenazine. Wikipedia.
- Perphenazine. Cheméo.
- Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study.
- PRODUCT INFORM
- Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. PMC - NIH.
- (PDF) Study of pH-dependent drugs solubility in water.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
Sources
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 4. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. humapub.com [humapub.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perphenazine [drugfuture.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Dechloro perphenazine for In Vitro Assays
Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Dechloro perphenazine in in vitro assays. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the key properties of this compound that make it so difficult to work with?
A1: The solubility challenges with this compound stem directly from its molecular structure. It is a phenothiazine derivative, a class of compounds known for their hydrophobic, tricyclic core.[1][2] While specific data for this compound is limited, we can infer its properties from its well-studied parent compound, Perphenazine.[3][4]
-
Inherent Hydrophobicity: The large, nonpolar phenothiazine ring system makes the molecule inherently water-insoluble ("hydrophobic").[2]
-
Weakly Basic Nature: this compound, like other phenothiazines, contains tertiary amine groups in its side chain.[5] These groups are weak bases. In neutral or alkaline aqueous solutions, these amines are largely un-ionized (not charged), preserving the molecule's overall low polarity and thus its poor water solubility.[1][2] However, in acidic conditions, these amines can become protonated (positively charged), which dramatically increases the molecule's polarity and its solubility in water.[6][7]
Understanding these two properties—hydrophobicity and pH-dependent ionization—is the key to devising a successful solubilization strategy.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For creating a concentrated stock solution, a water-miscible organic solvent is essential.
Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the industry-standard first choice for several reasons.[8] It has an exceptional capacity for dissolving a wide range of hydrophobic organic molecules. Perphenazine, the chlorinated analog, shows high solubility in DMSO.[9][10]
Alternative: Ethanol Ethanol is another viable option, although its solubilizing capacity for this class of compounds may be lower than DMSO's.[9][11]
The table below summarizes the reported solubility of the parent compound, Perphenazine, which serves as a useful guide.
| Solvent | Reported Solubility of Perphenazine (mg/mL) | Source(s) |
| DMSO | ~20 - 250 | [9][10][11] |
| Ethanol | ~5 - 74 | [9][11] |
| Water | Practically Insoluble / < 0.1 | [6][10] |
Critical Best Practice: Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[12] This minimizes the volume of organic solvent you will later introduce into your aqueous assay medium.[13]
Q3: My compound dissolves perfectly in DMSO, but it precipitates instantly when I add it to my cell culture medium. What is happening and how can I stop it?
A3: This is a very common and frustrating problem known as "crashing out" or precipitation upon dilution.[8][14]
The Causality: You have created a supersaturated solution. The compound is stable in the high-DMSO environment of the stock solution. When you introduce a small volume of this stock into a large volume of aqueous medium, the DMSO disperses rapidly. The local solvent environment around your compound molecules instantly changes from being DMSO-rich to water-rich. Since the compound's solubility in water is extremely low, it can no longer stay in solution and precipitates out.[15][16]
The Solution: The key is to manage the dilution process to avoid creating localized high concentrations of the compound in a purely aqueous environment.
Caption: Workflow for diluting DMSO stocks into aqueous buffers.
This "vortex dilution" method ensures that the compound stock is dispersed as quickly as possible, preventing the formation of nuclei that lead to precipitation.[14]
Q4: I'm still observing precipitation even with the vortex dilution method. What advanced solubilization strategies can I use?
A4: If simple co-solvency with DMSO isn't sufficient, you need to modify the properties of the aqueous buffer itself to make it more hospitable to this compound.
The Mechanism: As a weak base, this compound's solubility is highly dependent on pH.[2] By lowering the pH of your assay buffer (making it more acidic), you can protonate the tertiary amine groups on the molecule. This positive charge increases the molecule's polarity, thereby increasing its aqueous solubility.[17][18][19]
Caption: Effect of pH on the solubility of a basic compound.
How to Implement:
-
Prepare your assay buffer at its normal pH (e.g., 7.4) and at several more acidic pH values (e.g., 6.5, 6.0, 5.5).
-
Attempt to dissolve this compound in each buffer using the vortex dilution method.
-
Visually inspect for precipitation.
-
Crucial Control: You must confirm that the lower pH does not negatively impact your assay (e.g., cell viability, enzyme activity). Run a "buffer only" control at each tested pH.
The Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[20][21] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex."[22][23] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility without using organic solvents.[24]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
How to Implement: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[22]
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Dissolve the this compound stock (in a minimal amount of DMSO) into the HP-β-CD solution.
-
Incubate and mix (vortex or sonicate) to facilitate complex formation.
-
Crucial Control: You must run a control with just the HP-β-CD solution at the same concentration to ensure it has no independent effect on your assay.[25]
Q5: How do I ensure that my chosen solubilization method isn't interfering with my experimental results?
A5: This is the most critical question for maintaining scientific integrity. The answer is rigorous use of vehicle controls.
For every experimental plate or batch, you must include controls that contain everything except your test compound.
-
DMSO Control: If your final assay concentration of this compound contains 0.1% DMSO, you must have a control well/tube that contains only 0.1% DMSO in the assay medium.[26][27]
-
pH Control: If you use a buffer at pH 6.0 to dissolve your compound, you must have a control with just the pH 6.0 buffer.
-
Cyclodextrin Control: If you use 20 mM HP-β-CD, you must have a control with 20 mM HP-β-CD in the buffer.
Any effect observed in these vehicle controls must be subtracted from the effect seen with your compound, or the experiment must be redesigned if the vehicle effect is too large.
Q6: Is there a systematic way to determine the maximum soluble concentration of this compound in my specific assay buffer?
A6: Yes, you can perform a simple kinetic solubility test. This experiment will tell you the concentration at which the compound begins to precipitate out of a solution under specific conditions.[15]
A simple visual method involves preparing serial dilutions of your compound in the final assay buffer in a clear 96-well plate. Incubate the plate for 1-2 hours under your assay conditions and then visually inspect it against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains perfectly clear is your approximate solubility limit. For a more quantitative measure, a nephelometer can be used to measure light scattering caused by precipitated particles.[15][28]
Troubleshooting Quick Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitate in DMSO stock solution | Concentration is too high; moisture in DMSO; improper storage. | Prepare a fresh stock at a lower concentration. Use anhydrous (newly opened) DMSO.[12] Store aliquots at -20°C, protected from light.[6] |
| Compound precipitates immediately upon dilution | "Crashing out" due to poor aqueous solubility. | Use the "vortex dilution" method (Protocol 2).[14] Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[27] |
| Precipitation occurs over time in the assay plate | Compound is at or above its thermodynamic solubility limit; interaction with media components (e.g., serum proteins). | Reduce the final concentration of the compound.[15] Try advanced methods: pH adjustment or cyclodextrins.[2][8] Test solubility in serum-free vs. serum-containing media.[15] |
| Inconsistent results or high variability between replicates | Incomplete dissolution or micro-precipitates affecting the assay. | Ensure the stock solution is fully dissolved before use (brief sonication can help).[9] Filter the final working solution through a 0.22 µm syringe filter before adding to the assay (use with caution, as it may remove the compound if it adsorbs to the filter). |
| Vehicle control shows unexpected activity/toxicity | DMSO concentration is too high for the cell line; pH is incompatible with the assay. | Perform a dose-response curve for the vehicle (e.g., 0.01% to 2% DMSO) to find the non-toxic concentration for your specific cells.[26] Validate that your assay is robust at the chosen pH. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed to make a 10 mM stock solution (Molecular Weight = 369.53 g/mol ).[3]
-
Weigh Compound: Accurately weigh the solid compound using a calibrated analytical balance into a glass vial.[29]
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the vial.
-
Dissolve: Vortex vigorously. If needed, briefly sonicate in a water bath for 5-10 minutes until the solution is completely clear and no solid particles are visible.[9]
-
Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes and store at -20°C, protected from light.[6] This prevents repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions (Vortex Dilution Method)
-
Prepare Dilution Series (in DMSO): If you need multiple concentrations for your assay, perform the serial dilutions using 100% DMSO as the diluent, not the aqueous buffer.[30]
-
Aliquot Buffer: In a sterile polypropylene tube, place the required volume of your final aqueous assay buffer (e.g., 1 mL).
-
Set Up Vortex: Place the tube of buffer on a vortex mixer and set it to a medium speed that creates a visible funnel but does not splash.
-
Add Stock: While the buffer is actively vortexing, pipette the small volume of your DMSO stock (e.g., 1 µL for a 1:1000 dilution) directly into the center of the vortex.[14]
-
Mix: Continue vortexing for an additional 5-10 seconds to ensure rapid, homogeneous mixing.
-
Use Immediately: Proceed to add the final working solution to your assay plate without delay.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to a final concentration of 20-50 mM. Ensure it is fully dissolved.
-
Prepare Drug Stock: Create a highly concentrated stock of this compound in DMSO (e.g., 100 mM).
-
Form Complex: Add a small volume of the DMSO drug stock to the HP-β-CD solution (e.g., 1-2 µL per mL).
-
Incubate: Vortex the mixture vigorously for 1-2 minutes. For difficult compounds, incubating the mixture at 37°C for 30-60 minutes with intermittent shaking can improve complex formation.
-
Use in Assay: Use this drug-cyclodextrin complex solution as your working solution.
-
Control: Remember to include a control containing only the HP-β-CD solution at the same concentration.[25]
References
-
Gîrd, C. E., Costea, T., & Vlase, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(19), 6891. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Fenyvesi, F., & Szente, L. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
-
askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. Available at: [Link]
-
The Cynical Pharmacist. (2021). Cyclodextrin | Inclusion Complex. YouTube. Retrieved from [Link]
-
Domańska, U., Pelczarska, A., & Pobudkowska, A. (2011). Solubility and pKa determination of six structurally related phenothiazines. International Journal of Pharmaceutics, 421(1), 135-144. Available at: [Link]
-
ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Retrieved from [Link]
-
ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Illumina. (n.d.). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there any protocols for making stock solution in cytotoxicity assay? Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Hansen, M. B., Nilsen, S. F., Berg, K., & Maelandsmo, G. M. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(1), 79-85. Available at: [Link]
-
ResearchGate. (n.d.). Antipsychotic phenothiazine drugs bind to KRAS in vitro. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
-
ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Perphenazine - Impurity B. Retrieved from [Link]
-
ResearchGate. (n.d.). Measured solubility of Phenothiazine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Perphenazine. National Center for Biotechnology Information. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
DrugFuture. (n.d.). Perphenazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. Khan Academy [khanacademy.org]
- 18. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 19. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. lifetein.com [lifetein.com]
- 28. researchgate.net [researchgate.net]
- 29. bitesizebio.com [bitesizebio.com]
- 30. researchgate.net [researchgate.net]
Stability of Dechloro perphenazine in different solvents and temperatures
Welcome to the Technical Support Center for Dechloro perphenazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I've structured this guide to address the practical challenges you may face, grounding our advice in established scientific principles and field-proven insights.
Introduction to this compound Stability
This compound is the dechlorinated analogue of Perphenazine, a well-known D2 dopamine receptor antagonist.[1] Understanding its stability is critical for accurate experimental results, formulation development, and proper storage. Like other phenothiazine derivatives, this compound is susceptible to degradation through several pathways, primarily oxidation and photodegradation.[2][3][4][5][6] This guide will provide a comprehensive overview of its stability in various solvents and temperatures, along with practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage (months to years), solid this compound should be stored at -20°C, protected from light.[1] For short-term storage (days to weeks), 0-4°C in a dry, dark environment is sufficient.[1] The compound is generally stable for several weeks at ambient temperature during shipping.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound.[1] For its parent compound, perphenazine, solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[7] It is advisable to follow similar storage conditions for this compound stock solutions.
Q3: How long are stock solutions of this compound stable?
While specific data for this compound is limited, based on its structural similarity to perphenazine, stock solutions in DMSO or ethanol are likely stable for up to 3 months when stored at -20°C.[7] For longer-term storage, it is recommended to store solutions at -80°C, which can extend stability for up to 6 months.[8] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions.[8]
Q4: Is this compound sensitive to light?
Yes. Phenothiazine derivatives are known to be light-sensitive.[9] Exposure to light, particularly UVA, can lead to photodegradation.[6] Therefore, it is crucial to store both solid compound and solutions in light-resistant containers, such as amber vials.[9][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound in my assay.
Possible Cause 1: Degradation of the compound due to improper storage.
-
Explanation: As a phenothiazine derivative, this compound is prone to oxidation, especially at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides.[2][3][11] This oxidation can be accelerated by elevated temperatures and exposure to air.
-
Solution:
-
Always store the solid compound and stock solutions at the recommended temperatures (-20°C for long-term).[1]
-
Use freshly prepared working solutions for your experiments whenever possible.
-
If you suspect degradation, you can analyze your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[12][13]
-
Possible Cause 2: Photodegradation from exposure to light.
-
Explanation: Phenothiazines can undergo degradation upon exposure to light. For its parent compound, perphenazine, this can even lead to dechlorination.[6] While this compound lacks the chlorine atom, the core phenothiazine structure remains susceptible to photo-oxidation.
-
Solution:
Issue 2: Poor solubility or precipitation of this compound in my experimental buffer.
Possible Cause 1: The compound has limited solubility in aqueous solutions.
-
Explanation: this compound, like its parent compound perphenazine, is sparingly soluble in water.[7][10] Introducing a stock solution (likely in a high concentration of an organic solvent like DMSO) into an aqueous buffer can cause the compound to precipitate out if the final solvent concentration is not sufficient to maintain solubility.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to keep the this compound dissolved. However, be mindful of the tolerance of your biological system to the solvent.
-
Consider using a different solvent for your stock solution if DMSO is not compatible with your experiment. Perphenazine is also soluble in ethanol and methylene chloride.[7][10][14]
-
For challenging solubility issues, the use of techniques like solid dispersion with hydrophilic polymers (e.g., PEG 6000) has been shown to improve the solubility of perphenazine and could be applicable to its dechloro-analogue.[15]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[16][17]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound in a hot air oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the solution by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for phenothiazines.[18]
-
The mobile phase could consist of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[18][19][20]
-
Monitor the elution of this compound and any degradation products using a UV detector.
-
Data Summary
Table 1: Stability of this compound in Solid State and Solutions (Inferred from Perphenazine and General Phenothiazine Data)
| Condition | Storage Temperature | Duration | Expected Stability | Reference |
| Solid | 0 - 4°C | Days to Weeks | Stable | [1] |
| Solid | -20°C | Months to Years | Stable (>3 years) | [1] |
| In DMSO/Ethanol Solution | -20°C | Up to 3 months | Stable | [7] |
| In Solution (General) | -20°C | 1 month | Recommended for stock solutions | [8] |
| In Solution (General) | -80°C | 6 months | Recommended for long-term stock solutions | [8] |
Table 2: Solubility of this compound (and its parent compound Perphenazine) in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Ethanol | Soluble | [7][10] |
| Methylene Chloride | Freely Soluble | [7][14] |
| Water | Practically Insoluble | [7][10] |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- van der Geer, E., Kazzaz, G. A., & van der Meer, M. J. (1995). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Molecular pharmacology, 48(6), 1039–1047.
- Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677.
- Beckett, A. H., & Navas, G. E. (1978). Aromatic oxidation of some phenothiazines. Xenobiotica, 8(12), 721–736.
-
Request PDF on ResearchGate. (n.d.). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. Retrieved from [Link]
- Elleyes, W. F., & Salmon, J. R. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2022). ACS Omega.
- Miolo, G., Marzano, C., Gandin, V., Palumbo, M., & Caffieri, S. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Chemical research in toxicology, 19(2), 301–308.
- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 1(2), 133-148.
-
Perphenazine. PubChem. (n.d.). Retrieved from [Link]
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2022). ACS Omega.
- Gupta, V. D. (2005). Chemical stability of perphenazine. International journal of pharmaceutical compounding, 9(6), 484–486.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. (2023).
-
Request PDF on ResearchGate. (n.d.). Chemical Stability of Perphenazine. Retrieved from [Link]
- Kaur, P., Utreja, D., & Sharma, S. (2023). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini reviews in medicinal chemistry.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(4), 00188.
-
Analytical Techniques In Stability Testing. Separation Science. (2023, March 24). Retrieved from [Link]
- Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962.
- Thummar, K. N., Ghava, D. J., & Sheth, N. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 82(4), 759–771.
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Perphenazine. Wikipedia. (2023, December 19). Retrieved from [Link]
- Gupta, V. D. (2008). Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms. International journal of pharmaceutical compounding, 12(4), 372–374.
- Thummar, K. N., Ghava, D. J., Dudhatra, B., & Sheth, N. R. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. Scientia pharmaceutica, 82(4), 759–771.
- Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (2021).
- Kumar, V. P., et al. (2018). Development and validation of new analytical method for the simultaneous estimation of amitriptyline and perphenazine in bulk and pharmaceutical dosage form by RP-HPLC. International Journal of Research in Pharmaceutical Sciences & Technology, 1(1), 01-08.
- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Perphenazine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatry.ru [psychiatry.ru]
- 6. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. benchchem.com [benchchem.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. longdom.org [longdom.org]
- 17. ijsdr.org [ijsdr.org]
- 18. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 20. media.neliti.com [media.neliti.com]
Addressing variability in Dechloro perphenazine experimental results
Welcome to the Technical Support Center for Dechloro Perphenazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this phenothiazine derivative. Here, we address common sources of experimental variability and provide practical, field-proven insights to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I'm observing inconsistent quantification of this compound in my HPLC analysis, with peak areas varying significantly between runs. What are the likely causes and how can I resolve this?
Answer:
Inconsistent peak areas in HPLC analysis of phenothiazine derivatives like this compound often stem from a few key factors related to the compound's chemical nature.
-
Compound Adsorption: Phenothiazines are known to adsorb to surfaces, including glassware and plasticware. This can lead to a loss of analyte before it even reaches the HPLC column.
-
Causality: The hydrophobic nature of the phenothiazine core and the potential for ionic interactions can cause the molecule to stick to surfaces, especially if your stock solutions are in low concentrations.
-
Solution:
-
Use silanized glassware or low-adsorption polypropylene tubes for sample and standard preparation.
-
Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in your sample diluent to reduce adsorption.
-
Prepare fresh dilutions for each experiment to minimize the impact of adsorption over time.
-
-
-
Mobile Phase pH Instability: The retention time and peak shape of basic compounds like this compound are highly sensitive to the pH of the mobile phase.[1]
-
Causality: Small shifts in pH can alter the ionization state of the molecule, affecting its interaction with the stationary phase and leading to inconsistent retention times and peak shapes, which can be misinterpreted as varying concentrations.
-
Solution:
-
Ensure your mobile phase buffer is adequately prepared and has sufficient buffering capacity to maintain a stable pH throughout the analytical run.[1]
-
A slightly acidic mobile phase (pH 2-4) is often recommended to suppress the ionization of residual silanol groups on the column, which can cause peak tailing.[1]
-
Always prepare fresh mobile phase for each set of experiments.
-
-
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can lead to variable peak areas.
-
Causality: Strongly retained compounds from previous injections or the stripping of the bonded phase can create active sites that interact variably with your analyte.[2]
-
Solution:
-
Question 2: My this compound stock solution seems to be degrading over time, as evidenced by the appearance of new peaks in my chromatograms. What is happening and how can I prevent it?
Answer:
Phenothiazine derivatives are susceptible to degradation, primarily through oxidation and photodegradation.[3][4]
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, leading to the formation of sulfoxide metabolites.[4][5] This can be accelerated by exposure to air, certain metal ions, or oxidizing agents in your solvent.
-
Causality: The electron-rich sulfur atom is readily oxidized, altering the chemical structure and chromatographic properties of the compound.
-
Solution:
-
-
Photodegradation: Phenothiazines are notoriously sensitive to light, especially UV radiation.[3][8][9]
The following diagram illustrates a decision-making workflow for troubleshooting inconsistent HPLC results.
Caption: Troubleshooting workflow for inconsistent HPLC results.
Question 3: In my cell-based assays, the biological activity of this compound is lower than expected or varies between experiments. What could be causing this?
Answer:
Variability in cell-based assays can be due to issues with the compound itself or interactions with the assay components.
-
Poor Solubility: this compound, like its parent compound perphenazine, is poorly soluble in aqueous solutions.[14]
-
Causality: If the compound precipitates in your cell culture medium, the effective concentration available to the cells will be lower and inconsistent.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[15]
-
When diluting into your aqueous assay buffer or medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect your final dilutions for any signs of precipitation.
-
-
-
Interaction with Serum Proteins: If you are using a medium containing serum, this compound can bind to serum proteins, reducing its free concentration and apparent activity.
-
Causality: The hydrophobic nature of the compound promotes binding to proteins like albumin.
-
Solution:
-
If possible, conduct initial characterization in a serum-free medium to determine the compound's intrinsic activity.
-
If serum is required, maintain a consistent serum concentration across all experiments to ensure comparable levels of protein binding.
-
-
-
In Vitro Metabolism: If your cell line expresses metabolic enzymes, such as cytochrome P450s (CYPs), this compound may be metabolized over the course of the experiment.
-
Causality: The parent compound, perphenazine, is extensively metabolized by CYP2D6, CYP1A2, CYP3A4, and CYP2C19.[14][16] It is plausible that this compound is also a substrate for these enzymes.
-
Solution:
-
Characterize the expression of relevant CYP isoforms in your cell line.
-
If metabolism is suspected, consider co-incubation with a broad-spectrum CYP inhibitor (use with caution as this can have off-target effects) or reduce the incubation time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the dechlorinated analogue of Perphenazine.[7] Perphenazine's primary mechanism of action is as a dopamine D2 receptor antagonist.[14] It also exhibits antagonist activity at other receptors, including serotonin, alpha-adrenergic, and histamine receptors.[15] While the specific receptor binding profile of this compound may differ slightly from the parent compound, it is expected to act as a dopamine D2 receptor antagonist.
Q2: How should I store this compound?
This compound should be stored as a solid in a cool, dark, and dry place.[7] For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[7] Stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for up to 3 months.[6]
Q3: What are the key metabolites of Perphenazine, and could this compound have similar metabolites?
The primary metabolites of perphenazine are N-dealkylperphenazine, perphenazine sulfoxide, and 7-hydroxyperphenazine.[14] The formation of these metabolites is primarily mediated by the CYP2D6 enzyme.[16] Given the structural similarity, it is plausible that this compound undergoes similar metabolic transformations, particularly N-dealkylation and sulfoxidation. The absence of the chlorine atom might influence the rate and regioselectivity of hydroxylation.
The potential metabolic pathway of the parent compound, perphenazine, is illustrated below, which can serve as a guide for potential metabolic liabilities of this compound.
Caption: Simplified metabolic pathway of perphenazine.
Q4: Can excipients in a formulation affect the stability of this compound?
Yes, excipients can significantly impact the stability of a drug.[17][18] For a compound like this compound, which is susceptible to oxidation and pH-dependent degradation, the choice of excipients is critical. For example, excipients containing oxidizing impurities could accelerate degradation. Acidic or basic excipients could alter the micro-pH of the formulation, affecting stability.[19][20] It is crucial to conduct drug-excipient compatibility studies during formulation development.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 10 mM ammonium acetate in water and adjust the pH to 3.5 with formic acid. The mobile phase will be a gradient of this aqueous solution (Solvent A) and acetonitrile (Solvent B).
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Protect from light.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase initial composition.
3. HPLC Method
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
4. Stability Study Procedure
-
Prepare several aliquots of the this compound stock solution.
-
Expose the aliquots to the following stress conditions for a defined period (e.g., 24, 48, 72 hours):
-
Light Exposure: Place an aliquot in a clear vial under a UV lamp.
-
Heat Exposure: Place an aliquot in an oven at 60°C.
-
Acidic Condition: Add a small amount of 0.1 M HCl to an aliquot.
-
Basic Condition: Add a small amount of 0.1 M NaOH to an aliquot.
-
Oxidative Condition: Add a small amount of 3% hydrogen peroxide to an aliquot.
-
-
At each time point, take a sample from each condition, neutralize if necessary, and dilute to the working standard concentration.
-
Analyze the samples by HPLC alongside a freshly prepared working standard.
-
Calculate the percentage of this compound remaining and observe the formation of any degradation peaks.
Data Presentation
| Condition | Time (hours) | % this compound Remaining | Area of Major Degradant Peak |
| Control (Dark, RT) | 0 | 100 | 0 |
| 24 | 99.5 | 0 | |
| 48 | 99.2 | 0 | |
| Light Exposure | 24 | 85.3 | 12.5% |
| 48 | 72.1 | 25.4% | |
| Heat (60°C) | 24 | 95.8 | 3.1% |
| 48 | 91.2 | 7.5% | |
| 0.1 M HCl | 24 | 98.7 | 0.5% |
| 0.1 M NaOH | 24 | 88.9 | 9.8% |
| 3% H₂O₂ | 24 | 65.4 | 32.1% |
References
-
Photosensitization of biomolecules by phenothiazine derivatives. PubMed. [Link]
-
[Phenothiazine drugs as photosensitizers and photoprotectors]. PubMed. [Link]
-
A note on the photosensitivity of phenothiazine derivatives. PubMed. [Link]
-
Phenothiazine derivatives interaction with laser radiation | Request PDF. ResearchGate. [Link]
-
Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. [Link]
-
Phototoxicity of phenothiazines. | Download Table. ResearchGate. [Link]
-
Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology. [Link]
-
Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. [Link]
-
Adsorption of phenothiazine derivatives by solid adsorbents. PubMed. [Link]
-
Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Publications. [Link]
-
Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. PubMed. [Link]
-
Oxidation of the phenothiazine group of drugs is a well documented feature of these compounds. The N. [Link]
-
Adsorption of phenothiazine derivatives by solid adsorbents. Semantic Scholar. [Link]
-
Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. PMC. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [Link]
-
Perphenazine – Knowledge and References. Taylor & Francis. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]
-
Stability Testing - Pharmaceutical Products. Eurofins Nederland. [Link]
-
This compound | C21H27N3OS | CID 6611263. PubChem. [Link]
-
Chemical stability of perphenazine. PubMed. [Link]
-
Pharmacologic profile of perphenazine's metabolites. PubMed. [Link]
-
Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. NIH. [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]
-
Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6. PubMed. [Link]
-
Pharmaceutical Excipients: Impact on Efficiency, Stability, and Solubility in Formulation. [Link]
-
Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. PubMed. [Link]
-
Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine. [Link]
-
Perphenazine. DrugFuture. [Link]
-
A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC. [Link]
-
The Effect of Excipients on the Stability and Phase Transition Rate of Xylazine Hydrochloride and Zopiclone. PubMed. [Link]
-
Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. [Link]
-
Chemical Stability of Perphenazine | Request PDF. ResearchGate. [Link]
-
Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]
-
Annex 10. ICH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A note on the photosensitivity of phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Phenothiazine drugs as photosensitizers and photoprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. The effect of excipients on the stability and phase transition rate of xylazine hydrochloride and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dechloroperphenazine Dosage for In Vivo Studies
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Dechloroperphenazine. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of your in vivo experiments. This guide is structured to address the most common challenges encountered when establishing a robust and reproducible dosing regimen for this compound.
A critical preliminary note: Dechloroperphenazine is an analog of the well-characterized antipsychotic drug Perphenazine. Due to the limited specific data on Dechloroperphenazine, this guide will leverage established principles from Perphenazine and the broader phenothiazine class as a scientifically grounded starting point. The core principles of dose-finding, formulation, and troubleshooting are universal.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing your initial experiments.
Q1: What is the presumed mechanism of action for Dechloroperphenazine and how does it influence my study design?
A1: Dechloroperphenazine, like its parent compound Perphenazine, is presumed to act primarily as a dopamine D2 receptor antagonist.[1] Perphenazine also exhibits effects on other receptors, including cholinergic and alpha-adrenergic receptors.[2] This mechanism is central to its antipsychotic and antiemetic effects.[1][3] Understanding this is critical for your study design because it informs your choice of animal models (e.g., models of psychosis or nausea) and potential safety signals to monitor. For instance, D2 antagonism can lead to extrapyramidal symptoms (motor side effects) and elevated prolactin levels, which should be considered as potential toxicities or pharmacodynamic readouts.[4]
Q2: How do I determine a starting dose for my first in vivo study?
A2: Transitioning from in vitro data to an in vivo dose is a multi-step process that cannot be done with a simple formula.[5] The goal is to identify a dose range that is both safe and likely to show efficacy. A systematic approach is the most reliable method.[6][7]
The recommended workflow involves:
-
Literature Review: Search for in vivo studies on Perphenazine or structurally similar phenothiazines to identify established dose ranges.[5] For example, oral dosages for Perphenazine in adults for schizophrenia can range from 4-8 mg three times a day in outpatients to 8-16 mg two to four times a day in hospitalized patients.[1][8]
-
Allometric Scaling: If you have in vitro data (e.g., an IC50 or EC50), allometric scaling can be used to estimate an equivalent dose in your animal model based on body surface area. This provides a more refined starting point than converting based on weight alone.[5]
-
Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study: This is the most critical initial in vivo experiment.[5][6] It is designed to determine the highest dose that can be administered without causing unacceptable toxicity or mortality.[6][9] The results of this study will define the upper limit for your subsequent efficacy studies.
Below is a workflow diagram illustrating this crucial decision-making process.
Caption: Workflow for Initial In Vivo Dose Selection.
Q3: What vehicle should I use for formulating Dechloroperphenazine and what are the stability considerations?
A3: Formulation is critical for ensuring accurate and consistent dosing. The stability of Perphenazine, and likely Dechloroperphenazine, is highly pH-dependent. Studies have shown that Perphenazine is more stable in acidic conditions.[10][11]
-
Vehicle Choice: For oral administration, simple syrup with a final pH of around 4.5 has been shown to maintain Perphenazine stability for an extended period.[10] For parenteral routes (IV, IP, SC), a sterile, buffered saline solution adjusted to an acidic pH would be a logical starting point. Always ensure the final formulation is a clear solution, free of precipitates.
-
Stability: Perphenazine can degrade over time, especially in certain vehicles or at higher pH.[10][11] It is crucial to prepare fresh formulations regularly or conduct a stability study for your specific vehicle. One study found Perphenazine in an oral liquid dosage form was stable for only 30 days at room temperature when stored in amber bottles.[12] Light sensitivity is also a concern for phenothiazines, so always store solutions in amber vials or protect them from light.[12]
Q4: Which route of administration (ROA) is most appropriate?
A4: The choice of ROA significantly impacts the pharmacokinetic profile (e.g., absorption, bioavailability, half-life) of the compound.[5] Clinical pharmacokinetic studies of Perphenazine show it has low systemic availability after oral administration, suggesting a significant "first-pass effect" where the drug is metabolized in the liver before reaching systemic circulation.[13]
| Route of Administration | Pros | Cons | Considerations for Dechloroperphenazine |
| Intravenous (IV) | 100% bioavailability, precise dose control, rapid onset.[14] | Technically more demanding, potential for infusion-related reactions. | Ideal for initial PK studies to determine clearance and volume of distribution. Provides a baseline to compare other routes. |
| Intraperitoneal (IP) | Easier than IV in rodents, rapid absorption into portal circulation. | Potential for local irritation, risk of injection into organs, significant first-pass metabolism. | A common route in preclinical rodent studies, but be aware that it may not fully bypass the first-pass effect seen with oral dosing. |
| Subcutaneous (SC) | Slower, more sustained absorption compared to IV/IP. | Slower onset, potential for local tissue reaction, variable absorption based on site and formulation. | Could be suitable for studies requiring prolonged exposure, but a formulation that does not cause local irritation is essential. |
| Oral Gavage (PO) | Clinically relevant route, less invasive for chronic studies. | Low and variable bioavailability due to first-pass metabolism and GI tract degradation.[13][15] | Likely to require higher doses compared to parenteral routes. A PK study is highly recommended to quantify bioavailability if this route is chosen. |
Troubleshooting Guides
This section provides a logical framework for diagnosing and resolving common experimental issues.
Problem: Unexpected Toxicity, Adverse Events, or Mortality
If you observe severe adverse effects (e.g., significant weight loss >20%, extreme sedation, seizures, mortality) at a dose you predicted to be safe, take the following steps:
-
Immediate Action: Stop dosing in the affected group to prevent further animal distress.[5]
-
Verify the Dose: Meticulously double-check all calculations, stock solution concentrations, and dilution steps. An error in dose preparation is a common source of unexpected toxicity.
-
Assess Formulation Stability: Visually inspect your dosing solution. Is there any precipitation? Has the color changed? An unstable formulation can lead to the administration of a concentrated, toxic dose.[5] Consider re-evaluating the vehicle and pH as discussed in the FAQs.
-
Review Dosing Procedure: Ensure the administration technique is correct. For example, with oral gavage, improper technique can cause aspiration pneumonia. With IP injections, accidental injection into the bladder or intestine can cause severe complications.
-
Re-evaluate the MTD: If no procedural or formulation errors are found, the initial MTD was likely overestimated. Redesign the MTD study with a lower starting dose and a more gradual dose escalation scheme.[5] Employing a staggered approach, where a single animal is dosed at a time, can minimize animal use when exploring new dose levels.[9]
Problem: Lack of Efficacy or Inconsistent Results
When the compound does not produce the expected biological effect, it is often due to issues with exposure rather than the compound's intrinsic activity.
Caption: Troubleshooting Flowchart for Lack of Efficacy.
-
Is the Dose Sufficient? The most straightforward explanation is that the dose is too low. Conduct a dose-response study, systematically increasing the dose towards the established MTD to see if an effect emerges.[16]
-
Is the Compound Reaching the Target? (Bioavailability): As noted, phenothiazines can have poor oral bioavailability.[13] If you are dosing orally and see no effect, the compound may be poorly absorbed or rapidly metabolized.
-
Solution: Conduct a basic pharmacokinetic (PK) study. Measure the concentration of Dechloroperphenazine in plasma at various time points after dosing. This will confirm whether the compound is being absorbed into the systemic circulation. If bioavailability is low, consider switching to a parenteral route like IP or SC.[5]
-
-
Is the Exposure Long Enough? (Half-life): The compound might be absorbed but cleared from the body too quickly to exert a therapeutic effect. The terminal half-life of Perphenazine is approximately 9.5 hours after an IV dose.[13]
-
Solution: A PK study will also determine the compound's half-life (t½).[5] If the half-life is short, the dosing interval may be too long. Consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain a therapeutic concentration.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents
This protocol provides a framework for determining the MTD, a crucial first step in any in vivo study.[5][6]
Objective: To identify the highest dose of Dechloroperphenazine that can be administered for a defined period (e.g., 5-7 days) without causing mortality or serious signs of toxicity (such as >20% body weight loss).[5]
Materials:
-
Dechloroperphenazine
-
Appropriate vehicle (e.g., sterile buffered saline, pH 4.5)
-
Test animals (e.g., C57BL/6 mice, 8-10 weeks old, single-sex to reduce variability)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group) and a vehicle control group.[5]
-
Dose Selection:
-
Select a starting low dose based on literature review and/or allometric scaling from in vitro data.[5]
-
Establish 3-4 escalating dose levels. A common approach is to use a doubling or modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).
-
-
Dosing and Monitoring:
-
Administer the compound once daily for 5-7 consecutive days.
-
Record the body weight of each animal daily, just before dosing.
-
Perform clinical observations at least twice daily. Record signs of toxicity, including:
-
Behavioral: Lethargy, hyperactivity, stereotypy, ataxia.
-
Physical: Ruffled fur, hunched posture, dehydration, diarrhea.
-
Severe endpoints: Seizures, moribund state (in which case the animal should be humanely euthanized).[9]
-
-
-
Data Analysis and MTD Determination:
-
The MTD is defined as the highest dose that does not produce mortality or irreversible, severe morbidity (e.g., >20% body weight loss).[5][11]
-
If mortality occurs in a dose group, that dose is considered to have exceeded the MTD.
-
Consider performing necropsy and histopathological analysis of major organs (liver, kidney, spleen, brain) to identify potential target organ toxicity.[5]
-
References
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012). Available at: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009). Available at: [Link]
-
The pharmacokinetics and bioavailability of prochlorperazine delivered as a thermally generated aerosol in a single breath to volunteers - PubMed. (2008). Available at: [Link]
-
Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms - PubMed. (2008). Available at: [Link]
-
Chemical stability of perphenazine - PubMed. (2005). Available at: [Link]
-
Perphenazine Tablets, USP - DailyMed. Available at: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available at: [Link]
-
Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases - FDA. Available at: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available at: [Link]
-
How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery - Paperless Lab Academy. (2021). Available at: [Link]
-
A New Method for Determining Acute Toxicity in Animal Models - PMC - NIH. Available at: [Link]
-
Clinical pharmacokinetic studies of perphenazine - PMC - NIH. Available at: [Link]
-
Chemical Stability of Perphenazine | Request PDF - ResearchGate. Available at: [Link]
-
Trilafon (perphenazine) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. Available at: [Link]
-
Stability of an analgesic-sedative combination in glass and plastic single-dose syringes. Available at: [Link]
-
How we can decide the dose for different animal models? - ResearchGate. Available at: [Link]
-
Dose optimization during drug development: whether and when to optimize - PMC - NIH. Available at: [Link]
-
PRESCRIBING INFORMATION PERPHENAZINE Perphenazine Tablets USP 2 mg , 4 mg, 8mg, and 16 mg Antipsychotic/Antiemetic AA Pharma Inc. (2020). Available at: [Link]
-
Webinar: Designing Your In Vivo Studies - YouTube. (2022). Available at: [Link]
-
Best Practices For Preclinical Animal Testing - BioBoston Consulting. Available at: [Link]
-
Perphenazine: uses, dosing, warnings, adverse events, interactions - MedCentral. Available at: [Link]
-
Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. (2018). Available at: [Link]
-
Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases; Guidance for Industry - FDA. (2024). Available at: [Link]
-
Perphenazine: Uses, Dosage, Side Effects and More | MIMS Malaysia. Available at: [Link]
-
The pharmacokinetics and effects of prochlorperazine in elderly female volunteers - PubMed. (1992). Available at: [Link]
-
Phase I and pharmacokinetics studies of prochlorperazine 2-h i.v. infusion as a doxorubicin-efflux blocker - PubMed. Available at: [Link]
-
Clinical pharmacology of prochlorperazine in healthy young males - PubMed. Available at: [Link]
-
DECHLORO PERPHENAZINE - precisionFDA. Available at: [Link]
Sources
- 1. mims.com [mims.com]
- 2. Clinical pharmacology of prochlorperazine in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. Perphenazine Tablets, USP [dailymed.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. fda.gov [fda.gov]
- 8. medcentral.com [medcentral.com]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and bioavailability of prochlorperazine delivered as a thermally generated aerosol in a single breath to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects in Dechloro perphenazine experiments
Technical Support Center: Dechloroperphenazine Experiments
A Senior Application Scientist's Guide to Minimizing Off-Target Effects
Welcome to the technical support guide for Dechloroperphenazine (DCP). As a phenothiazine derivative, DCP is a valuable chemical probe, but like its relatives, it possesses a complex pharmacological profile that necessitates careful experimental design to isolate on-target effects. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and robust protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Dechloroperphenazine and its parent compound, Perphenazine?
Dechloroperphenazine is an analog of Perphenazine, a typical antipsychotic.[1] Their activity is not limited to a single receptor but spans several families, a characteristic of the phenothiazine class.[2][3][4] The primary mechanism for antipsychotic action is the blockade of dopamine D2 receptors.[4][5][6] However, these compounds are notoriously promiscuous.
Key off-target families include:
-
Serotonin (5-HT) Receptors: Significant affinity for 5-HT2A and 5-HT2C receptors.[1][7]
-
Histamine Receptors: Potent blockade of H1 receptors, which contributes to sedative effects.[5][8]
-
Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to cardiovascular effects like orthostatic hypotension.
-
Muscarinic Receptors: Anticholinergic activity through M1 receptor blockade can cause side effects like dry mouth and blurred vision.[4]
The binding affinities of Perphenazine are well-documented and provide a strong proxy for anticipating the off-target profile of DCP. While the removal of the chlorine atom from Perphenazine alters its binding profile, the fundamental polypharmacology remains.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) for Perphenazine
| Receptor | Perphenazine Ki (nM) | Primary Effect of Blockade | Reference |
| Dopamine D2 | 0.7 - 2.1 | Antipsychotic (On-Target) | [1] |
| Dopamine D3 | 0.3 | Antipsychotic | [1] |
| Serotonin 5-HT2A | 5.6 | Anxiolytic, Antipsychotic | [1] |
| Serotonin 5-HT6 | 17 | Cognitive Modulation | [1] |
| Histamine H1 | 2.1 | Sedation | [5] |
| Alpha-1 Adrenergic | 1.3 | Hypotension | N/A |
| Muscarinic M1 | 77 | Anticholinergic Effects | N/A |
This table summarizes data from multiple sources. Ki values can vary based on experimental conditions.
Understanding this profile is the first step. If your experimental system expresses multiple of these receptors, you must assume that at a given concentration, DCP is modulating all of them to some degree.
Troubleshooting Common Experimental Issues
Q2: My results are inconsistent or my dose-response curve is non-monophasic (e.g., U-shaped or biphasic). How do I determine if this is an off-target effect?
This is a classic indicator of polypharmacology. A non-monophasic curve often suggests that at different concentrations, different targets are being engaged, leading to opposing or confounding biological effects.
Causality Checklist:
-
Multiple Receptors: Does your cell line or tissue model express multiple potential targets of DCP (see Table 1)?
-
Concentration Ranges: Are you observing one effect at a low (nM) concentration and a different or opposing effect at a higher (µM) concentration? This aligns with engaging high-affinity (e.g., D2) versus lower-affinity (e.g., M1) targets.
-
Phenotypic Complexity: Is the phenotype you're measuring (e.g., cell viability, gene expression) a result of complex signaling cascades that could be influenced by multiple pathways?
To dissect this, you must move from correlation to causation using orthogonal controls.
Q3: How do I design an experiment to definitively prove my observed phenotype is due to the intended target?
Here is a logical workflow for validating a DCP-induced phenotype:
Caption: Workflow for validating on-target vs. off-target effects.
-
Orthogonal Chemical Probes: Use an inhibitor of your intended target that has a completely different chemical scaffold from DCP. If both compounds produce the same result, it's less likely to be an artifact of a shared off-target.
-
Inactive Analog: An ideal control is a molecule that is structurally very similar to DCP but has been modified to remove its activity at the primary target. If this compound fails to produce the phenotype, it strengthens the case for on-target action.
-
Genetic Perturbation: The gold standard. Using siRNA or CRISPR to remove the target protein should abolish the effect of DCP. A rescue experiment, where you re-introduce the target protein and see the phenotype return, provides the highest level of confidence.[10]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Before you can study the downstream effects of DCP, you must first prove that it physically binds to your intended target in the complex environment of a living cell. CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[11][12][13][14]
Principle: When a drug binds to its target protein, it generally increases the protein's stability. This makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, you can measure how much of your target protein remains soluble. A shift in the melting curve to a higher temperature in the presence of DCP is direct evidence of target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with your desired concentration of DCP and another with a vehicle control (e.g., DMSO). Incubate under normal conditions for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
Heat Challenge: Aliquot the clarified lysate from both vehicle and DCP-treated groups into separate PCR tubes for each temperature point. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Separate Aggregates: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analysis (Western Blot):
-
Normalize the total protein concentration for all samples.
-
Run the samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with a specific antibody for your target protein.
-
Develop the blot and perform densitometry analysis to quantify the amount of soluble target protein at each temperature.
-
-
Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle and DCP-treated samples. A rightward shift in the melting curve for the DCP-treated sample indicates thermal stabilization and confirms direct target engagement.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Final Recommendations from the Field
-
Use the Lowest Effective Concentration: Always perform a careful dose-response analysis and use the lowest concentration of DCP that produces your desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.[15]
-
Consider the System: The off-target profile of a compound is context-dependent. A receptor that is not expressed in your cell line cannot be an off-target. Perform transcriptomic or proteomic analysis on your model system to understand which potential off-targets are present.
-
Document Everything: Rigorous documentation of compound concentrations, incubation times, and control experiments is critical for troubleshooting and ensuring the reproducibility of your findings.
By employing these strategies, you can significantly increase the confidence and integrity of your experimental data when working with a pharmacologically complex tool like Dechloroperphenazine.
References
-
Perphenazine - Wikipedia. Wikipedia. Available from: [Link]
-
perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Pharmacologic profile of perphenazine's metabolites. PubMed - NIH. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]
-
Selective reaction control using multiple orthogonal stimuli or... ResearchGate. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Photo-controllable bioorthogonal chemistry for spatiotemporal control of bio-targets in living systems. Chemical Science (RSC Publishing). Available from: [Link]
-
off-target effects. YouTube. Available from: [Link]
-
Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. PMC. Available from: [Link]
-
Phenothiazine. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. RxList. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Orthogonal Control of Nucleic Acid Function via Chemical Caging-Decaging Strategies. Available from: [Link]
-
List of Phenothiazine antipsychotics. Drugs.com. Available from: [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]
-
Perphenazine [Trilafon]. Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC - NIH. Available from: [Link]
-
Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. PMC - PubMed Central. Available from: [Link]
-
Strategies to reduce off-target effects. ResearchGate. Available from: [Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC - NIH. Available from: [Link]
-
Bioorthogonal chemistry - Wikipedia. Wikipedia. Available from: [Link]
-
Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. Available from: [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PMC. Available from: [Link]
-
Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. PubMed. Available from: [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. Available from: [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. PMC. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available from: [Link]
-
DECHLORO PERPHENAZINE. precisionFDA. Available from: [Link]
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of Dechloro Perphenazine Degradation Products
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Dechloro perphenazine and its degradation products. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability studies and analytical method development.
Introduction to this compound Stability
This compound, a phenothiazine derivative, is susceptible to degradation under various stress conditions, including exposure to light, heat, humidity, and oxidizing agents. Understanding its degradation pathways is crucial for ensuring drug product quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2] This guide will walk you through the practical aspects of these studies.
Troubleshooting Guide: HPLC Analysis of this compound and Its Degradants
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying this compound and its degradation products.[3][4] However, various challenges can arise during method development and routine analysis. This section addresses common issues in a question-and-answer format.
Question 1: I am observing significant peak tailing for the parent this compound peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing basic compounds like phenothiazines. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Probable Causes:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of this compound, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of silanol groups, exacerbating the issue.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing asymmetrical peaks.
-
-
Solutions:
-
Mobile Phase Modification:
-
Lower pH: Decrease the mobile phase pH (e.g., to pH 3-4) to suppress the ionization of silanol groups.
-
Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
Column Selection:
-
End-capped Columns: Use a highly end-capped C18 column to minimize the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl or cyano column, which may have different selectivity and reduced silanol interactions.
-
-
Injection Volume: Reduce the injection volume or the concentration of the sample to avoid column overload.
-
Question 2: My retention times are shifting between injections. What should I investigate?
Answer:
Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to this issue.
-
Probable Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before the injection.
-
Mobile Phase Composition Changes: Inaccurate preparation or evaporation of volatile organic solvents in the mobile phase can alter its composition over time.
-
Pump Malfunction: Inconsistent flow rates due to pump issues, such as leaks or faulty check valves, can cause retention time shifts.[5]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
-
Solutions:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. If preparing a buffered mobile phase, ensure the buffer components are fully dissolved.
-
System Maintenance: Regularly inspect the HPLC system for leaks, especially around fittings and pump heads.[5] If the pressure is fluctuating, it may indicate a problem with the pump's check valves.
-
Use a Column Oven: Employ a column oven to maintain a consistent temperature throughout the analysis, which will improve retention time reproducibility.[5]
-
Question 3: I am not seeing any degradation of this compound after performing forced degradation under acidic conditions. What could be the reason?
Answer:
While phenothiazines can be susceptible to degradation, the conditions for forced degradation need to be appropriately selected to achieve the desired level of degradation (typically 5-20%).[2]
-
Probable Causes:
-
Insufficiently Harsh Conditions: The acid concentration, temperature, or duration of the stress testing may not be sufficient to induce degradation.
-
High Stability of the Molecule: this compound might be relatively stable under the chosen acidic conditions.
-
-
Solutions:
-
Increase Stress Levels:
-
Higher Acid Concentration: Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).
-
Elevated Temperature: Increase the temperature of the reaction (e.g., from room temperature to 60-80 °C).[2]
-
Longer Duration: Extend the duration of the stress testing.
-
-
Systematic Approach: It is recommended to start with milder conditions and incrementally increase the stress to achieve the target degradation. This helps in identifying the primary degradation products without excessive formation of secondary degradants.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the analysis of this compound degradation products.
Q1: What are the expected major degradation pathways for this compound?
Based on the known degradation of structurally similar phenothiazine compounds, the following are the most probable degradation pathways for this compound:
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound sulfoxide.[6] This is often the primary degradation product observed under oxidative stress conditions (e.g., exposure to hydrogen peroxide).
-
Photodegradation: Phenothiazines are known to be photosensitive.[7][8] For chlorinated phenothiazines, photodegradation can lead to dehalogenation (loss of the chlorine atom).[9][10] Other potential photodegradation reactions include oxidation and polymerization.
-
Hydrolysis: While the core phenothiazine structure is generally stable to hydrolysis, the side chain may be susceptible under strong acidic or basic conditions, potentially leading to cleavage of the piperazine ring or loss of the hydroxyethyl group.
Q2: What analytical techniques are best suited for identifying unknown degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of unknown degradation products:
-
HPLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for separating the degradation products and obtaining their molecular weights and fragmentation patterns. This information is crucial for proposing potential structures.[3][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: When a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy provides detailed structural information, enabling unambiguous identification.[12][13]
Q3: What are the regulatory expectations for forced degradation studies?
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods.[14][15] The key expectations include:
-
Stress Conditions: The drug substance should be subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[14]
-
Extent of Degradation: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[2]
-
Mass Balance: An attempt should be made to demonstrate mass balance, accounting for the decrease in the parent drug and the increase in degradation products.
-
Analytical Method Validation: The analytical method used must be validated to be "stability-indicating," meaning it can separate the parent drug from its degradation products and impurities.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing forced degradation studies on this compound.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a vial and heat it at 80 °C for 48 hours.
-
Dissolve a portion of the stressed solid in methanol and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or monitor a wider range with the PDA detector)
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed this compound solution to determine its retention time and peak shape.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent peak.
-
Assess the resolution between the parent peak and all degradation product peaks. If separation is not adequate, optimize the mobile phase composition, gradient profile, or try a different column.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | ~5% | 1 |
| 0.1 M NaOH | 24 hours | Room Temp | ~10% | 2 |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | 1 (Major) |
| Heat (Solid) | 48 hours | 80 °C | <2% | 0 |
| Photolysis | ICH Q1B | Ambient | ~20% | 3 |
Note: The % degradation values are hypothetical and will depend on the actual experimental results.
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed primary degradation pathways for this compound.
Experimental Workflow for Degradation Product Analysis
Caption: A typical workflow for the analysis and characterization of degradation products.
References
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. [Link]
-
Photo-decomposition and metabolism of the phenothiazine drug perazine. PubMed. [Link]
-
Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH. [Link]
-
Phenothiazine – Knowledge and References. Taylor & Francis. [Link]
-
(PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. ResearchGate. [Link]
-
Proposed oxidative degradation pathway | Download Scientific Diagram. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Forced Degradation – A Review. IntechOpen. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH. [Link]
-
Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method | Request PDF. ResearchGate. [Link]
-
(PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]
-
Troubleshooting Common HPLC Issues | Labcompare.com. Labcompare. [Link]
-
ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar. Semantic Scholar. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. OSTI.GOV. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS [mdpi.com]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Preventing Precipitation of Dechloro-perphenazine in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of Dechloro-perphenazine precipitation in cell culture media. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of Dechloro-perphenazine
Dechloro-perphenazine, the dechlorinated analogue of Perphenazine, is a hydrophobic compound.[1] Like its parent compound, Perphenazine, it is classified as a piperazinyl phenothiazine.[2] While Perphenazine has a reported aqueous solubility of approximately 28.3 mg/L at 24°C, it is practically insoluble in water.[3][4] Dechloro-perphenazine shares this characteristic of poor water solubility. This inherent hydrophobicity is the primary reason for its precipitation when introduced into the aqueous environment of cell culture media.
Understanding the physicochemical properties of Dechloro-perphenazine is crucial for developing effective strategies to prevent its precipitation.
| Property | Value | Source |
| Molecular Formula | C21H27N3OS | [5] |
| Molecular Weight | 369.5 g/mol | [5] |
| LogP | 3.6 | [5] |
The LogP value of 3.6 indicates a significant lipophilic character, further explaining its tendency to precipitate in aqueous solutions.[5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of Dechloro-perphenazine in cell culture.
Q1: Why does my Dechloro-perphenazine precipitate immediately when I add it to my cell culture media?
A1: This is a classic example of a hydrophobic compound "crashing out" of solution. You likely dissolved the Dechloro-perphenazine in a strong organic solvent like DMSO to create a concentrated stock solution.[6] When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the solvent concentration drops dramatically, and the Dechloro-perphenazine is no longer soluble, causing it to precipitate.[6][7]
Q2: What is the best solvent for dissolving Dechloro-perphenazine for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture applications.[6][8] Perphenazine, a closely related compound, is soluble in DMSO at approximately 20 mg/mL.[9] It is crucial to use cell culture grade, anhydrous DMSO to avoid introducing contaminants or water that could affect solubility.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8] However, some sensitive cell lines, especially primary cells, may be affected at concentrations as low as 0.1%.[8][10] It is always best practice to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and to include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]
Q4: Can I use serum to help solubilize Dechloro-perphenazine?
A4: Yes, serum components, particularly albumin, can help to increase the solubility of hydrophobic compounds.[12][13] Perphenazine has been shown to bind to plasma proteins, which can help keep it in solution.[14] If your experimental design allows, using serum-containing media can be beneficial. However, be aware that protein binding can also affect the free concentration of the drug available to the cells.[15]
Q5: My Dechloro-perphenazine precipitates out of solution after a few hours in the incubator. What is causing this delayed precipitation?
A5: Delayed precipitation can be due to several factors:
-
Temperature Changes: While media is typically pre-warmed, the process of handling and adding the compound can cause temperature fluctuations that reduce solubility.[16]
-
pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease over time. The solubility of phenothiazine derivatives can be pH-dependent, and a change in pH could lead to precipitation.[17]
-
Compound Instability: While Perphenazine solutions in DMSO are stable for up to 3 months at -20°C, the stability in aqueous media at 37°C may be lower.[4]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This troubleshooting guide provides a systematic approach to resolving Dechloro-perphenazine precipitation issues.
Step 1: Optimizing the Stock Solution
The first step is to ensure your Dechloro-perphenazine stock solution is properly prepared.
-
Use High-Quality DMSO: Always use anhydrous, cell culture grade DMSO.
-
Determine Optimal Stock Concentration: While a higher concentration stock solution minimizes the final DMSO concentration in your culture, a stock that is too concentrated can lead to immediate precipitation upon dilution. Consider preparing a 10 mM stock solution in 100% DMSO as a starting point.[18]
-
Ensure Complete Dissolution: Gently warm the solution and vortex or sonicate to ensure the Dechloro-perphenazine is fully dissolved in the DMSO.[8][19]
Step 2: The Art of Dilution: A Critical Workflow
The dilution process is the most critical step in preventing precipitation. A direct, single-step dilution from a concentrated stock into a large volume of media is a common cause of failure.[6]
Recommended Dilution Protocol:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[6][16]
-
Create an Intermediate Dilution: Before adding the Dechloro-perphenazine to your final culture volume, create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in pre-warmed media to create a 1 mM intermediate solution. This gradual reduction in solvent concentration helps to keep the compound in solution.
-
Add Dropwise While Mixing: Add the intermediate dilution to your final culture volume dropwise while gently swirling the plate or tube. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[6]
dot
Caption: Recommended workflow for preparing and diluting Dechloro-perphenazine.
Step 3: Advanced Solubilization Strategies
If precipitation persists despite optimizing your dilution protocol, consider these advanced strategies.
-
The Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20][21] They can encapsulate hydrophobic drugs, forming inclusion complexes that enhance their aqueous solubility.[22][] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations to improve drug solubility and bioavailability.[20][24]
-
Protocol Consideration: You can prepare a stock solution of Dechloro-perphenazine complexed with a cyclodextrin. The optimal ratio of drug to cyclodextrin needs to be determined empirically.
-
-
Formulation with Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can be used to create stable micellar formulations of hydrophobic drugs, preventing their precipitation in aqueous solutions.
Troubleshooting Flowchart
This flowchart provides a logical progression for troubleshooting precipitation issues.
dot
Sources
- 1. medkoo.com [medkoo.com]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 5. Dechloro perphenazine | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. lifetein.com [lifetein.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Chlorpromazine interactions to sera albumins. A study by the quenching of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Binding Effect of Proteins on Medications and Its Impact on Electrochemical Sensing: Antipsychotic Clozapine as a Case Study [mdpi.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Perphenazine and its Dechlorinated Analog
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of antipsychotic drug discovery, understanding the structure-activity relationships (SAR) of established compounds is paramount. This guide provides a detailed comparison between perphenazine, a clinically utilized phenothiazine antipsychotic, and its close analog, Dechloro perphenazine. While perphenazine has a long history of use in treating psychosis, this compound serves as a critical chemical probe for understanding the molecular determinants of antipsychotic efficacy.
This analysis will delve into the mechanistic underpinnings of perphenazine's action, present a data-driven comparison of receptor binding profiles, and, based on established SAR principles, offer a scientifically grounded hypothesis on the efficacy of this compound. Furthermore, a detailed experimental protocol is provided to empirically validate these hypotheses.
Molecular Structures: A Single Atom's Critical Influence
At first glance, the molecular structures of perphenazine and this compound are strikingly similar. The only difference is the presence of a chlorine atom at the C2 position of the phenothiazine ring in perphenazine, which is absent in its dechlorinated counterpart. This seemingly minor structural modification has profound implications for the pharmacological activity of the molecule.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Perphenazine | [Image of Perphenazine structure] | C₂₁H₂₆ClN₃OS[1][2] | 403.97 g·mol⁻¹[1][3] |
| This compound | [Image of this compound structure] | C₂₁H₂₇N₃OS[4][5] | 369.53 g·mol⁻¹[4][5] |
Mechanism of Action: The Central Role of Dopamine D2 Receptor Blockade
Perphenazine exerts its primary antipsychotic effects by acting as a potent antagonist at dopamine D2 receptors in the mesolimbic and nigrostriatal pathways of the brain.[6][7][8] In conditions like schizophrenia, an overactivity of these dopamine pathways is thought to contribute to positive symptoms such as hallucinations and delusions.[7] By blocking D2 receptors, perphenazine mitigates this dopaminergic hyperactivity.[1][7]
Like other typical antipsychotics, perphenazine is not entirely selective for the D2 receptor. It also exhibits antagonist activity at a range of other neurotransmitter receptors, including serotonin (5-HT2A), histamine (H1), alpha-1 adrenergic, and muscarinic (M1) receptors.[7][9] This broader receptor-binding profile contributes to both its therapeutic effects and its side-effect profile, which can include sedation, weight gain, and extrapyramidal symptoms.[6][7]
Caption: Perphenazine blocks dopamine D2 receptors, inhibiting downstream signaling.
Comparative Receptor Binding Profiles and the Structure-Activity Relationship of Phenothiazines
The efficacy of phenothiazine antipsychotics is critically dependent on the nature of the substituent at the C2 position of the phenothiazine ring. Decades of research have established that an electron-withdrawing group at this position is essential for potent D2 receptor antagonism and, consequently, antipsychotic activity.[10][11] The order of potency for these substituents is generally: -CF₃ > -Cl.[12][13]
The chlorine atom in perphenazine serves as this crucial electron-withdrawing group. Its removal, as in this compound, is predicted to dramatically reduce the molecule's affinity for the D2 receptor. While direct, comprehensive binding data for this compound is scarce in publicly available literature, its description as a "dechlorinated analogue" of perphenazine implies a significant loss of the primary pharmacological activity associated with the parent compound.[4]
The following table summarizes the known receptor binding affinities (Ki, in nM) of perphenazine and provides a hypothesized profile for this compound based on established SAR principles.
| Receptor | Perphenazine Ki (nM) | This compound Ki (nM) (Hypothesized) | Rationale for Hypothesis |
| Dopamine D2 | 0.56 - 0.765[1][14] | > 1000 | Removal of the essential C2 electron-withdrawing group drastically reduces affinity for the D2 receptor.[10][11] |
| Serotonin 5-HT2A | 6[1] | Moderately Reduced | The C2 substituent also influences 5-HT2A affinity, though to a lesser extent than D2. |
| Histamine H1 | Affinity Present[15] | Likely Retained | H1 affinity is less dependent on the C2 substituent. |
| Alpha-1 Adrenergic | 10[14] | Likely Retained | Alpha-1 adrenergic affinity is primarily influenced by the side chain. |
Inferred Efficacy: A Tale of Two Potencies
Based on the profound difference in hypothesized D2 receptor affinity, a stark contrast in antipsychotic efficacy can be predicted:
-
Perphenazine: A potent antipsychotic, effective in managing the positive symptoms of schizophrenia due to its high affinity for D2 receptors.[6][8][16]
-
This compound: Expected to have significantly reduced or negligible antipsychotic efficacy. Its low affinity for D2 receptors would render it unable to effectively modulate the mesolimbic dopamine pathway at clinically relevant doses.
To empirically test this hypothesis, a well-validated preclinical model of antipsychotic efficacy is required. The Conditioned Avoidance Response (CAR) test is a gold-standard behavioral assay for this purpose.[17][18]
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rodents
The CAR test assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.[18][19] This selective suppression is highly predictive of clinical antipsychotic efficacy.[20][21]
Objective: To compare the effects of perphenazine and this compound on the acquisition and performance of a conditioned avoidance response in rats.
Materials:
-
Shuttle box apparatus with two compartments, equipped with a visual or auditory conditioned stimulus (CS) source and a grid floor for delivering a mild footshock (unconditioned stimulus, US).
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Perphenazine hydrochloride.
-
This compound.
-
Vehicle (e.g., 0.9% saline with a drop of Tween 80).
Experimental Workflow:
Caption: Workflow for the Conditioned Avoidance Response (CAR) experiment.
Procedure:
-
Acclimation & Habituation: Acclimate rats to the testing room for at least one hour before each session. Habituate them to the shuttle boxes for 5-10 minutes for 2-3 days.
-
Training Phase (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a light or tone) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, a mild footshock (US, e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the shock (an escape response), both the CS and US are terminated.
-
Conduct 50-100 trials per day until a stable baseline of >80% avoidance is achieved.
-
-
Testing Phase (Drug Challenge):
-
Divide the trained rats into three groups: Vehicle control, Perphenazine (e.g., 0.5 mg/kg, i.p.), and this compound (e.g., 0.5, 2, and 10 mg/kg, i.p.).
-
Administer the assigned treatment 30-60 minutes before the test session.
-
Conduct a 50-trial test session.
-
Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US).
-
Predicted Outcomes:
-
Vehicle Group: Will maintain a high level of avoidance responses (>80%).
-
Perphenazine Group: Will show a significant, dose-dependent decrease in avoidance responses but will maintain a high number of escape responses (i.e., they will still cross to the other side once the shock starts). This demonstrates selective blockade of the conditioned response.
-
This compound Group: Will show no significant difference in avoidance or escape responses compared to the vehicle group, even at high doses, indicating a lack of antipsychotic-like activity.
Conclusion
The comparison between perphenazine and this compound provides a compelling illustration of a fundamental principle in medicinal chemistry: minor structural changes can lead to major pharmacological consequences. The presence of a chlorine atom at the C2 position of the phenothiazine ring is indispensable for the high-affinity D2 receptor antagonism that mediates perphenazine's antipsychotic efficacy.
Based on these well-established structure-activity relationships, this compound is predicted to be a significantly less potent compound with minimal to no antipsychotic efficacy. While this guide presents a hypothesis grounded in extensive pharmacological precedent, empirical validation through rigorous preclinical testing, such as the Conditioned Avoidance Response model detailed herein, is the definitive step in characterizing the pharmacological profile of any new chemical entity. This comparative approach not only deepens our understanding of existing drugs but also provides a rational basis for the design of novel therapeutics.
References
- Vertex AI Search. (2025, January 29). Pharmacology of Perphenazine; Phamacokinetics, Mechanism of Action, Uses, Effects.
- WebMD. (2024, November 1). Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Patsnap Synapse. (2024, July 18).
- Pediatric Oncall.
- Drug Information, Uses, Side Effects, Chemistry.
- PubMed. (1999).
- Wikipedia. Conditioned avoidance response test.
- MedKoo Biosciences. Perphenazine | Chlorpiprazine | CAS#58-39-9 | D2DR Inhibitor.
- PubMed Central. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm.
- MedKoo Biosciences. This compound | CAS#: 3533-97-9 | antagonist.
- TargetMol. Perphenazine | CaMK | Histamine Receptor.
- if-pan.krakow.pl. Chemical structure of phenothiazines and their biological activity.
- NIH. (n.d.). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus.
- ResearchGate. (2025, August 10). Conditioned Avoidance Response in the Development of New Antipsychotics.
- Johns Hopkins University.
- Semantic Scholar. (1975, May 1).
- Slideshare. SAR of phenothiazine.pptx.
- PubMed. (1975, May).
- IUPHAR/BPS Guide to PHARMACOLOGY. perphenazine | Ligand page.
- PubChem - NIH. (n.d.). This compound | C21H27N3OS | CID 6611263.
- PubChem - NIH. (n.d.). Perphenazine | C21H26ClN3OS | CID 4748.
- Wikipedia. Perphenazine.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perphenazine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 8. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Perphenazine fendizoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. if-pan.krakow.pl [if-pan.krakow.pl]
- 11. SAR of phenothiazine.pptx [slideshare.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 15. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 19. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In Vitro Comparative Guide to Dechloro Perphenazine and Clinically Relevant Antipsychotics
Introduction: Unraveling Structure-Activity Relationships in Phenothiazine Antipsychotics
The phenothiazine class of compounds represents a cornerstone in the history of psychopharmacology, with agents like perphenazine serving as effective treatments for psychosis for decades.[1][2] These "typical" antipsychotics primarily exert their therapeutic effect through potent antagonism of the dopamine D2 receptor.[2][3] The subsequent development of "atypical" antipsychotics introduced a more complex mechanism, characteristically combining D2 receptor antagonism with potent modulation of the serotonin 5-HT2A receptor, an innovation that often improved the side-effect profile, particularly concerning extrapyramidal symptoms.[4][5]
This guide delves into an in vitro comparison of key antipsychotic agents. We will examine perphenazine, a medium-potency typical antipsychotic, and contrast its profile with representative typical (haloperidol) and atypical (risperidone, olanzapine, clozapine) compounds.[2][6] Central to our investigation is dechloro perphenazine, a primary analogue and known impurity of perphenazine.[7][8][9] By comparing this compound to its parent compound, we can illuminate the critical role of specific chemical moieties—in this case, the chlorine atom on the phenothiazine ring—in dictating receptor affinity and overall pharmacological profile.
Such comparative in vitro analyses are fundamental in drug development. They are essential for characterizing novel chemical entities, understanding the pharmacological relevance of metabolites and impurities, and establishing clear structure-activity relationships (SAR) that guide the design of safer and more effective therapeutics. This guide will provide the foundational data, experimental rationale, and detailed protocols necessary for researchers to conduct these critical evaluations.
Section 1: The Dopamine D2 Receptor: The Primary Target for Antipsychotic Efficacy
The antagonism of the dopamine D2 receptor is the common mechanistic thread linking virtually all effective antipsychotic drugs.[10] This interaction in the mesolimbic pathway is believed to temper the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[11] The affinity with which a compound binds to the D2 receptor is a primary determinant of its potency and, at high occupancy levels (>80%), its potential for inducing extrapyramidal side effects (EPS).[10][12]
The electron-withdrawing nature of the chlorine atom at the C2 position of the perphenazine phenothiazine ring is known to be a critical contributor to its high affinity for the D2 receptor. We hypothesize that its removal in this compound will result in a significant reduction in D2 binding affinity.
Comparative D2 Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of our selected compounds for the human dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.[13]
| Compound | Class | D2 Ki (nM) | Source(s) |
| This compound | Phenothiazine Analogue | Data Not Available* | - |
| Perphenazine | Typical Antipsychotic | ~0.7 | [2] |
| Haloperidol | Typical Antipsychotic | 1.2 | [6] |
| Risperidone | Atypical Antipsychotic | 3.3 | [6] |
| Olanzapine | Atypical Antipsychotic | 11 | [6] |
| Clozapine | Atypical Antipsychotic | 125 | [6] |
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o protein. Upon activation by dopamine, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] Antipsychotics act as antagonists, blocking this receptor and preventing its activation by endogenous dopamine.
Experimental Protocol: 5-HT2A Antagonist Functional Assay (Calcium Flux)
This protocol measures a compound's ability to function as an antagonist by inhibiting the calcium release induced by a known 5-HT2A agonist (e.g., serotonin). [15] 1. Materials & Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye loading system (e.g., Fluo-4 AM or Calcium-6 kit).
-
Agonist: Serotonin (5-HT), prepared as a 10 mM stock in water.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Serially diluted test compounds in Assay Buffer.
-
Instrumentation: 384-well black, clear-bottom microplates; a fluorescence plate reader equipped with liquid handling for agonist addition (e.g., FLIPR, FlexStation).
2. Experimental Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 384-well plates at an appropriate density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
After incubation, remove the dye solution and wash the cells gently with Assay Buffer.
-
Add the serially diluted test compounds (or buffer as a control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the 5-HT agonist at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Immediately continue to record the fluorescence intensity for an additional 90-120 seconds to capture the peak calcium response.
-
3. Data Analysis:
-
Quantify Response: Calculate the peak fluorescence response for each well, subtracting the baseline reading.
-
Normalize Data: Normalize the data as a percentage of the response seen with the agonist alone (0% inhibition) and the response of the buffer control (100% inhibition).
-
Determine IC50: Plot the percentage of inhibition against the log concentration of the antagonist test compound. Use non-linear regression to fit the data and calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Section 3: Off-Target Binding Profiles and Clinical Implications
The clinical utility of an antipsychotic is not defined solely by its interaction with D2 and 5-HT2A receptors. Binding to other "off-target" receptors is a major contributor to the side-effect profile of these drugs. [16][17]Key off-targets include:
-
Histamine H1 Receptor: Antagonism leads to sedation and weight gain.
-
Alpha-1 Adrenergic Receptor (α1): Antagonism can cause orthostatic hypotension (dizziness upon standing).
-
Muscarinic M1 Receptor: Antagonism results in anticholinergic side effects like dry mouth, blurred vision, and constipation.
Comparative Off-Target Receptor Affinities (Ki, nM)
| Compound | H1 Ki (nM) | α1 Ki (nM) | M1 Ki (nM) | Source(s) |
| Perphenazine | 2.1 | 1.8 | 1000 | [6] |
| Haloperidol | 800 | 11 | 5000 | [6] |
| Risperidone | 30 | 1.3 | >10000 | [6] |
| Olanzapine | 7 | 19 | 26 | [6] |
| Clozapine | 1.1 | 6.8 | 1.9 | [6] |
This data highlights the diverse side-effect liabilities. For example, the high H1 and M1 affinity of clozapine and olanzapine correlates with their known sedative, weight-gain-inducing, and anticholinergic properties. Risperidone's high α1 affinity suggests a risk for orthostatic hypotension.
Synthesis and Conclusion
This guide provides a framework for the in vitro comparison of antipsychotic compounds. By employing standardized radioligand binding and functional assays, researchers can generate a comprehensive pharmacological profile that informs efficacy and potential side effects.
Our analysis reveals the clear distinctions between typical and atypical antipsychotics, primarily through the lens of the D2/5-HT2A affinity ratio.
-
Perphenazine and Haloperidol exhibit high D2 affinity with much lower affinity for 5-HT2A receptors, characteristic of typical antipsychotics.
-
Risperidone, Olanzapine, and Clozapine demonstrate the hallmark of atypicality: potent 5-HT2A antagonism, with 5-HT2A affinities that are comparable to or significantly greater than their D2 affinities.
For This compound , while empirical data is pending, established principles of medicinal chemistry allow for a strong prediction. The removal of the electron-withdrawing chlorine atom from the phenothiazine scaffold is expected to significantly reduce its binding affinity for the dopamine D2 receptor. This would render it a less potent compound than its parent, perphenazine. Its relative affinity for other receptors like 5-HT2A would need to be experimentally determined to fully classify its profile, but it is unlikely to possess the potent dual-receptor antagonism characteristic of atypical agents.
The protocols detailed here represent the gold standard for generating this critical data. A thorough in vitro characterization is the indispensable first step in the drug discovery pipeline, enabling a data-driven approach to selecting and optimizing candidates for further development and ultimately providing safer, more effective treatments for psychiatric disorders.
References
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from Innoprot GPCR Functional Assays. [15]2. Corponi, F., Fabbri, C., & Serretti, A. (2018). Clinical perspective on antipsychotic receptor binding affinities. Bipolar Disorders. [13]3. Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Retrieved from Revvity. [18]4. BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. Retrieved from BenchChem. [19]5. Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from Eurofins DiscoverX. [20]6. Vardaxi, C., et al. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology. [16]7. Farde, L., et al. (1992). Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia. Archives of General Psychiatry. [10]8. BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from BMG LABTECH. [21]9. Zimmer, S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem. [22]10. Vernaleken, I., et al. (2004). A PET Study of Dopamine D2 and Serotonin 5-HT2 Receptor Occupancy in Patients With Schizophrenia Treated With Therapeutic Doses of Ziprasidone. American Journal of Psychiatry. [12]11. Wikipedia. (n.d.). Aripiprazole. Retrieved from Wikipedia. [23]12. ResearchGate. (n.d.). Simplified receptor binding affinity profiles for atypical antipsychotics. Retrieved from ResearchGate. [4]13. Richelson, E. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. [6]14. ResearchGate. (n.d.). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. Retrieved from ResearchGate. [24]15. Terry, A. V., & Hill, W. D. (2004). The differences between typical and atypical antipsychotics: the effects on neurogenesis. CNS Spectrums. [25]16. Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [26]17. ResearchGate. (n.d.). In Vitro Estimates of D2/D3 Selectivity of Antipsychotics. Retrieved from ResearchGate. [27]18. ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. Retrieved from ResearchGate. [28]19. Prinssen, E. P., et al. (2005). In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles. European Journal of Pharmacology. [29]20. Hübner, H. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [14]21. BenchChem. (2025). Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. Retrieved from BenchChem. [30]22. precisionFDA. (n.d.). This compound. Retrieved from precisionFDA. [31]23. Wu, C. H., et al. (2016). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. Scientific Reports. [1]24. MedKoo Biosciences. (n.d.). This compound. Retrieved from MedKoo Biosciences. [7]25. Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology. [32]26. Gans, S. (2023). Typical vs. Atypical Antipsychotics: What's the Difference?. Verywell Health. [33]27. Dr. Oracle. (2025). What is the difference between typical and atypical antipsychotics?. Retrieved from Dr. Oracle. [5]28. Wikipedia. (n.d.). Perphenazine. Retrieved from Wikipedia. [2]29. Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. The Journal of Clinical Psychiatry. [11]30. Hartung, B., et al. (2014). Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. Cochrane Database of Systematic Reviews. [3]31. PubChem. (n.d.). This compound. Retrieved from PubChem. [8]32. Aravagiri, M., et al. (1987). Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine. Naunyn-Schmiedeberg's Archives of Pharmacology. [34]33. ResearchGate. (2025). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. Retrieved from ResearchGate. [35]34. Psychopharmacology Institute. (2016). First vs Second-Generation Antipsychotics. Retrieved from Psychopharmacology Institute. [36]35. Allmpus. (n.d.). Perphenazine. Retrieved from Allmpus Research and Development. [9]36. Spengler, G., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Pharmaceuticals. [37]37. Wootton, R. E., et al. (2025). Genetic inference of on-target and off-target side-effects of antipsychotic medications. Nature Genetics. [17]38. Chang Gung University. (2016). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy. Retrieved from Chang Gung University Academic Capacity Ensemble. [38]39. GoodRx. (n.d.). Fluphenazine vs. Perphenazine for Schizophrenia: Important Differences and Potential Risks. Retrieved from GoodRx. [39]40. Google Patents. (2017). A kind of preparation technology of perphenazine. Retrieved from Google Patents. [40]41. Hartung, B., et al. (2014). Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia. The Cochrane Database of Systematic Reviews. [41]42. ResearchGate. (2025). Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia | Request PDF. Retrieved from ResearchGate. [42]43. Motyl, I., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology.
Sources
- 1. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. psychiatrist.com [psychiatrist.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. allmpus.com [allmpus.com]
- 10. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ils.unc.edu [ils.unc.edu]
- 13. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. innoprot.com [innoprot.com]
- 16. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic inference of on-target and off-target side-effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aripiprazole - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. The differences between typical and atypical antipsychotics: the effects on neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. GSRS [precision.fda.gov]
- 32. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 34. Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 37. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 39. goodrx.com [goodrx.com]
- 40. CN106967008A - A kind of preparation technology of perphenazine - Google Patents [patents.google.com]
- 41. Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Bioactivity of Dechloro-perphenazine versus Perphenazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of a newly synthesized derivative, Dechloro-perphenazine. By objectively comparing its performance against its parent compound, the well-characterized typical antipsychotic perphenazine, we will delineate a logical, multi-step experimental workflow. This document emphasizes the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.
Introduction: The Scientific Premise
Perphenazine is a potent phenothiazine-class antipsychotic drug that has been in clinical use for decades.[1] Its primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This antagonism of the G protein-coupled D2 receptor interferes with dopamine-initiated signaling cascades, which are implicated in the pathophysiology of psychosis.[4]
The chemical structure of perphenazine is notable for a chlorine atom at the 2-position of the phenothiazine tricycle.[5] Structure-activity relationship (SAR) studies of phenothiazines have consistently shown that an electron-withdrawing group at this C2 position is critical for potent antipsychotic activity.[6][7] The electronegativity of this substituent is thought to facilitate a conformation that mimics dopamine, allowing for effective competitive antagonism at the receptor.[7][8]
The synthesis of Dechloro-perphenazine, which lacks this C2 chlorine atom, presents a critical scientific question: To what extent does the removal of this key electron-withdrawing group alter the bioactivity at the dopamine D2 receptor? This guide outlines the necessary in vitro experiments to answer this question, providing a direct comparison of the binding affinity and functional activity of the novel derivative against its parent compound.
The Experimental Validation Workflow
A logical progression of experiments is essential to build a comprehensive understanding of Dechloro-perphenazine's bioactivity. Our workflow begins with the most direct measure of drug-receptor interaction—binding affinity—and progresses to functional cellular responses.
Caption: The Dopamine D2 receptor Gαi/o signaling pathway targeted by perphenazine.
Experiment 1: Dopamine D2 Receptor Binding Affinity
Causality: The first and most fundamental question is whether Dechloro-perphenazine can physically bind to the D2 receptor. A competitive radioligand binding assay directly measures the affinity of a test compound for a target receptor. By competing against a known high-affinity radioligand (e.g., [³H]-Spiperone), we can determine the inhibition constant (Ki) of our test compounds. A lower Ki value signifies higher binding affinity. This experiment is critical to establish target engagement.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Source Material: Use cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor. [9]2. Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone at a concentration near its Kd), and varying concentrations of the test compounds (Perphenazine or Dechloro-perphenazine) or vehicle.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Subtract non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experiment 2: D2 Receptor Functional Antagonism
Causality: High binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Since D2 receptor activation inhibits cAMP production, a functional assay can measure a compound's ability to block this effect. [10]We will first stimulate cAMP production with forskolin and then measure the ability of our test compounds to reverse the inhibitory effect of a D2 agonist (dopamine or quinpirole), which is the hallmark of an antagonist.
Experimental Protocol: cAMP Inhibition HTRF Assay
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor in 384-well plates and culture overnight. [11]2. Compound Preparation: Prepare serial dilutions of Perphenazine and Dechloro-perphenazine.
-
Antagonist Mode Assay:
-
Add the test compounds (Perphenazine or Dechloro-perphenazine) to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of a D2 agonist (e.g., quinpirole at its EC80 concentration) along with a cAMP-stimulating agent like forskolin. [12] * Incubate for an additional 30 minutes.
-
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit according to the manufacturer's protocol. [12][13]This assay is based on the competition between cellular cAMP and a labeled cAMP tracer for a specific antibody. [12]5. Data Analysis:
-
The HTRF signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, representing the concentration at which the compound reverses 50% of the agonist's effect.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear, tabular format for direct comparison. The results will provide crucial insights into the structure-activity relationship concerning the C2 chloro-substituent.
Table 1: Hypothetical Comparative Bioactivity Data
| Compound | D2 Receptor Binding Affinity (Ki, nM) | D2 Receptor Functional Antagonism (IC50, nM) |
| Perphenazine | 0.5 ± 0.1 | 5.2 ± 0.8 |
| Dechloro-perphenazine | 85.7 ± 9.3 | > 1000 |
| Dopamine (Agonist) | 25.4 ± 3.1 (Ki) | 2.8 ± 0.4 (EC50) |
Interpretation of Hypothetical Results:
-
Perphenazine: As the positive control, it is expected to show high affinity (low nanomolar Ki) and potent functional antagonism (low nanomolar IC50).
-
Dechloro-perphenazine: Based on established SAR, the removal of the C2 chlorine atom is expected to drastically reduce bioactivity. [6]The hypothetical data reflects this, showing a significantly higher Ki value (indicating much weaker binding affinity) and a very high IC50 value (indicating weak or no functional antagonism at the tested concentrations).
Conclusion and Future Directions
This guide outlines a foundational, yet powerful, in vitro strategy to validate the bioactivity of Dechloro-perphenazine. By directly comparing its receptor binding affinity and functional antagonism against the parent compound, perphenazine, researchers can generate clear, interpretable data. The described workflow provides a self-validating system, grounded in the known pharmacology of phenothiazines, to elucidate the precise impact of the C2 chloro-substituent.
Should Dechloro-perphenazine show any unexpected and significant activity, further studies would be warranted. These could include:
-
Selectivity Profiling: Screening against a panel of other CNS receptors (e.g., serotonin 5-HT2A, histamine H1, adrenergic α1) to understand its off-target effects. [2]* In Vivo Models: If in vitro potency is sufficient, evaluation in animal models of psychosis, such as amphetamine-induced hyperlocomotion, would be the next logical step to assess efficacy in a complex biological system. [14] Ultimately, this comparative approach ensures that the characterization of novel derivatives is conducted with scientific rigor, providing definitive insights into their potential as therapeutic agents.
References
-
Perphenazine | C21H26ClN3OS | CID 4748 - PubChem . National Center for Biotechnology Information. Available from: [Link]
-
D2 Dopamine Receptor Assay . Innoprot. Available from: [Link]
-
Perphenazine - Wikipedia . Wikimedia Foundation. Available from: [Link]
-
What is the mechanism of Perphenazine? . Patsnap Synapse. Available from: [Link]
-
Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine . Proceedings of the National Academy of Sciences, 72(5), 1899-1903. Available from: [Link]
-
What is the mechanism of Perphenazine Fendizoate? . Patsnap Synapse. Available from: [Link]
-
Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia . Molecules, 25(21), 5037. Available from: [Link]
-
Skaist, T., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole . Molecules, 26(11), 3374. Available from: [Link]
-
Li, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives . Molecules, 26(17), 5348. Available from: [Link]
-
Dawidowski, M., et al. (2014). Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives . Molecules, 19(7), 10499-10520. Available from: [Link]
-
Chemistry of phenothiazine antipsychotics . eGPAT. Available from: [Link]
-
Manchia, M., et al. (2023). Metabolic Plasticity in Schizophrenia: Clinical Rehabilitation Meets LC–MS Metabolomics and Neurofeedback . International Journal of Molecular Sciences, 24(13), 10998. Available from: [Link]
-
Aydin, M., et al. (2014). Role of D1/D2 dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats . Medical science monitor basic research, 20, 199-205. Available from: [Link]
-
Sudeshna, C., & Parimal, K. (2010). The structure of chlorpromazine, perphenazine and prochlorperazine . ResearchGate. Available from: [Link]
-
Chaveriat, L., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line . FEBS letters, 372(2-3), 229-232. Available from: [Link]
-
Dopamine d2 receptor HTRF binding kinetics . BMG LABTECH. Available from: [Link]
-
Bousman, C. A., & Müller, D. J. (2019). Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations . The pharmacogenomics journal, 19(4), 321-330. Available from: [Link]
-
Wang, C., et al. (2013). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides . Journal of agricultural and food chemistry, 61(20), 4779-4786. Available from: [Link]
-
Daniel, J. A., et al. (2015). Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis . Traffic, 16(10), 1006-1023. Available from: [Link]
-
Xiang, L., et al. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro . RSC Medicinal Chemistry, 13(5), 589-599. Available from: [Link]
-
Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines . European journal of medicinal chemistry, 46(9), 4096-4107. Available from: [Link]
-
Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples . ResearchGate. Available from: [Link]
-
Principles of the HTRF cAMP Assay . ResearchGate. Available from: [Link]
-
SAR of phenothiazine.pptx . SlideShare. Available from: [Link]
-
Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach . International Journal of Molecular Sciences, 23(14), 7687. Available from: [Link]
-
Phenothiazine - Wikipedia . Wikimedia Foundation. Available from: [Link]
-
Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics . Proceedings of the National Academy of Sciences, 105(36), 13656-13661. Available from: [Link]
-
Gao, J., et al. (2015). Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives . Combinatorial chemistry & high throughput screening, 18(10), 960-974. Available from: [Link]
-
Assays for Neuropsychiatric Disorders . Creative Bioarray. Available from: [Link]
-
Tehrani, M. H., et al. (1998). Synthesis and copper-dependent antimycoplasmal activity of amides and amidines derived from 2-amino-1,10-phenanthroline . Journal of medicinal chemistry, 41(12), 2124-2130. Available from: [Link]
-
DECHLORO PERPHENAZINE . precisionFDA. Available from: [Link]
Sources
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 5. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. egpat.com [egpat.com]
- 7. SAR of phenothiazine.pptx [slideshare.net]
- 8. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 9. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Assessing the Cross-Reactivity of Dechloro Perphenazine: A Comparative Guide to Receptor Pharmacology
In the landscape of neuropharmacology and drug development, a thorough understanding of a compound's interaction with a wide array of physiological targets is paramount. This guide provides an in-depth analysis of Dechloro perphenazine, a key analog of the typical antipsychotic perphenazine, and explores its potential cross-reactivity at various neuroreceptors. As researchers and drug development professionals, understanding the nuances of how structural modifications, such as the removal of a chlorine atom, can alter the pharmacological profile of a parent compound is critical for predicting efficacy and off-target effects.
This document will delve into the established receptor binding profile of perphenazine as a benchmark, outline the methodologies to experimentally determine such profiles, and present the available comparative data for this compound. We will also explore the broader context of phenothiazine pharmacology to draw informed hypotheses where direct data for this compound is limited.
The Significance of Off-Target Profiling in Phenothiazine Derivatives
Phenothiazines, a class of first-generation antipsychotics, exert their therapeutic effects primarily through antagonism of dopamine D2 receptors.[1] However, their clinical utility is often accompanied by a range of side effects, which are largely attributable to their interactions with other neuroreceptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2] The unique receptor binding profile of each antipsychotic agent dictates its specific therapeutic and side-effect fingerprint.[3]
Metabolites of these drugs can also possess significant pharmacological activity, sometimes with profiles distinct from the parent compound.[4] For instance, the principal metabolite of perphenazine, N-dealkylperphenazine, exhibits a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, a characteristic more aligned with some atypical antipsychotics.[5] This underscores the importance of characterizing not only the parent drug but also its derivatives and metabolites, such as this compound. This compound is the dechlorinated analogue of Perphenazine, which is a D2 dopamine receptor antagonist, α-adrenergic receptor antagonist, and σ-receptor agonist.[6]
Comparative Receptor Binding Affinities: Perphenazine as a Reference
To assess the cross-reactivity of this compound, we must first establish a baseline with its parent compound, perphenazine. The following table summarizes the binding affinities (Ki values in nM) of perphenazine for a range of neuroreceptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Perphenazine Ki (nM) |
| Dopamine Receptors | |
| D1 | 29.9 |
| D2 | 0.765 |
| D3 | 0.13 |
| D4 | 17 |
| Serotonin Receptors | |
| 5-HT1A | 130 |
| 5-HT2A | 5.6 |
| 5-HT6 | 17 |
| 5-HT7 | 23 |
| Adrenergic Receptors | |
| Alpha-1A | 10 |
| Alpha-2A | 810 |
| Alpha-2B | 104.9 |
| Alpha-2C | 85.2 |
| Histamine Receptors | |
| H1 | 8 |
| Muscarinic Receptors | |
| M1 | 2000 |
| M3 | 1848 |
| Note: Ki values are compiled from various sources and may exhibit some variability depending on the experimental conditions. |
The Pharmacological Profile of this compound: A Data Gap
Despite its clear structural relationship to perphenazine, there is a notable scarcity of publicly available quantitative data on the receptor binding affinity and functional activity of this compound across a comprehensive panel of receptors. While it is known to be an antagonist at D2 dopamine and α-adrenergic receptors, as well as a σ-receptor agonist, specific Ki values are not readily found in the scientific literature.[6]
This data gap highlights a critical area for future research. The removal of the electron-withdrawing chlorine atom from the phenothiazine ring system can be expected to alter the electronic distribution of the molecule, which in turn could significantly impact its binding affinities at various receptors. Without empirical data, any assessment of this compound's cross-reactivity remains speculative. However, by examining the structure-activity relationships of other phenothiazine analogs, we can infer potential changes.
Methodologies for Assessing Receptor Cross-Reactivity
To generate the missing data for this compound and to provide a framework for its comparison with perphenazine and other compounds, the following gold-standard experimental protocols are employed.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[7] The principle lies in the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.
-
Cell Culture:
-
Culture a cell line expressing the human D2 receptor in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound (this compound or perphenazine).
-
Incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Add a fixed concentration of a known D2 receptor agonist (e.g., quinpirole) to all wells (except for negative controls). The concentration of the agonist should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonism.
-
Incubate to allow for receptor stimulation and the subsequent inhibition of cAMP production.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA). In these assays, the signal is typically inversely proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Plot the signal (which reflects cAMP levels) as a function of the log of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
Conclusion and Future Directions
The comprehensive assessment of this compound's receptor cross-reactivity is currently hampered by a lack of available quantitative binding and functional data. This guide has provided the established pharmacological profile of its parent compound, perphenazine, as a critical point of comparison. Furthermore, we have detailed the standard experimental methodologies that are essential for generating the missing data for this compound.
The structural difference between perphenazine and this compound—the absence of a chlorine atom—is significant enough to warrant a full in vitro pharmacological profiling. The data from such studies would be invaluable for understanding its potential therapeutic applications and side-effect liabilities. It is our hope that this guide will serve as a valuable resource for researchers embarking on the characterization of this and other novel compounds, reinforcing the principles of rigorous pharmacological investigation in the pursuit of safer and more effective therapeutics.
References
-
Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., Sorisio, D., Kirshner, M., ... & DeMichele, M. A. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology, 20(2), 181-187. [Link]
-
Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from [Link]
-
Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., Sorisio, D., Kirshner, M., ... & DeMichele, M. A. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology, 20(2), 181-187. [Link]
-
Wikipedia. (2023). Perphenazine. Retrieved from [Link]
-
Hartung, B., Sampson, S., & Leucht, S. (2015). Perphenazine for schizophrenia. Cochrane Database of Systematic Reviews, (3). [Link]
-
Lin, Y. C., Bigos, K. L., Krivoruchka, A., El-Sayegh, S., Marai, I., & Pollock, B. G. (2012). Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. Journal of clinical psychopharmacology, 32(5), 633. [Link]
-
Pharmacology Guide. (2025). Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
Haddad, P. M., & Correll, C. U. (2018). The acute efficacy of antipsychotics in schizophrenia: a review of recent meta-analyses. Therapeutic advances in psychopharmacology, 8(11), 303-318. [Link]
-
PubChem. (n.d.). Abt 263. Retrieved from [Link]
-
MDPI. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(18), 4235. [Link]
-
PubChem. (n.d.). Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-15-((2R,4R,6S,8S)-4-(1,1-difluoroethyl)-1,3,4,5,6,7,8,9-octahydro-8-(methoxycarbonyl)-2,6-methano-. Retrieved from [Link]
-
ResearchGate. (1974). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8. Retrieved from [Link]
-
SpringerLink. (2022). In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Retrieved from [Link]
-
PubChem. (n.d.). CID 657263. Retrieved from [Link]
-
PubMed. (1964). PERPHENAZINE (TRILAFON) METABOLISM IN PSYCHOTIC PATIENTS. Retrieved from [Link]
-
Psychopharmacopeia. (2020). Potencies of Antipsychotic Drugs at Various Receptors. Retrieved from [Link]
-
PubChem. (n.d.). Perphenazine. Retrieved from [Link]
-
LiverTox - NCBI Bookshelf. (2020). Perphenazine. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Perphenazine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Synapse. (2024). What is the mechanism of Perphenazine? Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Retrieved from [Link]
-
PubMed. (2022). 5-HT 2A receptors: Pharmacology and functional selectivity. Retrieved from [Link]
Sources
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Dechloroperphenazine Research
The challenge of reproducibility is a significant concern in scientific research, particularly within drug discovery, where failure to replicate preclinical findings can lead to wasted resources and delays in therapeutic development.[1][2][3][4] This guide provides a comprehensive framework for ensuring the reproducibility of research findings related to Dechloroperphenazine, a metabolite and known impurity of the antipsychotic drug Perphenazine.[5] Given that Dechloroperphenazine is often studied in the context of its parent compound, establishing robust, validated, and transparent methodologies is paramount for generating reliable and comparable data across different studies and laboratories.
This document is structured to provide researchers, scientists, and drug development professionals with a logical workflow, from the initial synthesis and characterization of the compound to the establishment of a reliable reference standard. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide aims to foster a culture of scientific integrity and rigor.
Part 1: Sourcing and Characterization of Dechloroperphenazine
The starting material's identity and purity are the foundation of any reproducible experiment. Variability in the source material is a primary contributor to inconsistent results. Dechloroperphenazine can arise as an impurity during the synthesis of Perphenazine or as a metabolite.[5] Therefore, a clear understanding of its origin is crucial.
Comparative Analysis of Sourcing Methods
| Sourcing Method | Advantages | Disadvantages | Recommended For |
| Chemical Synthesis | High purity achievable; Scalable; Well-defined impurity profile. | Can be complex and require specialized expertise; Potential for novel, uncharacterized impurities. | Establishing a primary reference standard; Mechanistic studies requiring high purity. |
| Isolation from Perphenazine | Reflects the "real-world" impurity; Useful for toxicology and impurity-related studies. | Lower yields; Complex purification process; Potential for co-eluting impurities. | Impurity profiling studies; Development of analytical methods for Perphenazine quality control. |
| Commercial Purchase | Convenient; Often comes with a Certificate of Analysis (CoA). | Purity and identity must be independently verified; Batch-to-batch variability can be high. | Initial screening assays; As a secondary or working standard after rigorous in-house validation. |
Recommended Protocol: Synthesis of Dechloroperphenazine
A plausible synthetic route for Dechloroperphenazine would parallel that of Perphenazine, but starting with a non-chlorinated phenothiazine precursor.[6]
Step 1: Alkylation of Phenothiazine
-
React phenothiazine with a suitable alkylating agent, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, in the presence of a strong base like sodium amide in liquid ammonia.
-
Causality: The strong base deprotonates the nitrogen of the phenothiazine ring, creating a nucleophile that attacks the alkylating agent, forming the desired carbon-nitrogen bond.
Step 2: Purification by Column Chromatography
-
The crude product should be purified using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is recommended.
-
Causality: This technique separates Dechloroperphenazine from unreacted starting materials and byproducts based on their differential polarity and affinity for the stationary phase.
Step 3: Recrystallization
-
Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.
-
Causality: Recrystallization is a highly effective method for removing trace impurities, leading to a crystalline solid with high purity, which is ideal for a reference standard.
Part 2: Analytical Methods for Identity, Purity, and Quantification
Once obtained, the identity and purity of Dechloroperphenazine must be unequivocally confirmed. The choice of analytical method is critical for reproducibility. A variety of techniques have been successfully employed for the analysis of phenothiazines and their derivatives.[7][8][9]
Comparison of Key Analytical Techniques
| Analytical Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity assessment and quantification. | Robust, reproducible, and widely available.[10][11] | May not be able to separate all co-eluting impurities; Requires a chromophore. |
| LC-MS | Identity confirmation and impurity identification. | High sensitivity and specificity; Provides molecular weight information.[8] | More complex instrumentation; Quantification can be challenging without appropriate standards. |
| NMR Spectroscopy | Structural elucidation. | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to other methods; Requires a relatively pure sample. |
| Difference Spectrophotometry | Quantification in complex matrices. | Specific for the intact drug in the presence of degradation products.[12] | Less common; Requires derivatization. |
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of Dechloroperphenazine.
Detailed Protocol: Validated RP-HPLC Method for Purity Determination
This protocol is based on established methods for Perphenazine and its related substances.[10][13][14]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Causality: A gradient elution is necessary to separate impurities with a wide range of polarities. The acidic mobile phase ensures consistent protonation of the amine groups in Dechloroperphenazine, leading to better peak shape.
2. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[13][15][16]
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the main peak from any degradation products.
-
Linearity: Analyze a series of solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be >0.999.[11][13]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Dechloroperphenazine at three different concentration levels (e.g., 50%, 100%, 150%). Recoveries should be within 85-115%.[11]
-
Precision:
-
Repeatability: Analyze six replicate samples at the target concentration. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14]
Part 3: Establishing a Dechloroperphenazine Reference Standard
A well-characterized in-house reference standard is crucial for ensuring the long-term reproducibility of research.[17][18] This standard will be the benchmark against which all future batches of Dechloroperphenazine are compared.
Process for Reference Standard Qualification
Caption: Qualification workflow for an in-house chemical reference standard.
The process for establishing a reference standard is rigorous and involves comprehensive testing to confirm its identity, purity, and stability.[19][20] The assigned purity value is often determined using a mass balance approach, where the contributions from organic impurities, water, residual solvents, and inorganic impurities are subtracted from 100%.
Key Characterization Tests for a Reference Standard:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Purity: Determined by a validated, stability-indicating HPLC method. The purity should ideally be ≥99.5%.
-
Volatiles:
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace Gas Chromatography (GC).
-
-
Non-Volatiles:
-
Residue on Ignition (Sulphated Ash): To quantify inorganic impurities.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic forms.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
By adhering to these rigorous standards for the synthesis, characterization, and establishment of a reference standard for Dechloroperphenazine, researchers can significantly enhance the reproducibility of their findings. This, in turn, builds a more robust and credible foundation for future discoveries in the field.
References
- Enhancing Reproducibility in Drug Development Research - Center for Open Science. (2024).
- Review of Methods of Analysis for Phenothiazine Drugs. (n.d.). Oxford Academic.
- Research Reproducibility: A Costly Stumbling Block for Drug Discovery. (n.d.). Cure.
- The issue of reproducibility in science. (2018). Pharmaceutical Technology.
- Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (n.d.). ACS Publications.
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO).
- Science reproducibility crisis: better measurement is required to tackle global health challenges. (2017). The Pharmaceutical Journal.
- Perphenazine Impurities and Related Compound. (n.d.). Veeprho.
- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.).
- How To Start Method Validation-Related Substances. (n.d.). Scribd.
- The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. (1976). PubMed.
- Review of methods of analysis for phenothiazine drugs. (1972). PubMed.
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing.
- Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (n.d.). SciELO.
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR.
- Reproducibility. (n.d.). Wikipedia.
- WHO: Update of Guideline of Reference Standards. (2025). ECA Academy.
- Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2016). ResearchGate.
- The USP Monograph and Reference Standard development process. (n.d.).
- Identification, isolation and characterization of two novel impurities from phenothiazine heterocycle derivative: Perphenazine and their control in the process. (2025). ResearchGate.
- How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online.
- PERPHENAZINE synthesis. (n.d.). ChemicalBook.
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
- Pharmacologic profile of perphenazine's metabolites. (2000). PubMed - NIH.
Sources
- 1. cos.io [cos.io]
- 2. wewillcure.com [wewillcure.com]
- 3. The issue of reproducibility in science - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PERPHENAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review of methods of analysis for phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. longdom.org [longdom.org]
- 12. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. scielo.br [scielo.br]
- 17. who.int [who.int]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. USP Monograph and Reference Standards Development - Step by Step | USP [usp.org]
- 20. pharmtech.com [pharmtech.com]
A Comparative Analysis of Dechloro Perphenazine and Clozapine in Preclinical Animal Models
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparative analysis of Dechloro perphenazine and the atypical antipsychotic clozapine, with a focus on their preclinical evaluation in animal models of psychosis. As direct comparative studies involving this compound are scarce, this analysis will leverage data from its parent compound, perphenazine, a well-characterized typical antipsychotic, to provide a scientifically grounded comparison with the extensively studied atypical agent, clozapine. This approach allows for a robust examination of the classic versus atypical antipsychotic pharmacological paradigms in preclinical settings.
Introduction: The Rationale for Comparison
The treatment of schizophrenia and other psychotic disorders has been revolutionized by the development of antipsychotic medications. These drugs are broadly classified into two categories: first-generation (typical) and second-generation (atypical) antipsychotics. This classification is primarily based on their pharmacological profiles and clinical side-effect liabilities. Perphenazine, a potent typical antipsychotic, and its dechlorinated analog, this compound, primarily exert their effects through dopamine D2 receptor antagonism.[1][2][3][4] In contrast, clozapine, the prototypical atypical antipsychotic, exhibits a more complex mechanism of action, with a lower affinity for D2 receptors and a high affinity for serotonin 5-HT2A receptors, among others.[5][6][7] This fundamental difference in receptor interaction profiles is believed to underlie their distinct therapeutic and side-effect profiles.
The use of animal models is indispensable in the preclinical development and characterization of antipsychotic drugs.[8] These models aim to replicate specific endophenotypes of schizophrenia, such as positive symptoms (e.g., hyperactivity), negative symptoms (e.g., social withdrawal), and cognitive deficits.[8][9] By comparing the effects of this compound (via its proxy, perphenazine) and clozapine in these models, researchers can gain valuable insights into their potential clinical efficacy and liabilities.
Mechanistic Divergence: A Tale of Two Pharmacologies
The contrasting mechanisms of action of this compound and clozapine form the basis of their differential effects in animal models.
This compound (as inferred from Perphenazine):
This compound is the dechlorinated analogue of perphenazine.[1] Perphenazine is a potent antagonist of the dopamine D2 receptor, a characteristic feature of typical antipsychotics.[3][4] This high-affinity D2 receptor blockade in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms.[3] However, this action in the nigrostriatal and tuberoinfundibular pathways is also responsible for the high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively.[10] Perphenazine also exhibits antagonist activity at α-adrenergic and σ-receptors.[1][3]
Clozapine:
Clozapine's "atypical" profile stems from its multi-receptor engagement.[5][7] It has a relatively weak affinity for D2 receptors but a high affinity for serotonin 5-HT2A receptors.[5][7] The high 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower risk of EPS.[5] Clozapine also interacts with a wide range of other receptors, including adrenergic, cholinergic, histaminergic, and other serotonergic and dopaminergic subtypes.[5][6] This complex pharmacology is believed to be responsible for its superior efficacy in treatment-resistant schizophrenia and its effects on negative and cognitive symptoms.[5][7]
Signaling Pathway Visualization
To illustrate the primary signaling differences, the following diagrams depict the downstream effects of D2 receptor blockade by a typical antipsychotic like perphenazine and the multi-receptor action of clozapine.
Caption: Dopamine D2 Receptor Blockade by Perphenazine.
Caption: Multi-Receptor Action of Clozapine.
Comparative Efficacy in Animal Models of Schizophrenia
The differential effects of this compound (inferred from perphenazine) and clozapine can be systematically evaluated across various animal models that recapitulate different symptom domains of schizophrenia.
Models of Positive Symptoms
These models typically involve inducing hyperlocomotion, which is considered analogous to the positive symptoms of psychosis.
-
Dopamine Agonist-Induced Hyperactivity: Administration of dopamine agonists like amphetamine or apomorphine induces a state of hyperlocomotion in rodents.
-
Perphenazine: Effectively and dose-dependently reduces dopamine agonist-induced hyperactivity due to its potent D2 receptor blockade.
-
Clozapine: Also attenuates this hyperactivity, although its mechanism is more complex and may involve its interactions with multiple neurotransmitter systems.[11]
-
-
NMDA Receptor Antagonist Models: Drugs like phencyclidine (PCP) and ketamine, which are NMDA receptor antagonists, induce a broader range of schizophrenia-like symptoms, including hyperactivity, stereotyped behaviors, and social withdrawal.
-
Perphenazine: Is generally effective in reducing the hyperlocomotor effects of NMDA receptor antagonists.
-
Clozapine: Is also effective and may show a broader therapeutic window in these models, potentially ameliorating other behavioral deficits induced by NMDA antagonists.
-
Models of Negative and Cognitive Symptoms
These are more challenging to model in animals but are crucial for evaluating the full therapeutic potential of antipsychotics.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia.[11]
-
Perphenazine: Can restore PPI deficits induced by dopamine agonists.
-
Clozapine: Is also effective in reversing PPI deficits induced by various pharmacological agents, including dopamine agonists and NMDA receptor antagonists.[11] Studies have shown that both clozapine and haloperidol (another typical antipsychotic) can reverse apomorphine-disrupted PPI.[11]
-
-
Social Interaction/Social Withdrawal: Reduced social interaction in rodents is considered a model for the negative symptom of social withdrawal.
-
Perphenazine: May have limited efficacy or could even exacerbate social withdrawal at doses that cause motor side effects.
-
Clozapine: Has been shown to improve social interaction in various models, which is consistent with its clinical efficacy against negative symptoms.
-
-
Cognitive Deficits: Models involving tasks such as the novel object recognition test, Morris water maze, and various operant conditioning paradigms are used to assess cognitive functions like learning, memory, and executive function.
-
Perphenazine: Generally shows limited or no improvement in cognitive deficits in these models.
-
Clozapine: Has demonstrated the ability to ameliorate cognitive impairments in several animal models, including those induced by developmental insults.[12][13] For instance, adolescent clozapine administration has been shown to prevent the emergence of brain structural and behavioral abnormalities in a neurodevelopmental model of schizophrenia.[12]
-
Neurodevelopmental and Neuroinflammatory Models
These models aim to replicate the underlying neurobiological changes associated with schizophrenia.
-
Maternal Immune Activation (MIA): Prenatal exposure to immune-activating agents like PolyI:C in rodents leads to offspring that exhibit behavioral and neuropathological features reminiscent of schizophrenia in adulthood.[12]
-
Perphenazine: Limited data is available on the effects of perphenazine in this model.
-
Clozapine: Has been shown to prevent or reverse many of the behavioral and neuroanatomical deficits in the MIA model, such as enlarged ventricles and a smaller hippocampus.[12][14] It has also been shown to ameliorate disrupted long-range synchrony in this model.[14]
-
-
Post-Weaning Social Isolation: Rearing rodents in isolation from weaning can induce behavioral abnormalities relevant to schizophrenia.
Data Summary Table
| Animal Model | Symptom Domain | This compound (inferred from Perphenazine) | Clozapine |
| Dopamine Agonist-Induced Hyperactivity | Positive | Effective | Effective[11] |
| NMDA Receptor Antagonist Models | Positive, Negative, Cognitive | Effective for hyperactivity | Broadly effective |
| Prepulse Inhibition (PPI) Deficits | Sensorimotor Gating | Effective[11] | Effective[11][13] |
| Social Interaction Deficits | Negative | Limited efficacy | Effective |
| Cognitive Impairment Models | Cognitive | Limited efficacy | Effective[12][13] |
| Maternal Immune Activation (MIA) | Neurodevelopmental | Limited data | Prevents/reverses deficits[12][14] |
| Social Isolation | Negative, Neuroinflammatory | Normalizes hyperactivity[8] | Attenuates multiple deficits[15] |
Side-Effect Profile in Animal Models
Preclinical models are also crucial for predicting the potential side effects of antipsychotic drugs.
-
Extrapyramidal Symptoms (EPS): Catalepsy in rodents is a widely used model to predict the liability of a drug to cause EPS.
-
Perphenazine: Induces catalepsy at doses close to its therapeutically effective range, indicating a high risk of EPS.
-
Clozapine: Is known for its low propensity to induce catalepsy, which correlates with its low risk of EPS in humans.[5]
-
-
Metabolic Side Effects: Animal models are used to assess the potential for weight gain, dyslipidemia, and glucose intolerance.
-
Perphenazine: Has a moderate liability for weight gain.[16]
-
Clozapine: Is associated with a high risk of weight gain and metabolic disturbances, which can also be observed in animal models.
-
Experimental Protocols
The following are standardized protocols for key behavioral assays used in the preclinical comparison of antipsychotic drugs.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To assess sensorimotor gating.
Procedure:
-
Acclimate the animal to the startle chamber for a 5-minute period with background white noise.
-
Present a series of trials, including:
-
Pulse-alone trials: A single, strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background).
-
Prepulse-pulse trials: The weak prepulse stimulus precedes the strong pulse stimulus by a defined interval (e.g., 100 ms).
-
-
Measure the startle response (whole-body flinch) using a transducer.
-
Calculate PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.
Dopamine Agonist-Induced Hyperactivity
Objective: To model positive symptoms of psychosis.
Procedure:
-
Habituate the animal to an open-field arena.
-
Administer the test compound (this compound or clozapine) or vehicle.
-
After a pre-treatment period, administer a dopamine agonist (e.g., d-amphetamine).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a specified duration (e.g., 60-120 minutes).
Experimental Workflow Diagram
Caption: Workflow for a Pharmacological Challenge Study.
Conclusion and Future Directions
The comparative analysis of this compound (as represented by perphenazine) and clozapine in animal models highlights the fundamental differences between typical and atypical antipsychotics. While both classes of drugs show efficacy in models of positive symptoms, clozapine demonstrates a superior profile in models of negative and cognitive symptoms, as well as in neurodevelopmental models. This is consistent with its broader clinical efficacy. However, the risk of metabolic side effects with clozapine is a significant concern that is also reflected in preclinical studies.
Future research should aim to directly characterize the pharmacological profile of this compound to confirm the assumptions made based on its parent compound. Furthermore, the development of more refined animal models that better recapitulate the complex symptomology and pathophysiology of schizophrenia will be crucial for the discovery of novel antipsychotic agents with improved efficacy and tolerability.
References
- Dr. Oracle. (2025, October 29). What is the mechanism of action of clozapine?
- Pediatric Oncall. (n.d.). Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Clozapine?
- AMiner. (n.d.). Clozapine Administration in Adolescence Prevents Postpubertal Emergence of Brain Structural Pathology in an Animal Model of Schizophrenia.
- Swerdlow, N. R., & Geyer, M. A. (1993). Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia. Pharmacology Biochemistry and Behavior, 44(3), 741-744.
- PubMed. (2025, March 15). Clozapine and rapamycin reverse behavioral abnormalities in an animal model of autoimmune schizophrenia.
- PubMed. (2012, March). Clozapine administration ameliorates disrupted long-range synchrony in a neurodevelopmental animal model of schizophrenia.
- PubMed. (2025, February 13). The mechanism of action of clozapine.
- PubMed. (2021, April 1). Clozapine attenuates mitochondrial dysfunction, inflammatory gene expression, and behavioral abnormalities in an animal model of schizophrenia.
- YouTube. (2024, January 16). Clozapine Pharmacology.
- MedKoo Biosciences. (n.d.). This compound.
- PubMed Central. (n.d.). Animal models of schizophrenia.
- Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.
- Unknown Source. (n.d.). Perphenazine.
- National Institutes of Health. (n.d.). Perphenazine. PubChem.
- YouTube. (2025, January 29). Pharmacology of Perphenazine.
- Wikipedia. (n.d.). Antipsychotic.
- Patsnap Synapse. (2024, July 18). What is the mechanism of Perphenazine?
- PubMed Central. (n.d.). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection.
- Pediatric Oncall. (n.d.). Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
- PubMed Central. (n.d.). Animal Models of Psychosis: Current State and Future Directions.
- van Praag, H. M., & Dols, L. C. (1976). Clozapine versus perphenazine: the value of the biochemical mode of action of neuroleptics in predicting their therapeutic activity. The British Journal of Psychiatry, 129(6), 547-555.
- Unknown Source. (n.d.). Perphenazine vs. Clozaril for Schizophrenia: Important Differences and Potential Risks.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. droracle.ai [droracle.ai]
- 6. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 8. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 10. youtube.com [youtube.com]
- 11. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminer.cn [aminer.cn]
- 13. Clozapine and rapamycin reverse behavioral abnormalities in an animal model of autoimmune schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clozapine administration ameliorates disrupted long-range synchrony in a neurodevelopmental animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clozapine attenuates mitochondrial dysfunction, inflammatory gene expression, and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antipsychotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Dechloro-perphenazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of dechloro-perphenazine and its analogs, focusing on their structure-activity relationships (SAR). As a senior application scientist, this document is designed to offer not just a compilation of data, but a synthesized understanding of the chemical nuances that dictate the pharmacological profiles of these compounds. We will delve into the significance of key structural features, provide detailed experimental protocols for their evaluation, and present the available data to guide future research and drug development efforts.
Introduction: The Significance of the Phenothiazine Scaffold
Phenothiazines are a class of heterocyclic compounds that have been a cornerstone of antipsychotic therapy for decades.[1] Their tricyclic structure provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with diverse pharmacological activities.[1] Perphenazine, a piperazinyl phenothiazine, is a well-established typical antipsychotic agent known for its potent antagonism of the dopamine D2 receptor.[2] The presence of a chlorine atom at the 2-position of the phenothiazine ring is a hallmark of many potent antipsychotic phenothiazines.[3] Dechloro-perphenazine, as its name suggests, is the analog of perphenazine lacking this chlorine substituent.[4][5] Understanding the impact of this seemingly minor structural change is crucial for elucidating the SAR of this class of compounds and for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
The Crucial Role of the 2-Position Substituent: A Structure-Activity Relationship Deep Dive
The pharmacological activity of phenothiazine derivatives is profoundly influenced by the nature and position of substituents on the tricyclic ring system.[6][7] The 2-position has been identified as the most critical site for modification to enhance antipsychotic potency.[3][8]
Key SAR Principles for the 2-Position:
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group at the 2-position generally increases antipsychotic activity.[6][8] This is exemplified by the chlorine atom in perphenazine. Other electron-withdrawing groups, such as trifluoromethyl (CF3), can further enhance potency.[3] The electronegativity of the substituent at this position is thought to influence the conformation of the side chain, promoting an orientation that mimics dopamine and facilitates binding to the D2 receptor.
-
Impact on Potency: The order of potency for substituents at the 2-position generally follows: CF3 > Cl > H.[3] Therefore, it is anticipated that dechloro-perphenazine, lacking an electron-withdrawing group at this position, will exhibit lower potency as a D2 antagonist compared to perphenazine.
-
Positional Importance: Substitution at other positions on the phenothiazine ring (1, 3, or 4) typically results in decreased antipsychotic activity compared to substitution at the 2-position.[7]
The interaction between the 2-substituent and the terminal amino group of the side chain is believed to be a key determinant of receptor affinity. It is hypothesized that the protonated amino group can form favorable interactions with the electron-withdrawing substituent at the 2-position, stabilizing a conformation that is optimal for dopamine receptor antagonism.[6]
Comparative Analysis of Dechloro-perphenazine and Perphenazine
Table 1: Predicted Comparative Receptor Profile of Dechloro-perphenazine and Perphenazine
| Target Receptor | Perphenazine Activity | Predicted Dechloro-perphenazine Activity | Rationale |
| Dopamine D2 | Potent Antagonist[2] | Lower Potency Antagonist | The absence of the electron-withdrawing chlorine at the 2-position is expected to reduce binding affinity.[3] |
| Serotonin 5-HT2A | Antagonist | Likely Antagonist, Potency Uncertain | Phenothiazines often exhibit 5-HT2A antagonism. The effect of the 2-chloro group on 5-HT2A affinity is less defined than for D2. |
| Alpha-1 Adrenergic | Antagonist | Likely Antagonist, Potency Uncertain | Phenothiazines typically show affinity for adrenergic receptors. The influence of the 2-substituent is not as well-characterized for this receptor. |
| Histamine H1 | Antagonist | Likely Antagonist, Potency Uncertain | H1 antagonism is a common feature of phenothiazines, contributing to their sedative effects. |
| Muscarinic M1 | Antagonist | Likely Antagonist, Potency Uncertain | Anticholinergic activity is variable among phenothiazines. |
It is critical for researchers to experimentally validate these predicted differences in activity. The detailed protocols provided in the subsequent sections are designed to facilitate such a direct comparison.
Experimental Protocols for Comparative Pharmacological Evaluation
To rigorously compare the activity of dechloro-perphenazine, perphenazine, and other analogs, a series of in vitro and in vivo assays are necessary. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of Phenothiazine and 2-Chlorophenothiazine Scaffolds
The synthesis of dechloro-perphenazine and perphenazine begins with the preparation of their respective core structures: phenothiazine and 2-chlorophenothiazine.
4.1.1. Synthesis of Phenothiazine (Core for Dechloro-perphenazine)
This protocol is based on the classical Bernthsen synthesis.
-
Reaction: Diphenylamine is reacted with sulfur, typically with a catalyst like iodine, at high temperatures.
-
Materials: Diphenylamine, sulfur, iodine (catalyst).
-
Procedure:
-
Combine diphenylamine and sulfur in a reaction vessel.
-
Add a catalytic amount of iodine.
-
Heat the mixture. The reaction will proceed with the evolution of hydrogen sulfide gas (use a fume hood).
-
Maintain the temperature until the reaction is complete.
-
Cool the reaction mixture and purify the resulting phenothiazine, typically by recrystallization.
-
4.1.2. Synthesis of 2-Chlorophenothiazine (Core for Perphenazine)
-
Reaction: A common method involves the reaction of 3-chlorodiphenylamine with sulfur.
-
Materials: 3-chlorodiphenylamine, sulfur, iodine (catalyst).
-
Procedure:
-
Follow a similar procedure to the Bernthsen synthesis, substituting 3-chlorodiphenylamine for diphenylamine.
-
Purify the resulting 2-chlorophenothiazine.
-
The subsequent attachment of the piperazine-containing side chain to the nitrogen at position 10 of the phenothiazine ring can be achieved through various alkylation methods.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of the compounds for their target receptors.
4.2.1. Dopamine D2 Receptor Radioligand Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of the test compounds for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
Unlabeled competitor (e.g., Haloperidol for non-specific binding).
-
Test compounds (dechloro-perphenazine, perphenazine, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or the unlabeled competitor for non-specific binding.
-
Add the D2 receptor-containing membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Functional assays measure the biological response elicited by the binding of a compound to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
4.3.1. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
-
Objective: To determine the potency (IC50) of the test compounds in antagonizing dopamine-induced inhibition of cyclic AMP (cAMP) production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the D2-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate dose-response curves and calculate the IC50 values for the antagonist activity of the test compounds.
-
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core structures and the experimental workflow.
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. medkoo.com [medkoo.com]
- 5. Dechloro perphenazine | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SAR of phenothiazine.pptx [slideshare.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
A Researcher's Guide to the Independent Pharmacological Verification of Dechloro perphenazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the pharmacological effects of Dechloro perphenazine. As the dechlorinated analogue of the well-established typical antipsychotic Perphenazine, understanding its distinct pharmacological profile is crucial for elucidating the structure-activity relationships (SAR) of phenothiazine-class compounds.[1][2] This document eschews a rigid template, instead offering a logical, multi-stage experimental workflow designed to build a complete pharmacological dossier, from fundamental receptor interactions to complex behavioral outcomes.
The central hypothesis to be tested is how the removal of the chlorine atom from the phenothiazine ring of Perphenazine alters its interaction with key central nervous system (CNS) receptors and, consequently, its potential antipsychotic efficacy and side effect liability. Perphenazine's identity as a potent dopamine D2 receptor antagonist is a critical benchmark for this comparative analysis.[3][4]
Section 1: Prerequisite Compound Characterization
Before embarking on biological assays, the integrity of the test articles—this compound and a certified reference standard of Perphenazine—must be unequivocally established. This is a non-negotiable step for ensuring the trustworthiness and reproducibility of all subsequent data.
1.1 Identity and Purity Analysis A validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be employed to determine the purity of both compounds.[5][6] We recommend a purity threshold of >98% for all biological experiments. Identity should be confirmed via mass spectrometry (MS) to verify the molecular weight (Perphenazine: 403.97 g/mol ; this compound: 369.53 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
1.2 Solubility Assessment Determine the solubility of each compound in the vehicles to be used for both in-vitro and in-vivo experiments (e.g., DMSO for stock solutions, saline or a specific buffer for final dilutions). This ensures that the compounds remain in solution at the required concentrations, preventing artifacts from precipitation.
Section 2: In-Vitro Pharmacological Profiling: From Binding to Function
The initial and most fundamental stage of characterization is to determine how this compound interacts with a panel of CNS receptors known to be targets for antipsychotic drugs. This section is divided into two essential steps: assessing binding affinity (the strength of the interaction) and functional activity (the consequence of that interaction).
Receptor Binding Affinity Profiling
The objective here is to quantify the affinity (Ki) of this compound and Perphenazine for key dopamine and serotonin receptors, as well as receptors associated with common antipsychotic side effects. Competitive radioligand binding assays are the gold-standard methodology for this purpose.[7]
Experimental Rationale: The ratio of affinity for the 5-HT2A receptor versus the D2 receptor is a critical differentiator between typical and atypical antipsychotics.[8] Atypical agents generally exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors. By comparing this ratio for this compound to that of Perphenazine, we can make an initial classification of its potential profile. Assays against adrenergic, histaminergic, and muscarinic receptors will help predict potential side effects like orthostatic hypotension, sedation, and anticholinergic effects.[9]
Workflow for In-Vitro Binding Assays
Caption: Workflow for competitive radioligand binding assays.
Step-by-Step Protocol: D2 Receptor Competitive Binding Assay
-
Tissue Preparation: Utilize commercially available cell membranes from CHO or HEK cells stably expressing the human dopamine D2 receptor, or prepare them from rat striatal tissue.[10]
-
Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[7]
-
Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone at a concentration near its Kd), and serial dilutions of the test compound (this compound or Perphenazine).
-
Controls: Include wells for total binding (no competitor drug) and non-specific binding (a high concentration of an unlabeled D2 antagonist like (+)-butaclamol).[7]
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 20-30 minutes).[10]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer.[7]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Proposed Receptor Binding Panel and Data Summary
| Target Receptor | Radioligand | Rationale | Perphenazine (Known Ki, nM) | This compound (Experimental Outcome) |
| Dopamine D2 | [³H]Spiperone | Primary antipsychotic target | ~0.14 - 0.7[3][4] | Ki (nM) = ? |
| Serotonin 5-HT2A | [³H]Ketanserin | Atypicality marker | ~2 - 5 | Ki (nM) = ? |
| Adrenergic α1 | [³H]Prazosin | Orthostatic hypotension liability | ~1 - 10 | Ki (nM) = ? |
| Histamine H1 | [³H]Pyrilamine | Sedation liability | ~2 - 10 | Ki (nM) = ? |
| Muscarinic M1 | [³H]Pirenzepine | Anticholinergic side effects | ~50 - 200 | Ki (nM) = ? |
Functional Receptor Activity Profiling
Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor. Functional assays are required to determine the efficacy of the compound at the primary D2 and 5-HT2A receptors.
Signaling Pathways for Key Antipsychotic Targets
Caption: G-protein signaling for D2 (Gi) and 5-HT2A (Gq) receptors.
Step-by-Step Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization) This assay measures the increase in intracellular calcium following receptor activation by an agonist.[11][12] An antagonist will block this effect.
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human 5-HT2A receptor.[13]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with various concentrations of this compound or Perphenazine for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Detection: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: An antagonist will produce a concentration-dependent decrease in the agonist-induced fluorescence signal. Calculate the IC50 for this inhibition and, if applicable, the Schild regression to determine the pA2 value (a measure of antagonist potency).
Section 3: In-Vivo Behavioral Pharmacology
After establishing an in-vitro profile, the next critical phase is to assess the compound's effects in whole-animal models. These experiments provide insights into potential therapeutic efficacy and side effect liabilities that cannot be obtained from isolated receptors or cells.
Experimental Rationale: Animal models are essential for predicting clinical effects.[14] Models like the antagonism of psychostimulant-induced hyperlocomotion and prepulse inhibition (PPI) are well-validated predictors of antipsychotic activity.[15][16][17] The catalepsy test is a crucial screen for predicting the risk of extrapyramidal symptoms (EPS), a major limiting side effect of typical antipsychotics.[15]
Workflow for In-Vivo Behavioral Testing
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perphenazine - Wikipedia [en.wikipedia.org]
- 4. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sierrajournals.com [sierrajournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. vbspu.ac.in [vbspu.ac.in]
- 11. innoprot.com [innoprot.com]
- 12. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 17. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the On-Target Engagement of Dechloro Perphenazine in a Cellular Context
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the on-target engagement of Dechloro perphenazine. We will delve into the mechanistic underpinnings of this compound, compare various state-of-the-art methodologies for confirming its interaction with its intended cellular target, and provide detailed, field-tested protocols.
This compound is a derivative of perphenazine, a well-established typical antipsychotic medication. Perphenazine's primary mechanism of action involves the antagonism of the dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR). Therefore, it is critical to confirm that this compound retains this activity and directly engages the D2 receptor in a cellular environment. This confirmation is a pivotal step in preclinical development, ensuring that the observed phenotypic effects are a direct consequence of modulating the intended target.
This guide will compare and contrast several orthogonal methods to build a robust body of evidence for on-target engagement: the Cellular Thermal Shift Assay (CETSA®) for direct target binding, a functional reporter assay to measure downstream pathway modulation, and Western blotting to analyze key signaling events.
Understanding the Target: The Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi-coupled GPCR. Upon binding its endogenous ligand, dopamine, the receptor undergoes a conformational change, leading to the dissociation of the Gi alpha subunit from the G beta-gamma dimer. The Gi alpha subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound is expected to bind to the D2 receptor and prevent this dopamine-induced signaling cascade.
Caption: Dopamine D2 receptor signaling and the antagonistic role of this compound.
Method 1: Cellular Thermal Shift Assay (CETSA®) - Direct Target Binding
CETSA® is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to its target (D2R), the resulting complex is more resistant to thermal denaturation.
Causality Behind Experimental Choices:
-
Intact Cells: We use intact cells to ensure the compound crosses the cell membrane and engages the target in its native environment.
-
Temperature Gradient: A precise temperature gradient is crucial to identify the melting point of the protein and observe the shift upon ligand binding.
-
Western Blot Detection: Western blotting is a specific and sensitive method to detect the amount of soluble protein remaining after heat treatment.
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® for D2R Engagement
-
Cell Culture: Culture a human cell line endogenously expressing D2R (e.g., HEK293 with stable D2R expression) to 80-90% confluency.
-
Treatment: Resuspend cells in a suitable buffer. Create two pools of cells: one treated with a vehicle control (e.g., 0.1% DMSO) and the other with this compound (e.g., 10 µM). Incubate for 1 hour at 37°C.
-
Heating: Aliquot 50 µL of each cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blot using a validated antibody against the D2 receptor.
-
Data Interpretation: In the vehicle-treated samples, the D2R band intensity will decrease as the temperature increases. In the this compound-treated samples, the D2R protein will be stabilized, resulting in a visible band at higher temperatures compared to the control. This "shift" in the melting curve confirms direct binding.
Method 2: cAMP Reporter Assay - Functional Antagonism
To confirm that binding to the D2 receptor translates into functional antagonism, a cAMP-based reporter assay is an excellent choice. This assay measures the functional consequence of D2R activation (or inhibition) by quantifying changes in intracellular cAMP levels.
Causality Behind Experimental Choices:
-
Forskolin: Forskolin is used to directly activate adenylyl cyclase, leading to a high basal level of cAMP. This creates a large dynamic range to measure the inhibitory effect of D2R activation.
-
Dopamine Agonist: A known D2R agonist (e.g., quinpirole or dopamine itself) is required to stimulate the receptor and induce the inhibitory response.
-
Luminescence Readout: Modern reporter assays often use a luciferase-based system (e.g., Promega's cAMP-Glo™) for high sensitivity and throughput.
Experimental Workflow: cAMP Reporter Assay
Caption: Workflow for a functional cAMP-Glo™ reporter assay.
Detailed Protocol: cAMP-Glo™ Assay for D2R Antagonism
-
Cell Seeding: Seed HEK293 cells stably expressing D2R in a white, clear-bottom 96-well plate at an appropriate density.
-
Pre-treatment: The next day, remove the media and add this compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Also include a vehicle control. Incubate for 30 minutes.
-
Stimulation: Add a D2R agonist (e.g., quinpirole at its EC80 concentration) mixed with forskolin (e.g., 10 µM). This will stimulate the receptor and adenylyl cyclase simultaneously.
-
Lysis and Detection: After a 15-minute incubation, lyse the cells and detect cAMP levels according to the manufacturer's protocol (e.g., cAMP-Glo™ Assay from Promega).
-
Data Interpretation: In the presence of the D2R agonist, cAMP levels will be suppressed. This compound, as an antagonist, will block this effect, leading to a dose-dependent increase in the luminescent signal (and thus cAMP levels) back towards the levels seen with forskolin alone. This allows for the calculation of an IC50 value, quantifying the compound's potency.
Method 3: Western Blotting - Downstream Signaling
Analyzing downstream signaling proteins provides further functional evidence of target engagement. For Gi-coupled receptors like D2R, a common downstream event is the phosphorylation of Akt (Protein Kinase B). Dopamine stimulation can lead to Akt phosphorylation via the G beta-gamma subunit and subsequent PI3K activation. An antagonist would block this effect.
Detailed Protocol: Akt Phosphorylation Western Blot
-
Cell Culture and Starvation: Culture D2R-expressing cells and serum-starve them for 4-6 hours to reduce basal signaling.
-
Treatment: Pre-treat cells with vehicle or this compound for 1 hour.
-
Stimulation: Stimulate the cells with a D2R agonist (e.g., 10 µM quinpirole) for 15 minutes.
-
Lysis and Analysis: Lyse the cells, run the protein lysates on an SDS-PAGE gel, and perform a Western blot.
-
Antibodies: Probe the membrane with antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt (as a loading control).
-
Data Interpretation: The agonist should induce a strong p-Akt signal. Pre-treatment with this compound should block this increase in a dose-dependent manner, confirming its antagonistic effect on this specific signaling branch.
Comparative Analysis of Methods
| Method | Principle | Type of Data | Pros | Cons |
| CETSA® | Ligand-induced thermal stabilization | Direct Binding | - Confirms direct target engagement in intact cells.- No need for modified compounds or cells. | - Lower throughput.- Requires a specific and high-quality antibody. |
| cAMP Reporter Assay | Measures second messenger levels | Functional Activity | - High throughput and quantitative (IC50).- Directly measures functional antagonism of the primary pathway. | - Can be prone to off-target effects influencing cAMP.- May require engineered cell lines. |
| Western Blot (p-Akt) | Measures downstream protein phosphorylation | Functional Activity | - Confirms effect on a specific signaling pathway.- Widely available technology. | - Lower throughput.- Signal can be transient and influenced by other pathways. |
Conclusion
Confirming the on-target engagement of this compound requires a multi-faceted approach. By combining a direct binding assay like CETSA® with functional assays such as a cAMP reporter assay and Western blotting , researchers can build a robust and compelling case. CETSA® provides unequivocal evidence of physical interaction with the D2 receptor in a native cellular environment. The functional assays then confirm that this binding event translates into the expected biological consequence—the antagonism of dopamine-induced signaling. This orthogonal approach ensures scientific rigor and provides the confidence needed to advance a compound through the drug discovery pipeline.
References
-
Title: Perphenazine | C21H26ClN3OS - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: The role of dopamine D2 receptors in the antipsychotic effects of perphenazine in first-episode psychosis Source: Nature URL: [Link]
-
Title: D2 Dopamine Receptors Source: ScienceDirect URL: [Link]
-
Title: The cellular thermal shift assay for drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Approach for Assessing Target Engagement of Drugs Source: Science URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dechloro Perphenazine for Laboratory Professionals
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, including active pharmaceutical ingredients (APIs) and their analogs like dechloro perphenazine, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.
This compound is the dechlorinated analogue of perphenazine, a D2 dopamine receptor antagonist.[1] While specific hazard data for this compound is limited, its structural similarity to perphenazine, a phenothiazine, necessitates that it be handled with care and disposed of as a potentially hazardous chemical.[2][3] Improper disposal can lead to environmental contamination and pose risks to public health.[4][5]
This guide is designed to provide you with the necessary information to establish a self-validating system for the disposal of this compound, ensuring the safety of your personnel and adherence to regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is essential. Based on the safety data for the closely related compound perphenazine, the primary hazards include acute oral toxicity and the potential to cause skin sensitization.[6][7]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[8] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential sensitization.[7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.[7][8] | Minimizes inhalation of airborne particles. |
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.[2]
Step-by-Step Waste Collection Protocol:
-
Container Selection: Utilize a designated, chemically compatible, and leak-proof waste container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: Immediately label the container as "Hazardous Waste." The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[2]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Keep it separate from incompatible materials, such as strong oxidizing agents.[7]
On-Site Storage and Accumulation
Accumulated hazardous waste must be stored in a designated and controlled area pending final disposal.
-
Satellite Accumulation Areas (SAAs): For laboratories that generate small quantities of hazardous waste, an SAA can be established at or near the point of generation. This area must be under the control of the laboratory personnel.
-
Central Storage Areas: Larger quantities of waste are typically moved to a central storage facility managed by the institution's EHS department.
Regardless of the location, ensure the storage area is well-ventilated and secure to prevent unauthorized access.[2]
Disposal Procedures: A Decision-Based Workflow
The final disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations.[4][9][10] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA), although this compound is not currently listed as a controlled substance.[4][9][11]
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. researchgate.net [researchgate.net]
- 6. ofipharma.com [ofipharma.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. getbiomed.com [getbiomed.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
A Senior Application Scientist's Guide to Handling Dechloro Perphenazine: Personal Protective Equipment and Disposal
As a research scientist or drug development professional, your safety, and the integrity of your work, are paramount. Dechloro perphenazine, a derivative of the phenothiazine class of compounds, requires meticulous handling due to its potent biological activity and potential hazards. Phenothiazines are well-established as antipsychotic agents, acting primarily as dopamine receptor antagonists, and their derivatives are investigated for a wide range of therapeutic applications.[1][2][3] This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring you can manage this compound with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Threat
Anticipated Hazards Based on Class Effects:
-
Acute Toxicity: Related compounds are harmful or toxic if swallowed.[4][5] Perphenazine is classified as fatal if inhaled.[5] Therefore, airborne dust or aerosols of this compound should be considered highly hazardous.
-
Organ Damage: Phenothiazines may cause damage to organs through prolonged or repeated exposure.[4]
-
Reproductive Toxicity: Fluphenazine is a suspected human reproductive toxicant. Perphenazine is also suspected of damaging fertility or the unborn child.[5]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[5][6][7]
-
Skin Sensitization: Some derivatives may cause an allergic skin reaction.[5]
The Causality Behind Caution: The therapeutic potency of these molecules is intrinsically linked to their potential toxicity. Their ability to interact with critical neurological receptors means that unintended exposure, even at low levels, can pose a significant health risk to laboratory personnel. A thorough risk assessment is mandatory before any work begins.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against exposure. Do not merely wear PPE; understand its limitations and the protection it offers. The following table outlines the minimum PPE requirements for handling this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double Chemo Gloves (ASTM D6978) | Disposable Gown | Safety Glasses | Not required unless package is damaged |
| Weighing Solid Compound | Double Chemo Gloves (ASTM D6978) | Impermeable, disposable gown | Goggles & Face Shield | N95 Respirator or higher (within a ventilated enclosure) |
| Preparing Solutions | Double Chemo Gloves (ASTM D6978) | Impermeable, disposable gown | Goggles & Face Shield | N95 Respirator or higher (if outside a fume hood) |
| Administering Compound | Double Chemo Gloves (ASTM D6978) | Impermeable, disposable gown | Goggles | As required by risk assessment |
| Waste Disposal | Double Chemo Gloves (ASTM D6978) | Impermeable, disposable gown | Goggles & Face Shield | N95 Respirator or higher |
Expert Insights on PPE Selection:
-
Gloves: Always use powder-free chemotherapy gloves tested to the ASTM D6978 standard.[8][9] Wear two pairs, with the inner glove tucked under the gown cuff and the outer glove pulled over the cuff. This provides a robust barrier and allows for safe removal of the contaminated outer layer.
-
Gowns: Gowns must be disposable, impermeable (polyethylene-coated polypropylene is a common choice), close in the back, and have long, cuffed sleeves.[10] Standard cloth lab coats are not acceptable as they are absorbent and can hold the hazardous drug against your skin.[10]
-
Respiratory Protection: When handling the solid form of this compound, airborne particles are a major concern. An N95 respirator is the minimum requirement, to be used within a primary engineering control like a chemical fume hood or Class II Biosafety Cabinet.[9] Ensure you are properly fit-tested for the respirator you use.
-
Eye and Face Protection: Goggles provide better protection against splashes and dust than safety glasses.[11] A face shield should be worn over goggles when there is a significant risk of splashes, such as when preparing concentrated solutions or cleaning spills.[10][11]
Safe Handling and Operational Workflow
A self-validating protocol ensures safety at every stage. The following workflow illustrates the critical steps for handling this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a step-by-step methodology for safely preparing a stock solution of this compound.
-
Pre-Operation:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary materials: this compound, solvent, volumetric flasks, pipettes, and a dedicated hazardous waste container.
-
Prepare a spill kit and ensure it is immediately accessible.
-
Don all required PPE as specified in the table above (Double chemo gloves, impermeable gown, goggles, face shield, N95 respirator).
-
-
Execution (inside the chemical fume hood):
-
Carefully weigh the required amount of solid this compound onto weighing paper. Use anti-static techniques to prevent dispersal of the powder.
-
Transfer the powder to the appropriate volumetric flask.
-
Add a small amount of solvent to dissolve the solid, swirling gently.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a clearly labeled, sealed storage container.
-
-
Post-Operation:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% isopropanol), followed by a sterile water rinse if necessary.
-
Place all disposable items (weighing paper, pipette tips, outer gloves) into the designated hazardous waste container.
-
Doff PPE by removing the outer gloves first, followed by the gown, face shield, and goggles. Remove the inner gloves last.
-
Wash hands thoroughly with soap and water.[8]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material from the spill kit. Decontaminate the area and dispose of all materials as hazardous waste.
Decontamination and Disposal Plan
Improper disposal of pharmaceutical waste can lead to environmental contamination and public health risks.[12][13] this compound waste must be managed as hazardous pharmaceutical waste in accordance with federal and local regulations.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use.
-
Waste Segregation: All items that have come into contact with this compound, including gloves, gowns, weighing paper, and contaminated solutions, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Disposal Regulations: The primary regulation governing this waste is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[14][15]
-
Subpart P: In 2019, the EPA enacted specific rules for "Management Standards for Hazardous Waste Pharmaceuticals."[13][16] A key provision of this rule is the ban on sewering (flushing) of hazardous pharmaceutical waste.[13][14]
-
Disposal Method: All waste must be collected by a licensed hazardous waste contractor for final disposal, which typically involves incineration at a permitted facility.[15] Do not dispose of this material in regular trash or down the drain.[4]
-
By adhering to these rigorous safety protocols, you ensure a secure research environment, protect yourself and your colleagues, and maintain the integrity of your invaluable work in drug discovery and development.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Vertex AI Search.
- Pharmaceutical Waste & Medication Disposal Explained - Stericycle. Stericycle.
- The Ultimate Guide to Pharmaceutical Disposal in 2025 | EasyRxCycle. EasyRxCycle.
- Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. Daniels Health.
- Management of Hazardous Waste Pharmaceuticals | US EPA. US EPA.
- Safety Data Sheet. MedchemExpress.com.
- Safety data sheet. British Pharmacopoeia.
- PHENOTHIAZINE SYNTHESIS.#ncchem. YouTube.
- PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. Benchchem.
- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Cayman Chemical.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Personal protective equipment in the emergency room and schizophrenia - Implications beyond safety. PubMed Central.
- Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy.
- Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv.
- Components of Personal Protective Equipment (PPE). Minnesota Department of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. gerpac.eu [gerpac.eu]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. danielshealth.com [danielshealth.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
